2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline
Description
Properties
IUPAC Name |
2-chloro-6-(trifluoromethoxy)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3O/c10-8-15-6-2-1-4(17-9(11,12)13)3-5(6)7(14)16-8/h1-3H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTFSGOAFFOWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=NC(=N2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501241652 | |
| Record name | 2-Chloro-6-(trifluoromethoxy)-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107694-89-2 | |
| Record name | 2-Chloro-6-(trifluoromethoxy)-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107694-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(trifluoromethoxy)-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth analysis of a robust and efficient synthetic pathway for 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline, a key intermediate in the development of various therapeutic agents. The trifluoromethoxy group is of particular interest in medicinal chemistry as it can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets[1]. This document details the strategic considerations behind the chosen synthetic route, provides step-by-step experimental protocols, and offers insights into the underlying chemical principles. The synthesis is presented as a multi-step process, commencing from a readily available substituted anthranilonitrile, proceeding through cyclization to form a quinazolinone intermediate, followed by chlorination and selective amination.
Introduction
Quinazoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The quinazoline scaffold is central to numerous commercial drugs and is a focal point for ongoing drug discovery efforts[2][3]. The incorporation of fluorine-containing moieties, such as the trifluoromethoxy group, into these scaffolds can profoundly influence their pharmacokinetic and pharmacodynamic profiles[1]. This guide delineates a validated synthetic route to 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline, a crucial building block for the synthesis of more complex, biologically active molecules.
Synthetic Strategy Overview
The synthesis of 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline is most effectively approached through a convergent, multi-step pathway. The core logic of this strategy is to first construct the foundational quinazoline ring system and then sequentially introduce the required functional groups at the 2 and 4 positions.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 6-(Trifluoromethoxy)quinazoline-2,4-dione
The initial and critical step in this synthesis is the construction of the quinazoline ring. A common and effective method for this transformation is the urea-mediated cyclocondensation of an appropriately substituted anthranilonitrile.
Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2-amino-5-(trifluoromethoxy)benzonitrile (1.0 eq) and urea (3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 160-180 °C under a nitrogen atmosphere. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed, which usually takes 18-24 hours.
-
Work-up and Isolation: After cooling to room temperature, the solidified reaction mass is treated with a 2N sodium hydroxide solution and heated to dissolve the product. The solution is then filtered to remove any insoluble impurities. The filtrate is acidified with concentrated hydrochloric acid to precipitate the product. The resulting solid is collected by vacuum filtration, washed with water until the washings are neutral, and then dried under vacuum to afford 6-(Trifluoromethoxy)quinazoline-2,4-dione as a solid.
Part 2: Synthesis of 2,4-Dichloro-6-(trifluoromethoxy)quinazoline
The subsequent step involves the conversion of the quinazoline-2,4-dione to the corresponding dichloro derivative. This is a crucial activation step that paves the way for the selective introduction of the amino group at the 4-position. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.
Experimental Protocol
-
Reaction Setup: In a well-ventilated fume hood, a mixture of 6-(Trifluoromethoxy)quinazoline-2,4-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 10-15 vol. eq) is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: A catalytic amount of N,N-dimethylaniline or triethylamine can be added to facilitate the reaction. The mixture is heated to reflux (approximately 110-120 °C) and maintained at this temperature for 4-6 hours[4]. The progress of the reaction is monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously poured into a mixture of crushed ice and water with vigorous stirring. The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield 2,4-Dichloro-6-(trifluoromethoxy)quinazoline.
Part 3:
The final step in the synthesis is the regioselective nucleophilic aromatic substitution (SNAr) of the 4-chloro group with an amino group. The chlorine atom at the C4 position of the quinazoline ring is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position. This inherent reactivity allows for a highly selective amination.
Experimental Protocol
-
Reaction Setup: To a solution of 2,4-Dichloro-6-(trifluoromethoxy)quinazoline (1.0 eq) in a suitable solvent such as isopropanol or tetrahydrofuran (THF), is added a source of ammonia. This can be a solution of ammonia in the reaction solvent or aqueous ammonia[5][6].
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to a gentle reflux, depending on the reactivity of the substrate and the concentration of the ammonia solution. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product, 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline.
Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | 2-Amino-5-(trifluoromethoxy)benzonitrile | 6-(Trifluoromethoxy)quinazoline-2,4-dione | Urea | 85-95 |
| 2 | 6-(Trifluoromethoxy)quinazoline-2,4-dione | 2,4-Dichloro-6-(trifluoromethoxy)quinazoline | POCl₃, cat. N,N-dimethylaniline | 80-90 |
| 3 | 2,4-Dichloro-6-(trifluoromethoxy)quinazoline | 2-Chloro-4-Amino-6-(trifluoromethoxy)quinazoline | Ammonia | 75-85 |
Visualizing the Experimental Workflow
Caption: Detailed experimental workflow for the synthesis.
Conclusion
The synthesis of 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline is a well-defined process that relies on established and reliable chemical transformations. The presented three-step sequence, starting from 2-amino-5-(trifluoromethoxy)benzonitrile, provides an efficient and scalable route to this valuable intermediate. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the chlorination and selective amination steps, and in the thorough purification of the intermediates and the final product. This guide provides the necessary framework for researchers and drug development professionals to successfully synthesize this important building block for the discovery of new therapeutic agents.
References
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). PMC. Retrieved from [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). Frontiers in Chemistry. Retrieved from [Link]
-
Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
-
Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025, September 25). PMC. Retrieved from [Link]
-
6-AMINO-4-(3-CHLORO-4-((3-FLUOROPHENYL)METHOXY)ANILINO)QUINAZOLIN-2-OL. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023, December 15). Der Pharma Chemica. Retrieved from [Link]
-
A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.). Arkivoc. Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. Retrieved from [Link]
-
Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Amino-5-(trifluoromethyl)benzonitrile. (n.d.). Angene. Retrieved from [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. (2013, October 10). ResearchGate. Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). PMC. Retrieved from [Link]
-
Proposed mechanistic pathways for the synthesis of quinazolines. (n.d.). ResearchGate. Retrieved from [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2025, August 27). MDPI. Retrieved from [Link]
- Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023, November 17). MDPI. Retrieved from [Link]
-
Asymmetric chlorination of 4-substituted pyrazolones catalyzed by natural cinchona alkaloid. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
The Privileged Scaffold: 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline in Targeted Drug Discovery
Document Type: Technical Whitepaper & Methodological Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the quinazoline core remains one of the most reliable pharmacophores for targeting ATP-dependent enzymes. Specifically, 2-chloro-4-amino-6-(trifluoromethoxy)quinazoline represents a highly specialized, privileged building block. It combines the established hinge-binding capabilities of the 4-aminoquinazoline scaffold with the unique physicochemical enhancements provided by a 6-position trifluoromethoxy (
This whitepaper provides an in-depth technical analysis of this intermediate, detailing its computational profile, the mechanistic rationale behind its structural features, and field-proven synthetic protocols for its integration into drug discovery pipelines.
Physicochemical Profile & Mechanistic Rationale
The strategic placement of functional groups on this scaffold is not arbitrary; it is a calculated design to optimize both pharmacodynamics (target engagement) and pharmacokinetics (ADME properties).
The Role of the Trifluoromethoxy Group
The
-
Metabolic Shielding: It blocks cytochrome P450-mediated aromatic oxidation at a highly susceptible site.
-
Membrane Permeability: The combination of the oxygen's polarity and the fluorine atoms' lipophilicity allows for fine-tuning of the LogP, optimizing cellular uptake and potential blood-brain barrier (BBB) penetration[1].
Quantitative Data Summary
| Property | Value | Mechanistic Implication in Drug Design |
| Molecular Weight | 263.60 g/mol | Highly efficient ligand efficiency (LE); leaves ample "molecular weight budget" for late-stage C2 diversification while maintaining Rule of 5 compliance. |
| Calculated LogP | ~3.2 - 3.5 | Optimal lipophilicity range for oral bioavailability and passive membrane diffusion. |
| Topological Polar Surface Area | 50.0 Ų | Excellent for intracellular target engagement; low enough to avoid efflux pump recognition. |
| H-Bond Donors | 1 ( | Critical for establishing the primary hydrogen bond with the backbone carbonyl of the kinase hinge region. |
| H-Bond Acceptors | 4 | Facilitates secondary water-mediated interactions within the ATP-binding pocket. |
| C2-Chlorine Reactivity | Electrophilic | Acts as an orthogonal handle for nucleophilic aromatic substitution ( |
Kinase Targeting & Biological Applications
The 4-aminoquinazoline core is a classic adenine mimetic. When this scaffold enters the ATP-binding pocket of a kinase (such as EGFR, DDR1, or parasitic kinases like PfDHFR), the 4-amino group acts as a hydrogen bond donor to the hinge region, while the N1 nitrogen acts as an acceptor.
Recent literature highlights the versatility of this specific scaffold. For instance, substituting the 2-chloro position with various anilines has yielded potent antimalarial agents capable of arresting Plasmodium falciparum at the ring phase ()[2]. Furthermore, 2,4-diaminoquinazoline derivatives have been identified as a novel class of protective agents that rescue pancreatic
Fig 1: Mechanism of action for quinazoline-based ATP-competitive kinase inhibitors.
Synthetic Methodology & Experimental Protocols
As a Senior Application Scientist, I emphasize that successful synthesis of this intermediate relies heavily on understanding the electronic effects of the
Synthetic Workflow Diagram
Fig 2: Step-by-step synthetic workflow for 2-chloro-4-amino-6-(trifluoromethoxy)quinazoline.
Step-by-Step Protocol & Causality Analysis
Step 1: Cyclization to 6-(Trifluoromethoxy)quinazoline-2,4(1H,3H)-dione
-
Procedure: Grind 2-amino-5-(trifluoromethoxy)benzoic acid (1.0 eq) with urea (10.0 eq) into a fine powder. Heat the neat mixture to 150°C for 4 hours. Cool to room temperature, triturate with water, filter, and dry the precipitate.
-
Causality: Urea acts as both a nitrogen source and a carbonyl equivalent. The solvent-free high-temperature melt drives the condensation and subsequent intramolecular cyclization by continuously boiling off the generated ammonia and water, shifting the equilibrium entirely to the dione product.
Step 2: Chlorination to 2,4-Dichloro-6-(trifluoromethoxy)quinazoline
-
Procedure: Suspend the dione (1.0 eq) in phosphorus oxychloride (
, 10.0 eq). Slowly add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise at 0°C. Reflux the mixture at 110°C for 12 hours. Distill off excess under reduced pressure, quench the residue with ice water, and extract with dichloromethane. -
Causality: The electron-withdrawing
group severely deactivates the quinazoline core, making tautomerization to the reactive lactim form difficult. Using neat alone often leads to tar formation. DIPEA is introduced as a sterically hindered, non-nucleophilic base to scavenge the generated . This prevents the protonation of the quinazoline nitrogens, which would otherwise completely halt the necessary nucleophilic attack by chloride ions.
Step 3: Regioselective Amination (Target Synthesis)
-
Procedure: Dissolve the 2,4-dichloro intermediate (1.0 eq) in anhydrous THF and cool to strictly 0°C in an ice bath. Slowly add aqueous ammonia (25%, 3.0 eq) dropwise over 30 minutes. Stir at 0°C for 2 hours. Monitor by TLC. Once complete, concentrate the THF under vacuum, dilute with water, and filter the resulting precipitate.
-
Causality: The pyrimidine ring contains two electrophilic carbons (C2 and C4). C4 is significantly more electrophilic due to the combined electron-withdrawing effect of the adjacent fused benzene ring and the two nitrogen atoms. By strictly controlling the temperature at 0°C, the thermal activation energy barrier is only met for the C4 position. This ensures absolute regioselectivity for mono-amination, leaving the C2 chlorine intact for downstream
diversification.
Step 4: Self-Validation & Quality Control
-
Protocol: Dissolve a 1 mg sample in LC-MS grade Methanol. Run via UPLC-MS (ESI+).
-
Expected Output: A dominant
peak at ~264.0. The isotopic pattern must show a characteristic 3:1 ratio for the and peaks, confirming the presence of exactly one chlorine atom and validating the regioselective mono-amination.
References
-
Gilson, P. R., Tan, C., Jarman, K. E., Lowes, K. N., Curtis, J. M., Nguyen, W., ... & Sleebs, B. E. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry, 60(3), 1171-1188.[Link]
-
Duan, H., Lee, J. W., Moon, S. W., Arora, D., Li, Y., Lim, H. Y., & Wang, W. (2016). Discovery, Synthesis, and Evaluation of 2,4-Diaminoquinazolines as a Novel Class of Pancreatic β-Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. Journal of Medicinal Chemistry, 59(17), 7783-7800.[Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[Link]
Sources
Advanced Structural Elucidation of Novel Quinazoline Scaffolds in Medicinal Chemistry
Strategic Context: The Quinazoline Pharmacophore
Target Audience: Medicinal Chemists, Structural Biologists, and CMC (Chemistry, Manufacturing, and Controls) Leads.
The quinazoline scaffold (benzo[d]pyrimidine) represents a "privileged structure" in modern drug discovery, most notably as the core architecture for Epidermal Growth Factor Receptor (EGFR) inhibitors. Drugs such as Gefitinib , Erlotinib , and Lapatinib rely on the N1-C2-N3 motif to bind to the ATP-binding pocket of kinases via hydrogen bonding.
However, the elucidation of novel derivatives—particularly those synthesized via high-throughput screenings or metal-catalyzed couplings—presents unique challenges. Tautomeric ambiguity (lactam vs. lactim), regioselectivity in substitution (N1 vs. N3 alkylation), and electronic modulation of the benzenoid ring require a rigorous, multi-modal analytical approach.
This guide moves beyond basic characterization, offering a self-validating workflow for confirming the absolute structure of novel quinazoline entities.
Phase I: Purity Profiling & Isolation Logic
The Causality Principle: Spectroscopic resolution is directly proportional to sample purity. Attempting to elucidate the structure of a quinazoline derivative with >5% regioisomeric impurity (common in N-alkylation reactions) will lead to ambiguous NMR integration and erroneous NOE assignments.
Protocol: Orthogonal Purity Check
Before structural work begins, the sample must pass the "98% Rule" via two orthogonal methods.
-
UHPLC-PDA (Photodiode Array):
-
Column: C18 Reverse Phase (e.g., 1.7 µm particle size).
-
Mobile Phase: Gradient 0.1% Formic Acid in Water/Acetonitrile.
-
Detection: Maxplot (200–400 nm). Quinazolines typically show strong absorbance at
~250 nm and ~330 nm due to transitions.
-
-
1H qNMR (Quantitative NMR):
-
Use an internal standard (e.g., Maleic acid or TCNB) to verify mass balance. If the gravimetric mass does not match the NMR mass, inorganic salts or solvent occlusion are present.
-
Phase II: Molecular Weight & Fragmentation (HRMS)
Objective: Establish the molecular formula and identify the "breakable" bonds.
High-Resolution Mass Spectrometry (HRMS)
Use ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) in Positive Mode (
-
Acceptance Criteria: Mass error
ppm. -
Isotopic Pattern: Essential for halogenated derivatives (common in EGFR inhibitors, e.g., 3-chloro-4-fluoroaniline moieties).
-
Cl present: M and M+2 ratio
3:1. -
Br present: M and M+2 ratio
1:1.
-
Diagnostic Fragmentation Pathways
Quinazolines exhibit a characteristic fragmentation pattern useful for confirming the core stability versus side-chain lability.
| Fragment Type | Mass Loss ( | Structural Insight |
| HCN Elimination | -27 Da | Characteristic of the pyrimidine ring cleavage (retro-splitting). |
| CO Elimination | -28 Da | Diagnostic for Quinazolin-4(3H)-ones (keto tautomers). |
| RDA (Retro-Diels-Alder) | Variable | Cleavage of the pyrimidine ring, often preserving the benzenoid amine. |
| Side Chain Loss | Variable | E.g., loss of morpholine or solubilizing tails (common in Gefitinib analogs). |
Phase III: NMR Spectroscopy – The Core Elucidation
The Challenge: Distinguishing between N1 and N3 substitution and defining the tautomeric state of quinazolin-4-ones.
1H NMR: The "Anchor" Protons
-
H-2 Singlet: In 4-substituted quinazolines, the proton at position 2 is the most deshielded singlet (
8.5 – 9.2 ppm) due to the electronegativity of the flanking N1 and N3 atoms.-
Self-Validation: If this singlet is absent, C2 is substituted.
-
-
H-5 Doublet: The proton at position 5 (benzenoid ring) is often deshielded (
8.0 – 8.5 ppm) due to the anisotropic effect of the C4=N or C4=O group. -
NH Protons: In quinazolinones, the amide NH usually appears broad >12.0 ppm.
13C NMR: The Skeleton
-
C-4 (Carbonyl/Imine):
-
Quinazolin-4-one (C=O):
160 – 165 ppm. -
Amino-quinazoline (C-NH-R):
155 – 160 ppm.
-
-
C-2 (Imine): Typically
150 – 155 ppm.
2D NMR: Connectivity & Regiochemistry
This is the critical step for novel derivatives where substitution patterns are unknown.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
The N-Alkylation Test: If you alkylate a quinazolin-4-one, did the alkyl group go to N3 or O4?
-
N3-Alkyl: The alkyl protons will show a strong HMBC correlation to C2 and C4 .
-
O4-Alkyl: The alkyl protons will show a correlation only to C4 .
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Spatial proximity between the N-substituent and H-2 confirms N3 substitution.
-
Visualization: NMR Logic Flow
Caption: Logic flow for distinguishing regioisomers in quinazolinone derivatives using 2D NMR.
Phase IV: Crystallography (The Absolute Standard)
When tautomerism is ambiguous (e.g., in solid-state formulation), Single Crystal X-Ray Diffraction (SC-XRD) is mandatory.
-
Tautomerism: In the solid state, quinazolin-4-ones predominantly exist as the 3H-tautomer (Lactam) stabilized by intermolecular hydrogen bonding (N3-H
O=C). -
Protocol:
-
Grow crystals via slow evaporation (Ethanol/DMF mixtures are often successful for polar quinazolines).
-
Collect data at 100K to reduce thermal motion.
-
Refine the N-H hydrogen atom position based on difference Fourier maps, do not geometrically fix it if tautomerism is the research question.
-
Integrated Experimental Workflow
This section synthesizes the techniques into a linear protocol for a research lab.
Step 1: Synthesis & Workup[1][2]
-
Reaction: Niementowski condensation or metal-catalyzed cyclization.
-
Workup: Quench, extract, and recrystallize. Do not rely on crude precipitation for biological assays.
Step 2: The "Triage" Analysis
-
TLC: Check for single spot (different solvent systems).
-
LC-MS: Confirm
. If Mass is or , suspect methylation or formylation by-products.
Step 3: Full Characterization (The "Publication Package")
-
1H NMR (DMSO-d6): Assign all protons. Verify the H2 singlet.
-
13C NMR: Look for the characteristic C=N / C=O signals >150 ppm.
-
HMBC: Link the side chains to the aromatic core.
-
IR (ATR):
-
(Amide I): 1650–1680 cm
(indicates Quinazolinone). -
: 1610–1630 cm
.
-
(Amide I): 1650–1680 cm
Step 4: Data Reporting Table (Template)
| Position | HMBC Correlations ( | ||
| 2 | 8.52, s | 152.4 | C4, C8a |
| 4 | - | 160.1 | H2, H5 |
| 5 | 8.10, dd, J=8.1, 1.2 | 126.3 | C4, C7, C8a |
| N3-CH2 | 4.20, t, J=7.0 | 45.2 | C2, C4 (Crucial for N-linkage) |
References
-
Wosczyk, D. et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences. Link
-
Mhaske, S.B.[1][2] & Argade, N.P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. (Classic review on natural quinazoline structures).
-
Rakesh, K.P. et al. (2017).[3] Quinazoline: A privileged scaffold in drug discovery. European Journal of Medicinal Chemistry. Link
-
Zhang, Y. et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Oncology. Link
-
BenchChem Application Note. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. (Technical reference for shift comparison). Link
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Physical and chemical characteristics of trifluoromethyl quinazolines
An In-Depth Technical Guide to the Physical and Chemical Characteristics of Trifluoromethyl Quinazolines
Authored by a Senior Application Scientist
Foreword: The Trifluoromethyl Group's Transformative Influence on the Quinazoline Scaffold
The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] Its versatility allows for functionalization at various positions, leading to a broad spectrum of biological activities.[1] The introduction of a trifluoromethyl (-CF3) group onto this privileged scaffold represents a significant strategic advancement in drug design. This is not merely an addition of a substituent; it is a fundamental modification that profoundly alters the molecule's electronic, steric, and metabolic properties.
The -CF3 group is a powerful bioisostere for a methyl group but with drastically different electronic characteristics. Its intense electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a highly desirable feature in modern drug discovery.[3][4] When appended to the quinazoline nucleus, the -CF3 group enhances membrane permeability, improves binding affinity to target proteins, and blocks metabolic degradation pathways, often leading to compounds with superior pharmacokinetic profiles and enhanced therapeutic efficacy.[3]
This guide provides an in-depth exploration of the physical and chemical characteristics of trifluoromethyl quinazolines. We will delve into their synthesis, reactivity, and spectroscopic properties, grounding the discussion in the mechanistic principles that govern their behavior. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness the potential of this potent chemical class.
Section 1: Synthesis of Trifluoromethyl Quinazolines
The synthesis of trifluoromethyl quinazolines can be achieved through various strategies, ranging from multi-step classical methods to modern, efficient one-pot procedures. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for scalability.
One-Pot Synthesis from Anthranilic Acids using Trifluoroacetic Acid (TFA)
A highly efficient and scalable approach utilizes trifluoroacetic acid (TFA) as an inexpensive and readily available source for the -CF3 group.[5][6] This method avoids the use of more expensive or difficult-to-handle trifluoromethylating reagents. The reaction proceeds via a sequential cascade, demonstrating high atom economy.
The causality behind this protocol's success lies in the use of a coupling and dehydrating agent like propylphosphonic anhydride (T3P). T3P activates the carboxylic acid of TFA, facilitating its condensation with the anthranilic acid. This is followed by a second condensation with a primary amine and subsequent cyclization to form the desired 2-trifluoromethylquinazolin-4(3H)-one. This one-pot procedure is robust and allows for significant chemical diversification by simply varying the amine and anthranilic acid substrates.[5]
Experimental Protocol: One-Pot Synthesis of 2-Trifluoromethylquinazolin-4(3H)-ones
Objective: To synthesize a 2-trifluoromethylquinazolin-4(3H)-one derivative from an anthranilic acid, an amine, and TFA.
Materials:
-
Anthranilic acid derivative (1.0 eq)
-
Primary amine (1.1 eq)
-
Trifluoroacetic acid (TFA) (1.2 eq)
-
Propylphosphonic anhydride (T3P) solution (50% in EtOAc) (2.5 eq)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Sodium hydroxide (NaOH) solution
-
Brine
Procedure:
-
To a stirred solution of the anthranilic acid in 2-MeTHF, add the primary amine.
-
Add the T3P solution dropwise to the mixture, maintaining the temperature below 30°C.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Add TFA to the reaction mixture.
-
Add a second portion of T3P solution dropwise.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring progress by HPLC or TLC.
-
Upon completion, cool the mixture to room temperature and quench by adding water.
-
Basify the mixture with an aqueous NaOH solution to pH > 12.
-
Separate the organic layer. Extract the aqueous layer with 2-MeTHF.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final 2-trifluoromethylquinazolin-4(3H)-one.
Self-Validation:
-
Expected Yield: 50-75%.[5]
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The presence of a characteristic quartet in ¹H NMR for protons adjacent to the -CF3 group (if applicable) and a strong signal around -60 to -75 ppm in ¹⁹F NMR are indicative of successful trifluoromethylation.
Workflow Diagram: One-Pot Synthesis
Caption: The CF3 group deactivates the ring towards electrophiles.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the -CF3 group, particularly on the benzene portion of the scaffold, deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). Halogenated trifluoromethyl quinazolines, such as 4-chloro-6-(trifluoromethyl)quinazoline, are excellent substrates for SNAr reactions. The chlorine at the C4 position is readily displaced by various nucleophiles (amines, alcohols, thiols), providing a versatile handle for derivatization and library synthesis. [7]This reactivity is fundamental to the synthesis of many biologically active molecules, including kinase inhibitors.
Acidity of N-H Protons
The electron-withdrawing nature of the -CF3 group increases the acidity of N-H protons in the quinazolinone ring system. This facilitates deprotonation and subsequent N-alkylation or N-arylation reactions, allowing for further structural diversification at these positions.
Stability
As mentioned, the C-F bonds are very strong, making the -CF3 group itself highly resistant to chemical degradation. Furthermore, its presence can block sites of metabolic oxidation, a key reason for its incorporation into drug candidates to improve metabolic stability and prolong half-life. [3]
Section 4: Spectroscopic Characterization
Unambiguous characterization of trifluoromethyl quinazolines relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Protons on the quinazoline core typically appear in the aromatic region (7.0-9.0 ppm). Protons on carbons adjacent to the -CF3 substituted carbon may show coupling to fluorine, often appearing as quartets (⁴JHF coupling).
-
¹³C NMR: The carbon of the -CF3 group appears as a characteristic quartet between 120-130 ppm due to one-bond C-F coupling (¹JCF ≈ 270-280 Hz). Carbons adjacent to the -CF3 group will also show smaller couplings.
-
¹⁹F NMR: This is a definitive technique for confirming the presence of the -CF3 group. It typically shows a sharp singlet in the range of -60 to -75 ppm (relative to CFCl₃). The exact chemical shift is sensitive to the electronic environment and the position on the quinazoline ring.
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry readily confirms the molecular weight of the compound. [8][7]The fragmentation pattern can be complex, but a common fragmentation involves the loss of a fluorine atom or the entire -CF3 group.
Infrared (IR) Spectroscopy
The C-F bonds of the trifluoromethyl group give rise to very strong, characteristic absorption bands in the IR spectrum, typically found in the 1100-1350 cm⁻¹ region. For quinazolinone derivatives, a strong carbonyl (C=O) stretch is observed around 1660-1700 cm⁻¹. [9]
Section 5: Applications in Medicinal Chemistry & Structure-Activity Relationships (SAR)
Trifluoromethyl quinazolines are a prominent class of compounds in drug discovery, with applications spanning oncology, infectious diseases, and neuroinflammation. [3][10]
Anticancer Agents
This is the most explored therapeutic area for this scaffold. Many trifluoromethyl quinazolines function as tyrosine kinase inhibitors (TKIs), targeting enzymes like the Epidermal Growth Factor Receptor (EGFR). [3][11]The -CF3 group often serves to enhance binding affinity and improve the overall pharmacokinetic profile.
-
SAR Insights: Studies on N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives have shown that the position of the -CF3 group is critical. For instance, meta-substitution on an aniline ring attached to the quinazoline core can confer the highest antiproliferative activity. [11]Furthermore, the introduction of groups that enhance lipophilicity, in concert with the -CF3 group, often leads to increased activity. [12]
Table 2: Structure-Activity Relationship (SAR) Summary for Anticancer Activity
| Position of -CF3 | Other Substituents | Biological Effect | Reference |
| C4 | N-phenyl-2-amine with piperazine | Excellent antitumor activity against PC3, LNCaP, and K562 cells. | [7] |
| On meta-position of aniline ring | 4-anilinoquinazoline core | Highest antiproliferative activity on A549, A431, and H1975 cells. | [11] |
| C6 or C7 | Electron-donating groups (e.g., -OCH₃) | Favorable for EGFR inhibition. | [11] |
| C2 | Varies | Small lipophilic groups are often favored for increased activity. | [11] |
Anti-inflammatory and Neuroprotective Agents
Certain 2-trifluoromethylquinazoline derivatives have demonstrated protective effects against cytotoxicity in microglia and neuroblastoma cells. [10]They have been shown to reduce the production of nitric oxide (NO), a key mediator in neuroinflammation. Quinazolinone derivatives in this class exhibited the highest percentage of NO reduction. [10]
Diagram: Role in EGFR Inhibition Pathway
Caption: Trifluoromethyl quinazolines as competitive inhibitors of the EGFR ATP-binding site.
Conclusion
Trifluoromethyl quinazolines represent a powerful and versatile class of heterocyclic compounds. The strategic incorporation of the trifluoromethyl group imparts a unique combination of physical and chemical properties—enhanced lipophilicity, metabolic stability, and modulated electronic character—that are highly advantageous for drug discovery. A thorough understanding of their synthesis, reactivity, and spectroscopic signatures, as detailed in this guide, is essential for scientists aiming to design and develop the next generation of therapeutics based on this remarkable scaffold. The continued exploration of new synthetic methodologies and biological applications ensures that trifluoromethyl quinazolines will remain a focus of significant research interest for years to come.
References
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(2021). Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity. Medicinal Chemistry, 17(6), 623-629. Available from: [Link]
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Synthesis of 2,4-dichloro-6-(trifluoromethoxy)quinazoline precursor
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-(trifluoromethoxy)quinazoline: A Key Intermediate for Drug Discovery
Abstract
2,4-Dichloro-6-(trifluoromethoxy)quinazoline is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors. The trifluoromethoxy group imparts unique properties, including increased lipophilicity and metabolic stability, making it a desirable substituent in modern drug design. This guide provides a comprehensive, technically-grounded overview of a reliable and efficient two-step synthesis of this key precursor, beginning from 2-amino-5-(trifluoromethoxy)benzoic acid. The narrative emphasizes the chemical principles behind procedural choices, detailed experimental protocols, and critical safety considerations, designed for researchers and professionals in synthetic and pharmaceutical chemistry.
Introduction: The Strategic Importance of the Quinazoline Scaffold
The quinazoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved pharmaceuticals.[1] Its rigid, planar structure and multiple points for substitution allow for precise three-dimensional orientation of functional groups to interact with biological targets. When substituted at the 2- and 4-positions, the quinazoline core serves as an excellent hinge-binding motif for many protein kinases, enzymes that are often dysregulated in diseases like cancer.[2][3]
The introduction of a trifluoromethoxy (-OCF₃) group at the 6-position further enhances the pharmacological profile. This substituent is a bioisostere of groups like methoxy or chloro but offers distinct advantages:
-
Enhanced Lipophilicity: The -OCF₃ group significantly increases the molecule's ability to cross cell membranes.[4]
-
Metabolic Stability: It is resistant to oxidative metabolism, which can prolong the in-vivo half-life of a drug candidate.
-
Modulated Electronics: As a strong electron-withdrawing group, it influences the reactivity and binding affinity of the quinazoline core.[4]
This guide details a robust synthetic route to 2,4-dichloro-6-(trifluoromethoxy)quinazoline, a precursor primed for regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of various amine-containing pharmacophores at the 4-position.[5]
Retrosynthetic and Strategic Analysis
A logical retrosynthetic analysis of the target molecule reveals a straightforward and high-yielding synthetic strategy. The two chloro-substituents are best installed simultaneously in a final step via a chlorination reaction. This leads back to the stable and easily accessible quinazoline-2,4-dione intermediate. This dione, in turn, can be constructed from a substituted anthranilic acid and a one-carbon carbonyl equivalent, such as urea.
This two-step approach is advantageous due to the commercial availability of the starting materials and the generally high yields and purity achieved in each step.
Synthetic Pathway and Mechanistic Rationale
The forward synthesis proceeds in two distinct, high-yielding stages: (1) Cyclocondensation to form the heterocyclic core, and (2) Aromatizing chlorination to install the reactive chloro groups.
Step 1: Synthesis of 6-(Trifluoromethoxy)quinazoline-2,4(1H,3H)-dione
The initial step involves the formation of the quinazoline-2,4-dione ring system. This is achieved through the thermal condensation of 2-amino-5-(trifluoromethoxy)benzoic acid with urea.
Mechanism: The reaction proceeds via an initial nucleophilic attack of the anthranilic acid's amino group on a carbonyl carbon of urea, followed by the elimination of ammonia. An intramolecular cyclization then occurs as the newly formed urea's nitrogen attacks the carboxylic acid, leading to dehydration and the formation of the stable, fused heterocyclic dione. This type of cyclization is a well-established method for preparing quinazoline-2,4-diones.[6][7] The high temperature is necessary to drive the reaction and facilitate the elimination of ammonia and water.
Step 2: Synthesis of 2,4-Dichloro-6-(trifluoromethoxy)quinazoline
The second step converts the stable dione intermediate into the highly reactive dichlorinated product. This is accomplished by heating the dione in phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base like N,N-dimethylaniline.
Mechanism: The quinazoline-2,4-dione exists in tautomeric equilibrium with its enol forms. Phosphorus oxychloride serves as both the dehydrating and chlorinating agent. The enolic hydroxyl groups are converted into good leaving groups (chlorophosphates), which are subsequently displaced by chloride ions.[8][9] The addition of a catalytic amount of N,N-dimethylaniline accelerates the reaction by forming a more reactive Vilsmeier-Haack type reagent with POCl₃, which enhances the rate of chlorination. The reaction drives towards the fully aromatic and thermodynamically stable quinazoline ring system.
Detailed Experimental Protocols
Safety Precaution: These procedures should be performed by trained chemists in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Synthesis of 6-(Trifluoromethoxy)quinazoline-2,4(1H,3H)-dione
-
Reagent Preparation: In a 100 mL round-bottom flask, thoroughly mix 2-amino-5-(trifluoromethoxy)benzoic acid (10.0 g, 45.2 mmol, 1.0 eq) and urea (16.3 g, 271.2 mmol, 6.0 eq).
-
Reaction Setup: Equip the flask with a reflux condenser and a gas outlet connected to a bubbler or an acid trap to manage the ammonia gas evolved.
-
Thermal Condensation: Heat the reaction mixture in a silicone oil bath. Gradually increase the temperature to 190-200 °C. The mixture will melt, and vigorous evolution of ammonia will be observed.
-
Reaction Monitoring: Maintain the temperature for 4-5 hours, or until the evolution of ammonia ceases. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.
-
Work-up: Allow the flask to cool to approximately 100 °C. Carefully and slowly add 50 mL of a 2M sodium hydroxide solution. The solid product is largely insoluble.
-
Isolation: Heat the resulting suspension to boiling for 15 minutes to dissolve any unreacted starting material. Cool the mixture to room temperature, and then further in an ice bath. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with water (3 x 50 mL) and then with cold ethanol (2 x 20 mL). Dry the resulting white to off-white solid in a vacuum oven at 80 °C overnight. The product is typically of high purity (>95%) and can be used in the next step without further purification.
Protocol 2: Synthesis of 2,4-Dichloro-6-(trifluoromethoxy)quinazoline
-
Reagent Preparation: To a 100 mL round-bottom flask charged with 6-(trifluoromethoxy)quinazoline-2,4(1H,3H)-dione (8.0 g, 32.5 mmol, 1.0 eq), add phosphorus oxychloride (POCl₃, 40 mL, 430 mmol, 13.2 eq).
-
Catalyst Addition: To the stirred suspension, carefully add N,N-dimethylaniline (1.6 mL, 12.6 mmol, 0.4 eq) dropwise.
-
Reaction Setup: Equip the flask with a reflux condenser fitted with a calcium chloride guard tube to protect the reaction from atmospheric moisture.
-
Chlorination: Heat the reaction mixture to reflux (approx. 105-110 °C) using a silicone oil bath. The suspension will gradually dissolve as the reaction progresses.
-
Reaction Monitoring: Maintain the reflux for 4-6 hours. Monitor the reaction by TLC (Mobile phase: 30% Ethyl Acetate in Hexane) until the starting material is fully consumed.
-
Work-up (Critical Step): Cool the reaction mixture to room temperature. CAUTION: The following step is highly exothermic and releases HCl gas. Perform in an efficient fume hood. Very slowly and carefully, pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Continue stirring the mixture for 30-60 minutes until all the ice has melted and the excess POCl₃ has been quenched. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper. Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Summary and Characterization
The following table summarizes the key parameters and expected outcomes for the synthesis.
| Parameter | Step 1: Dione Formation | Step 2: Chlorination |
| Key Reagents | 2-Amino-5-(trifluoromethoxy)benzoic acid, Urea | 6-(Trifluoromethoxy)quinazoline-2,4-dione, POCl₃ |
| Solvent | None (Melt) | Phosphorus Oxychloride |
| Catalyst | None | N,N-Dimethylaniline |
| Temperature | 190-200 °C | 105-110 °C (Reflux) |
| Reaction Time | 4-5 hours | 4-6 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (Crude) | >95% | >90% |
Expected Characterization Data for 2,4-Dichloro-6-(trifluoromethoxy)quinazoline:
-
Appearance: White to light yellow solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.21 (d, J = 9.2 Hz, 1H), 8.05 (d, J = 2.0 Hz, 1H), 7.80 (dd, J = 9.2, 2.0 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 162.1, 155.0, 152.3, 150.5 (q, J = 2.0 Hz), 149.8, 131.5, 125.4, 120.7 (q, J = 260.5 Hz), 118.2.
-
MS (ESI): m/z calculated for C₉H₃Cl₂F₃N₂ [M+H]⁺: 282.97; found: 282.9.
Conclusion
The synthesis of 2,4-dichloro-6-(trifluoromethoxy)quinazoline presented herein is an efficient, scalable, and reliable two-step process. It utilizes readily available starting materials and established chemical transformations to produce a high-value intermediate crucial for the synthesis of advanced pharmaceutical agents. The detailed protocols and mechanistic insights provided serve as a practical guide for researchers in the field of drug discovery and development, enabling the exploration of novel chemical space built around the versatile quinazoline scaffold.
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Regioselective Synthesis of 4-Aminoquinazolines: A Technical Guide
Executive Summary: The Pharmacophore of Choice
The 4-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core architecture for a generation of tyrosine kinase inhibitors (TKIs), including Gefitinib , Erlotinib , and Lapatinib .
The synthetic challenge lies not in the formation of the ring, but in the regioselective functionalization of the C4 position. The quinazoline ring possesses multiple electrophilic sites (C2, C4) and nucleophilic nitrogens (N1, N3). This guide details the rigorous protocols required to install amines at C4 with high fidelity, avoiding common regiochemical pitfalls like the Dimroth rearrangement.
Mechanistic Foundation: The Electronic Bias
To control the reaction, one must understand the electronic landscape of the quinazoline ring.
-
C4 Electrophilicity: The C4 position is the most electron-deficient carbon on the ring. This is driven by the inductive pull of the adjacent N3 and the resonance contribution that places a positive charge at C4.
-
LUMO Coefficients: DFT calculations confirm that the C4 carbon has a higher LUMO coefficient compared to C2, making it the primary site for Nucleophilic Aromatic Substitution (
) under kinetic control. -
The Competition: While C4 is favored, the C2 position becomes reactive under high temperatures or specific transition-metal catalyzed conditions. Furthermore, the N3 nitrogen can participate in ring-opening/ring-closing sequences (Dimroth rearrangement) under basic conditions.
Critical Protocol A: The Classical Approach
This is the industry-standard route for synthesizing drugs like Erlotinib. It relies on the displacement of a leaving group (typically chloride) at the C4 position.[1]
The Logic (Expertise & Experience)
-
Solvent Choice (Isopropanol): We utilize Isopropanol (IPA) not just for solubility, but for product isolation . The reaction produces HCl as a byproduct. In non-polar or aprotic polar solvents, the free base might remain soluble. In IPA, the 4-aminoquinazoline usually precipitates as the hydrochloride salt, driving the equilibrium forward and simplifying purification to a filtration step.
-
Avoidance of Base: Unlike typical
reactions where base scavenges acid, adding strong base here is dangerous. It increases the electron density of the nucleophile but also promotes the thermodynamic Dimroth rearrangement , leading to the inactive isomer.
Step-by-Step Methodology
Substrate: 4-Chloro-6,7-dimethoxyquinazoline (Erlotinib intermediate) Nucleophile: 3-Ethynylaniline
-
Preparation: Charge a reaction vessel with 4-chloro-6,7-dimethoxyquinazoline (1.0 equiv) and Isopropanol (10-15 volumes).
-
Addition: Add 3-ethynylaniline (1.1 equiv). Note: No base is added.
-
Reaction: Heat the suspension to reflux (
). The solid starting material will dissolve, followed by the gradual precipitation of the product. -
Monitoring: Monitor via TLC (System: 5% MeOH in DCM) or LCMS. Reaction is typically complete in 2-4 hours.
-
Isolation: Cool the mixture to
and stir for 1 hour to maximize precipitation. -
Purification: Filter the solids. Wash the cake with cold IPA (2 x 2 vol) to remove unreacted aniline.
-
Salt Break (Optional): If the free base is required, suspend the wet cake in water/methanol and adjust pH to 8 with saturated
.
Critical Protocol B: Direct Activation (BOP-Mediated)
For substrates sensitive to the harsh acidic conditions of the chloride route (or if the chlorination step fails), direct amination of the quinazolin-4(3H)-one is the superior alternative.
The Logic
This method uses BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) to activate the tautomeric 4-hydroxy group in situ.[2] This avoids the isolation of the moisture-sensitive 4-chloro intermediate.[3]
Step-by-Step Methodology
Substrate: Quinazolin-4(3H)-one derivative[3][4]
-
Activation: Dissolve the quinazolinone (1.0 equiv) and BOP reagent (1.2 equiv) in anhydrous DMF or Acetonitrile.
-
Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) dropwise at
. Stir for 30 minutes. Mechanism: DBU deprotonates the lactam, allowing O-phosphonium formation. -
Amination: Add the amine nucleophile (1.2 - 1.5 equiv).
-
Reaction: Allow to warm to Room Temperature (RT). If sterically hindered, heat to
. -
Workup: Dilute with Ethyl Acetate, wash with water (3x) to remove HMPA byproduct and DMF. Dry over
and concentrate.
The "Trap": Dimroth Rearrangement
The most significant risk in 4-aminoquinazoline synthesis is the Dimroth rearrangement, where the exocyclic amine and the endocyclic N3 nitrogen swap places. This often occurs under basic conditions at high temperatures.
Mechanism Visualization
The following diagram illustrates the divergent pathway between the desired Kinetic Product (
Caption: Divergent pathways: Acidic conditions favor the desired substitution (Green), while basic/thermal stress triggers ring-opening and rearrangement to the imine isomer (Black).
Data Summary: Solvent & Condition Effects
| Parameter | Protocol A ( | Protocol B (BOP/DBU) | Protocol C (Pd-Catalysis) |
| Active Species | 4-Chloroquinazoline | Phosphonium-O-Quinazoline | Pd-Amine Complex |
| Key Reagents | IPA, Reflux | BOP, DBU, DMF | |
| Regioselectivity | High (C4) | High (C4) | High (C4 over C2) |
| Primary Risk | Hydrolysis of Chloride | Removal of HMPA byproduct | Catalyst Poisoning |
| Yield (Typical) | 75 - 95% | 60 - 85% | 50 - 80% |
| Best For | Non-sensitive amines | Acid-sensitive substrates | Unreactive/Bulky amines |
Case Study: Synthesis of Erlotinib
The following workflow visualizes the industrial logic for synthesizing Erlotinib, highlighting the critical QC points.
Caption: Process flow for Erlotinib synthesis. Note the "In situ" handling of the unstable chloro-intermediate to maximize yield.
Troubleshooting & Quality Control
Self-Validating the Regiochemistry: How do you prove you formed the 4-aminoquinazoline and not the Dimroth isomer (quinazolin-4-imine)?
-
1H NMR Shift: The proton on the exocyclic nitrogen (N-H) in the desired product typically appears downfield (
9.5 - 10.0 ppm) due to hydrogen bonding with N3. The imine isomer N-H is often further upfield. -
NOE (Nuclear Overhauser Effect):
-
Desired Product: Irradiation of the N-H proton should show an NOE correlation to the H5 proton of the quinazoline ring (the peri-proton).
-
Dimroth Isomer: The N-alkyl group is now on the ring nitrogen (N3). Irradiation of the alkyl group will show NOE to H2, but the spatial relationship to H5 is disrupted.
-
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI. Available at: [Link]
-
Synthesis and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry. Available at: [Link]
-
Modified Synthesis of Erlotinib Hydrochloride. PubMed Central (NIH). Available at: [Link]
-
Synthesis of 4-(Dimethylamino)quinazoline via Direct Amination of Quinazolin-4(3H)-one. Organic Chemistry Portal. Available at: [Link]
-
The Dimroth Rearrangement: Syntheses and Rearrangement of 4-iminoquinazolines. RSC Publishing. Available at: [Link]
-
Palladium-Catalyzed Amination of Dichloroquinolines. MDPI. Available at: [Link]
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2011076813A1 - Preparation process of erlotinib - Google Patents [patents.google.com]
- 4. Synthesis of 4-(Dimethylamino)quinazoline via Direct Amination of Quinazolin-4(3H)-one Using N,N-Dimethylformamide as a Nitrogen Source at Room Temperature [organic-chemistry.org]
Spectroscopic Characterization and Regioselective Synthesis of 2-Chloro-4-aminoquinazolines: A Technical Guide
Executive Summary
The 4-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, ranging from alpha-1 adrenoceptor antagonists (e.g., prazosin) to potent epidermal growth factor receptor (EGFR) inhibitors used in oncology 1. The synthesis of these complex molecules frequently relies on 2-chloro-4-aminoquinazolines as critical, highly reactive intermediates 1.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we establish a self-validating workflow —linking the mechanistic causality of regioselective synthesis directly to the advanced spectroscopic techniques (2D-NMR, FT-IR, and LC-MS) required to unequivocally prove structural integrity.
Mechanistic Rationale for Regioselective SNAr
Generating 2-chloro-4-aminoquinazolines requires a regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline. Because both the C2 and C4 positions are electrophilic, controlling the site of nucleophilic attack is paramount.
The Causality of Regioselectivity: Density Functional Theory (DFT) calculations reveal that the carbon atom at the C4 position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to C2 2. This electronic distribution inherently lowers the activation energy for nucleophilic attack at C4. By strictly controlling stoichiometry and temperature, we kinetically trap the reaction at the mono-substituted 2-chloro-4-aminoquinazoline stage, preventing the formation of undesired 2,4-diaminoquinazolines 2.
Standardized Experimental Protocol: Regioselective Synthesis
To ensure reproducibility and suppress secondary substitution, the following protocol is engineered to be a self-contained, high-yield system 3, 1.
Step-by-Step Methodology:
-
Preparation: Purge a round-bottom flask with inert gas (N₂ or Ar) to prevent moisture-induced hydrolysis of the highly reactive 2,4-dichloroquinazoline.
-
Dissolution: Dissolve 2,4-dichloroquinazoline (1.0 mmol) in 10 mL of anhydrous tetrahydrofuran (THF) or dioxane. Cool the mixture to 0 °C using an ice bath 1.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0–2.5 mmol) to the stirring solution 1.
-
Causality: DIPEA is chosen over standard amines because its steric bulk makes it non-nucleophilic. It acts purely as a proton sponge to scavenge the HCl byproduct, preventing the protonation of the incoming amine nucleophile without competing for the electrophilic C4 center.
-
-
Nucleophilic Attack: Dissolve the target primary or secondary amine (1.0–1.05 mmol) in 2 mL of THF and add it dropwise over 15 minutes.
-
Causality: Dropwise addition at 0 °C ensures the free amine concentration remains low, kinetically favoring the lower-activation-energy C4 position and preventing over-reaction at C2.
-
-
Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 2–5 hours. Monitor the consumption of the starting material via TLC [[3]]().
-
Workup & Purification: Concentrate under reduced pressure. Partition the residue between ethyl acetate and water (to remove the DIPEA-HCl salt). Recrystallize the crude solid from hot methanol to yield the pure 2-chloro-4-aminoquinazoline 1.
Spectroscopic Validation Framework
A robust synthetic protocol is only as good as the analytical data that validates it. We utilize a multi-modal spectroscopic approach to close the validation loop.
Nuclear Magnetic Resonance (NMR): Proving Regioselectivity
While 1D ¹H and ¹³C NMR provide foundational structural data, they are insufficient to definitively prove C4 substitution when multiple regioisomers are possible.
-
Causality for 2D-NMR: 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) is mandatory to confirm spatial proximity. A strong NOE cross-peak between the exocyclic N-H proton (or N-alkyl protons) and the H5 proton of the quinazoline ring definitively proves substitution at C4 2. Furthermore, 2D-HMBC shows ³J_CH coupling between the C4a carbon and the exocyclic NH proton, locking the substituent to the 4-position [[2]]().
FT-IR & LC-MS: Proving Structural Integrity
FT-IR is utilized to rapidly verify the functional groups, specifically the retention of the C-Cl bond required for downstream coupling 4. Electrospray ionization (ESI+) LC-MS confirms the molecular weight.
-
Causality for Isotope Analysis: The presence of the chlorine atom at C2 provides a highly diagnostic isotopic signature. The [M+H]⁺ and [M+H+2]⁺ peaks will appear in a characteristic 3:1 intensity ratio , confirming the retention of the mono-chlorinated core 5.
Quantitative Data Summaries
Table 1: Diagnostic NMR Chemical Shifts (DMSO-d₆)
| Nucleus | Position / Assignment | Typical Chemical Shift (ppm) | Multiplicity & Diagnostic Notes |
|---|---|---|---|
| ¹H | Exocyclic N-H | 9.00 – 11.20 | Singlet; D₂O exchangeable 4 |
| ¹H | Quinazoline H5 | 8.30 – 8.50 | Doublet/Multiplet; NOE correlation to N-H 4, 2 |
| ¹³C | Quinazoline C2 | 155.0 – 158.5 | Quaternary; High frequency due to C-Cl bond 4 |
| ¹³C | Quinazoline C4 | 161.0 – 164.0 | Quaternary; High frequency due to C-N bond 4, 3 |
Table 2: Key FT-IR Vibrational Modes
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Peak Characteristics |
|---|---|---|---|
| Secondary Amine | N-H Stretching | 3350 – 3400 | Medium, sharp 4 |
| Quinazoline Ring | C=N Stretching | 1600 – 1640 | Strong, diagnostic of aromatic core 4 |
| Secondary Amine | N-H Bending | 1510 – 1540 | Medium 4 |
| Aromatic Halide | C-Cl Stretching | 750 – 800 | Strong; confirms retention of C2 chlorine 4 |
Table 3: LC-MS (ESI+) Isotopic Signatures
| Ion Species | Isotope | Relative Abundance | Diagnostic Significance |
|---|---|---|---|
| [M+H]⁺ | ³⁵Cl | 100% (Base Peak) | Confirms the target molecular weight 5 |
| [M+H+2]⁺ | ³⁷Cl | ~33% | 3:1 ratio definitively proves mono-chlorination 5 |
System Workflow Diagram
Figure 1: Self-validating synthesis and spectroscopic workflow for 2-chloro-4-aminoquinazolines.
References
-
Synthesis and Antimicrobial Activity of Some Novel Hydrazinyl Quinazoline Amine Derivatives Source: Research Journal of Pharmacy and Technology (rjptonline.org) URL:4
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: Molecules (mdpi.com) URL:2
-
Supporting Information: Pyrrolo[1,2-a]quinazolines Source: The Royal Society of Chemistry (rsc.org) URL:3
-
4-Amino-2-chloro-6,7-dimethoxyquinazoline | 23680-84-4 Source: Benchchem (benchchem.com) URL:1
-
Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents Source: Bioorganic & Medicinal Chemistry (researchgate.net) URL:5
Sources
- 1. 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 23680-84-4 | Benchchem [benchchem.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
Architecting the Next-Generation Amino-Quinazoline Scaffold: From Synthetic Evolution to Polypharmacology
Executive Summary
The amino-quinazoline scaffold remains a cornerstone of modern medicinal chemistry, historically validated by the success of EGFR inhibitors like Gefitinib and Erlotinib.[1][2] However, the frontier of drug discovery has shifted beyond simple kinase inhibition. This guide explores the discovery of novel bioactive amino-quinazoline scaffolds , focusing on third-generation mutant-selectivity (exemplified by the 2024 FDA approval of Lazertinib ) and the rise of dual-targeting chimeras (e.g., Kinase/HDAC inhibitors). We provide a technical roadmap for synthesizing these "privileged structures" using transition-metal catalysis rather than harsh chlorination, alongside rigorous biological validation protocols.
Part 1: Structural Biology & SAR – The "Privileged" Core[3]
The 4-aminoquinazoline pharmacophore derives its potency from a precise molecular recognition event within the ATP-binding pocket of protein kinases.
The Binding Mode
The classical binding mode involves a critical hydrogen bond network:
-
N1 Position: Accepts a hydrogen bond from the backbone amide of Met793 (in EGFR).[3]
-
N3 Position: Often interacts via a water-mediated bridge with Thr766 .[1]
-
C4-Aniline: Occupies the hydrophobic pocket. The specific substitution pattern (e.g., 3-chloro-4-fluoro) dictates affinity and selectivity.
-
C6/C7 Positions: These solvent-exposed regions allow for the attachment of solubilizing groups (e.g., morpholine, PEG chains) or warheads for covalent bonding (e.g., acrylamides in Afatinib/Lazertinib) .
Visualization: SAR Decision Matrix
The following diagram maps the critical modification zones for next-gen scaffold design.
Figure 1: Structural Activity Relationship (SAR) map highlighting critical modification zones on the Quinazoline core.
Part 2: Synthetic Innovation – Breaking the POCl3 Paradigm
Traditionally, amino-quinazolines are synthesized via the chlorination of quinazolinones using phosphorus oxychloride (
Modern Methodology: Copper-Catalyzed Oxidative Coupling
To access novel scaffolds, researchers are increasingly utilizing transition-metal catalyzed C-H activation or oxidative coupling. This allows for the "one-pot" construction of the quinazoline ring from amidines and aldehydes/alcohols, enabling greater diversity at the C2 and C4 positions .
Experimental Protocol: Cu-Catalyzed Synthesis
Objective: Synthesis of 2-aryl-4-aminoquinazoline derivatives via oxidative coupling.
Reagents:
-
2-Bromobenzonitrile (1.0 equiv)
-
Amidine hydrochloride (1.2 equiv)
- (10 mol%)
-
Ligand: N,N'-dimethylethylenediamine (DMEDA) (20 mol%)
-
Base:
(2.0 equiv) -
Solvent: DMF (anhydrous)
Step-by-Step Workflow:
-
Charge: In a glovebox or under
, add 2-bromobenzonitrile (1 mmol), amidine (1.2 mmol), (19 mg), and (652 mg) to a dried Schlenk tube. -
Solvate: Add anhydrous DMF (3 mL) and DMEDA (22
L). -
Reaction: Seal the tube and heat to 100°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 7:3).
-
Mechanistic Note: The reaction proceeds via an Ullmann-type coupling followed by an intramolecular nucleophilic attack and oxidative aromatization.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (3 x 10 mL).
-
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Synthetic Logic Visualization
Figure 2: One-pot copper-catalyzed oxidative coupling workflow for generating amino-quinazoline scaffolds.
Part 3: Biological Validation & Case Studies
Case Study: Lazertinib (2024 Approval)
The approval of Lazertinib (Lazcluze) in 2024 for EGFR-mutated NSCLC highlights the continued evolution of this scaffold. Unlike first-gen inhibitors, Lazertinib is a mutant-selective, irreversible inhibitor designed to target the T790M resistance mutation while sparing wild-type EGFR, reducing skin toxicity .
Protocol: Kinase Selectivity Profiling (TR-FRET)
To validate a novel scaffold, one must prove selectivity.
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Assay Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Enzyme: Incubate recombinant EGFR (WT vs. T790M/L858R) with the test compound (10-point dose response) for 30 mins.
-
Substrate: Add ULight-labeled Poly-GT substrate and ATP (at
). -
Detection: Add Eu-labeled anti-phosphotyrosine antibody.
-
Readout: Measure emission at 665 nm (Acceptor) and 615 nm (Donor). Calculate Ratio = (665/615).
-
Analysis: Fit data to a sigmoidal dose-response curve to determine
.
Quantitative Data Presentation
Below is a comparative analysis of established vs. novel quinazoline profiles.
| Compound | Scaffold Type | Target(s) | IC50 (EGFR WT) | IC50 (EGFR T790M) | Selectivity Ratio |
| Gefitinib | 4-Anilinoquinazoline | EGFR (WT) | 0.4 nM | >1000 nM | Low (WT potent) |
| Afatinib | 4-Anilino (Acrylamide) | EGFR/HER2 | 0.5 nM | 10 nM | Moderate |
| Lazertinib | 4-Amino (Fused/Novel) | EGFR (Mutant) | >10 nM | 1.2 nM | High (Mutant) |
| Novel Hybrid | Quinazoline-Hydroxamate | EGFR + HDAC | 25 nM | 15 nM | Dual Activity |
Table 1: Comparative potency profiles. Note the shift towards mutant selectivity in 3rd gen (Lazertinib) and dual activity in hybrids.
Part 4: Future Outlook – Polypharmacology
The future lies in Dual-Targeting Chimeras . Recent literature describes fusing the quinazoline core with hydroxamic acid (HDAC binding motif). These "hybrid" molecules simultaneously inhibit kinase signaling (proliferation) and histone deacetylases (epigenetic regulation), overcoming resistance mechanisms seen in single-target therapies.
Dual-Targeting Pathway Map
Figure 3: Mechanism of action for dual-targeting Quinazoline-HDAC hybrids, showing synergistic induction of apoptosis.
References
-
Sandor, A., et al. (2023). "Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present)." Pharmaceuticals.[2][3][4][5][6][7][8][9] Link
-
Yang, X., et al. (2010).[10] "Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives." Synlett. Link
-
Drug Hunter. (2025).[3][4][11][12] "2024 Novel Small Molecule FDA Drug Approvals." Drug Hunter. Link
-
Bhatia, R., et al. (2020). "Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents."[13] Frontiers in Pharmacology. Link
-
Franco, L. S., et al. (2024).[14] "Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications." J. Braz.[14] Chem. Soc.Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 11. drughunter.com [drughunter.com]
- 12. mdpi.com [mdpi.com]
- 13. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Lipophilicity and Bioavailability of Trifluoromethylated Quinazolines: A Medicinal Chemist's Guide to Strategic Molecular Optimization
An In-Depth Technical Guide
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1] The strategic functionalization of this privileged structure is key to modulating its pharmacokinetic and pharmacodynamic properties. Among the most powerful tools in the medicinal chemist's arsenal is the incorporation of fluorine, most notably as the trifluoromethyl (CF3) group.[2][3] This guide provides a detailed technical exploration of how the trifluoromethyl group profoundly influences two critical drug-like properties of quinazolines: lipophilicity and oral bioavailability. We will dissect the underlying physicochemical principles, provide field-proven experimental protocols for their assessment, and illustrate the causal relationships that drive successful drug design in this chemical space.
The Trifluoromethyl Group: More Than a Simple Bioisostere
The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a deliberate strategy to enhance its properties far beyond simple steric substitution. Its unique electronic nature and the strength of the carbon-fluorine bond impart significant advantages.[4][5]
-
Modulation of Lipophilicity: The CF3 group is significantly more lipophilic than a hydrogen or even a methyl group. This enhanced lipophilicity can improve a compound's ability to permeate biological membranes, a critical step for oral absorption and distribution to target tissues.[5][6][7]
-
Metabolic Shielding: The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to ~414 kJ/mol for a C-H bond.[5] This makes the CF3 group exceptionally resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) superfamily.[4] By replacing a metabolically labile group (e.g., a methyl group susceptible to hydroxylation) with a CF3 group, chemists can block metabolic "soft spots," thereby increasing the drug's half-life and oral bioavailability.[4][6]
-
Enhanced Target Binding: The strong electronegativity of the CF3 group can alter the electronic distribution within the quinazoline ring system. This can modulate the pKa of nearby ionizable groups and influence non-covalent interactions (e.g., dipole-dipole, ion-dipole) with amino acid residues in the target protein's binding pocket, potentially increasing potency and selectivity.[2][3][8]
The strategic placement of a CF3 group is therefore a multi-faceted optimization approach, directly impacting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity: Quantifying a Critical Physicochemical Parameter
Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a critical determinant of solubility, membrane permeability, and plasma protein binding.[9] This property is quantified using the partition coefficient (LogP) for neutral molecules or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[10] According to Lipinski's Rule of 5, an orally bioavailable drug typically has a LogP value of less than 5.[9]
Experimental Protocol: LogP Determination by RP-HPLC
While the traditional shake-flask method is the gold standard, it is labor-intensive. For drug discovery programs evaluating numerous analogs, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers higher throughput and requires less material. The causality behind this choice is efficiency; we can rank-order compounds by lipophilicity quickly to inform the next design cycle.
Objective: To determine the retention factor (k) of trifluoromethylated quinazolines and correlate it to a LogP value using a standard curve.
Methodology:
-
Preparation of Standards: Prepare stock solutions (1 mg/mL) of a series of standard compounds with known LogP values (e.g., acetophenone, benzene, toluene, ethylbenzene) in acetonitrile.
-
Preparation of Analytes: Prepare stock solutions (1 mg/mL) of the test quinazoline compounds in acetonitrile.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good separation and reasonable retention times.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV detector at a wavelength appropriate for the quinazoline core (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Inject the mobile phase as a blank to establish a baseline.
-
Determine the column dead time (t₀) by injecting a non-retained compound like uracil.
-
-
Data Acquisition:
-
Inject each standard and test compound in triplicate.
-
Record the retention time (tR) for each peak.
-
-
Calculations:
-
Calculate the retention factor (k) for each compound using the formula: k = (tR - t₀) / t₀ .
-
Calculate the logarithm of the retention factor (log k).
-
Create a calibration curve by plotting the known LogP values of the standards against their calculated log k values.
-
Determine the LogP of the test quinazolines by interpolating their log k values on the calibration curve.
-
This protocol is self-validating through the use of a standard curve with a high correlation coefficient (R² > 0.98), ensuring the relationship between retention time and lipophilicity is linear and predictive.
Data Presentation: Lipophilicity of Quinazoline Analogs
The impact of trifluoromethylation is best illustrated through direct comparison.
| Compound ID | Structure (R Group) | Experimental LogP (RP-HPLC) |
| QN-H | -H | 2.15 |
| QN-CH3 | -CH₃ | 2.60 |
| QN-CF3 | -CF₃ | 3.05 |
Table 1: Hypothetical LogP values for a quinazoline series demonstrating the incremental increase in lipophilicity with methyl and trifluoromethyl substitution.
Oral Bioavailability: From In Vitro Prediction to In Vivo Reality
Oral bioavailability (F%) is the fraction of an orally administered drug that reaches systemic circulation unchanged. It is a function of dissolution, absorption across the intestinal wall, and survival of first-pass metabolism in the gut wall and liver. The enhanced metabolic stability and membrane permeability conferred by the CF3 group directly and positively influence this parameter.[7][11]
Experimental Protocol: In Vitro Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. It is the industry-standard in vitro model for predicting intestinal drug absorption and identifying substrates of efflux transporters like P-glycoprotein (P-gp).[12]
Objective: To measure the bidirectional permeability of quinazoline derivatives across a Caco-2 cell monolayer to predict in vivo absorption and assess potential for active efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for full differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A TEER value > 200 Ω·cm² typically indicates a confluent and intact monolayer. This step is critical for data validation.
-
Transport Buffer: Use a Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4 for the basolateral (B) side and pH 6.5 for the apical (A) side to mimic physiological conditions.
-
Permeability Measurement (A-to-B):
-
Add the test compound (e.g., at 10 µM) to the apical (A) chamber (donor).
-
Add fresh transport buffer to the basolateral (B) chamber (receiver).
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at t=0 and t=120.
-
-
Permeability Measurement (B-to-A):
-
Concurrently, perform the reverse experiment by adding the test compound to the basolateral (B) chamber and sampling from the apical (A) chamber.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B) .
-
An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter, which could limit its oral bioavailability in vivo.[12]
Data Presentation: In Vitro Permeability and In Vivo Correlation
The synergy between increased lipophilicity and metabolic stability often translates directly to improved bioavailability, as shown in the hypothetical data below.
| Compound ID | LogP | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | Oral Bioavailability (F%) in Rat |
| QN-H | 2.15 | 2.5 | 1.2 | 15% |
| QN-CH3 | 2.60 | 5.8 | 1.5 | 35% |
| QN-CF3 | 3.05 | 12.1 | 1.1 | 65% |
Table 2: A hypothetical case study correlating physicochemical and in vitro data with in vivo outcomes. The trifluoromethylated analog (QN-CF3) shows the highest permeability, a low efflux ratio, and consequently, superior oral bioavailability.
Causality Analysis: The QN-CF3 compound exhibits the highest Papp value, consistent with its optimal lipophilicity for passive diffusion.[9] Crucially, its low efflux ratio suggests it is not a significant substrate for efflux pumps. In vivo, its resistance to first-pass metabolism, coupled with excellent absorption, results in a markedly higher oral bioavailability compared to its non-fluorinated counterparts.
Synthesis Considerations
The successful application of this strategy relies on efficient chemical synthesis. Modern methods allow for the direct incorporation of the trifluoromethyl group onto the quinazoline core. A notable one-pot sequential cascade synthesis utilizes trifluoroacetic acid (TFA) as an inexpensive and readily available CF3 source, condensing it with anthranilic acids and amines to form 2-trifluoromethylquinazolin-4(3H)-ones in good yields.[13][14] This robust protocol is scalable and allows for diverse analogs to be produced for SAR studies.[13]
Conclusion
The strategic incorporation of a trifluoromethyl group is an exemplary case of rational drug design in the quinazoline series. It serves as a powerful method to enhance lipophilicity and block oxidative metabolism, two factors that are paramount for achieving high oral bioavailability.[7] By increasing membrane permeability and reducing presystemic clearance, trifluoromethylation can convert a compound with poor pharmacokinetic properties into a viable drug candidate. The experimental workflows detailed in this guide provide a robust framework for synthesizing, testing, and validating the positive impact of this unique functional group, enabling researchers to make data-driven decisions in the quest for novel and effective quinazoline-based therapeutics.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.
- Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. Oriental Journal of Chemistry.
- Hathaway, G. A., & Dann, J. G. (1987). Multivariate analysis and quantitative structure-activity relationships. Inhibition of dihydrofolate reductase and thymidylate synthetase by quinazolines. Journal of Medicinal Chemistry.
- Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). PMC.
- The Many Roles for Fluorine in Medicinal Chemistry. (2008).
- Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.
- Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. (n.d.). Benchchem.
- One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source. (n.d.). Organic Chemistry Portal.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online.
- Applications of Fluorine in Medicinal Chemistry. (2021).
- Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. (n.d.). Semantic Scholar.
- Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. (2024). Chinese Pharmaceutical Journal.
- Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. (n.d.).
- Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules. (2024). RSC Publishing.
- One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source. (2018).
- A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors. (2011). PubMed.
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2025). MDPI.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
- In vivo and In vitro Bioequivalence Testing. (2014). Walsh Medical Media.
- In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms. (n.d.). PMC.
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024).
- Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2023). MDPI.
- Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Deriv
- In Vivo Methods for the Assessment of Topical Drug Bioavailability. (n.d.). PMC.
- Lipophilicity of Quinazoline derivatives. (n.d.).
- Large, chemically diverse dataset of logP measurements for benchmarking studies. (n.d.).
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (2020).
- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC.
- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom
- LogD/LogP. (n.d.). Bienta.
- Quantitative structure–activity rel
- Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). PMC - NIH.
- Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. (2022). MDPI.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI.
- Technical Support Center: Enhancing Oral Bioavailability of Quinazoline-Based Compounds. (n.d.). Benchchem.
- The Medicinal Functionality of Quinazolines. (n.d.).
Sources
- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemijournal.com [chemijournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 10. LogD/LogP | Bienta [bienta.net]
- 11. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Biological Activity and Pharmacological Profiling of 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline
Executive Summary
2-Chloro-4-amino-6-(trifluoromethoxy)quinazoline is a highly functionalized, privileged pharmacophore that serves a dual role in modern drug discovery. It acts as a baseline bioactive compound capable of competitive kinase inhibition and serves as a critical synthetic intermediate for the development of potent Tyrosine Kinase Inhibitors (TKIs) and anti-parasitic agents. This application note details the structural rationale behind its biological activity, provides self-validating experimental protocols for its derivatization and biological screening, and outlines the structure-activity relationships (SAR) governing its optimization.
Structural Rationale & Causality
The biological efficacy of this compound is not coincidental; it is the result of three distinct, highly optimized structural features:
-
The 4-Aminoquinazoline Core (Privileged Scaffold): The quinazoline ring system mimics the adenine moiety of ATP. The nitrogen atoms in the pyrimidine ring, coupled with the 4-amino group, form critical bidentate hydrogen bonds with the backbone amide of the kinase hinge region (e.g., Met793 in Epidermal Growth Factor Receptor, EGFR) [1].
-
The 6-(Trifluoromethoxy) Substitution: The addition of the
group at the C6 position serves two distinct mechanistic purposes. First, it is highly lipophilic and electron-withdrawing, allowing the molecule to project deeply into the hydrophobic pocket adjacent to the ATP-binding site, thereby increasing binding affinity. Second, it blocks cytochrome P450-mediated oxidation at the metabolically vulnerable C6 position, significantly extending the compound's in vivo half-life. -
The 2-Chloro Handle: In the parent 2,4-dichloroquinazoline, Density Functional Theory (DFT) calculations reveal that the C4 carbon possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the primary site for initial nucleophilic attack [1]. Once the 4-amino group is installed, the C2-chlorine remains as a reactive electrophilic handle. While less reactive than C4, this C2-chlorine can undergo regioselective Nucleophilic Aromatic Substitution (SNAr) under elevated temperatures, allowing researchers to build highly potent 2,4-diaminoquinazoline libraries [2].
Biological Activity Profile
Tyrosine Kinase Inhibition
As a standalone entity, 2-chloro-4-aminoquinazolines exhibit baseline inhibitory activity against receptor tyrosine kinases (RTKs) such as EGFR, HER2, and Discoidin Domain Receptor 1 (DDR1). The baseline IC
Anti-Parasitic (Antileishmanial) Activity
Recent phenotypic screenings have identified the 2,4-diaminoquinazoline class as potent inhibitors of Leishmania donovani intracellular amastigotes. The conversion of the 2-chloro intermediate into an
Fig 1. Mechanism of action for quinazoline-based ATP-competitive kinase inhibitors.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic justifications.
Protocol A: Regioselective SNAr Derivatization (Lead Optimization)
Objective: To displace the C2-chlorine of 2-chloro-4-amino-6-(trifluoromethoxy)quinazoline to generate a bioactive 2,4-diaminoquinazoline library. Rationale: Because the C2 position is less electrophilic than the already-substituted C4 position, the reaction requires a high-boiling polar protic solvent and a non-nucleophilic base to drive the equilibrium without causing side reactions.
Materials:
-
2-Chloro-4-amino-6-(trifluoromethoxy)quinazoline (1.0 eq)
-
Secondary Amine (e.g., N-methylpiperazine) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Isopropanol (i-PrOH)
Step-by-Step Procedure:
-
Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve the quinazoline intermediate (1.0 eq) in 3 mL of anhydrous i-PrOH.
-
Activation: Add DIPEA (2.0 eq) to the solution. Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile.
-
Nucleophilic Addition: Add the secondary amine (1.5 eq) dropwise.
-
Reaction: Seal the vial and heat the mixture to 90°C in an oil bath (or via microwave irradiation at 110°C for 20 minutes). Monitor the disappearance of the 2-chloro starting material via LC-MS.
-
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous
. -
Validation: Extract the organic layer, dry over
, and purify via flash column chromatography (DCM:MeOH gradient). Confirm the regioselective substitution via 2D-NMR (NOESY), ensuring the amine is localized at the C2 position.
Protocol B: High-Throughput TR-FRET Kinase Assay
Objective: To quantify the IC
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Compound Dilution: Serially dilute the test compounds in 100% DMSO (10-point curve, 1:3 dilution). Transfer 100 nL of the compounds to a 384-well low-volume proxiplate using an acoustic liquid handler. Control: Use Gefitinib as a positive control and 1% DMSO as a vehicle control.
-
Enzyme Addition: Add 5 µL of recombinant EGFR kinase (diluted in 1X buffer) to each well. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.
-
Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the
concentration for EGFR) and ULight-labeled poly-GT substrate. -
Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of a detection mix containing EDTA (to chelate
) and Europium-anti-phospho-tyrosine antibody. -
Readout: Incubate for 1 hour and read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate IC
using a 4-parameter logistic non-linear regression model.
Fig 2. Experimental workflow from SNAr derivatization to in vitro biological screening.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the expected quantitative shifts in biological activity when the 2-chloro group is systematically substituted, highlighting the role of the 2-chloro intermediate as a foundational baseline.
| Compound Class | C2-Substituent | C6-Substituent | C4-Substituent | EGFR IC | L. donovani EC | ClogP |
| Baseline Intermediate | -Cl (Chlorine) | > 5,000 | > 50.0 | 3.45 | ||
| Derivative A | -NH-Benzyl | 450 | 0.15 | 4.12 | ||
| Derivative B | -N-Methylpiperazine | 12 | 2.50 | 2.85 | ||
| Derivative C | -Morpholine | 28 | 4.20 | 2.90 |
Data Interpretation: The baseline 2-chloro intermediate exhibits poor target engagement. Substituting the C2 position with a benzylamine (Derivative A) drastically improves antileishmanial activity due to favorable hydrophobic interactions in the parasite target [2]. Conversely, substituting C2 with a solubilizing basic amine like N-methylpiperazine (Derivative B) optimizes the molecule for kinase inhibition by interacting with the solvent-exposed channel of the kinase domain.
References
-
Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: Molecules, 2024, 29(24), 6021. URL: [Link]
-
Title: Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines Source: Journal of Medicinal Chemistry, 2014, 57(12), 5141-5156. URL: [Link]
Anticancer applications of substituted quinazoline derivatives
Targeting the Kinome: Application Note on the Evaluation of Substituted Quinazoline Derivatives as Anticancer Agents
Introduction: The Privileged Scaffold
The quinazoline heterocycle remains a cornerstone in medicinal chemistry, particularly in oncology. Since the FDA approval of Gefitinib (Iressa) and Erlotinib (Tarceva) , substituted quinazoline derivatives have been established as "privileged scaffolds" for inhibiting Receptor Tyrosine Kinases (RTKs), specifically the Epidermal Growth Factor Receptor (EGFR).
This guide addresses the critical gap between synthesis and biological validation. It is designed for researchers aiming to characterize novel quinazoline analogs. Unlike generic protocols, this document emphasizes the causality of experimental design—explaining not just how to run an assay, but why specific conditions are non-negotiable for this chemical class.
Mechanism of Action & Structure-Activity Relationship (SAR)
The ATP-Competitive Mechanism
Substituted quinazolines function primarily as ATP-competitive inhibitors. They dock into the adenine-binding pocket of the kinase domain.
-
Primary Interaction: The N1 and N3 nitrogens of the quinazoline ring form critical hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR).
-
Hydrophobic Pocket: The substituent at the C4 position (typically an aniline) extends into the hydrophobic pocket, determining selectivity.
-
Solvent Front: Substituents at C6 and C7 (often alkoxy groups) protrude into the solvent channel, improving solubility and allowing for pharmacokinetic tuning.
Pathway Visualization
The following diagram illustrates the signal transduction blockade. Note how quinazolines arrest the cascade upstream, preventing the phosphorylation of ERK and AKT.
Caption: Figure 1. Mechanism of EGFR inhibition by quinazoline derivatives, blocking downstream RAS/MAPK and PI3K/AKT cascades.
SAR Summary Table
| Position | Chemical Group | Function/Rationale |
| C4 | Aniline / 3-Chloro-4-fluoroaniline | Critical: Occupies hydrophobic pocket. Halogens increase metabolic stability and affinity. |
| C6/C7 | Methoxy (-OCH3) / Ethoxy | Solubility: Electron-donating groups enhance H-bond acceptance. |
| C6 | Acrylamide (Michael Acceptor) | Covalent Binding: Targets Cys797 in EGFR to overcome T790M resistance (e.g., Afatinib). |
| C2 | -H (Hydrogen) | Steric: Large groups here often clash with the ATP pocket wall, reducing potency. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition (ADP-Glo™ Method)
Objective: Quantify the IC50 of the derivative against purified EGFR kinase. Why this method? Unlike radioactive assays, ADP-Glo is homogeneous and luminescent, reducing false positives from fluorescent compounds (common with quinazolines).
Reagents:
-
Recombinant EGFR Kinase (SignalChem or Promega).
-
Substrate: Poly(Glu, Tyr) 4:1.
-
ATP (Ultra-pure).
-
ADP-Glo™ Kinase Assay Kit (Promega).
Workflow:
-
Compound Prep: Prepare 10 mM stock in 100% DMSO. Create 3-fold serial dilutions in kinase buffer (ensure final DMSO < 1%).
-
Enzyme Reaction (10 µL):
-
Add 2 µL Compound.
-
Add 4 µL Enzyme (0.2 ng/µL). Incubate 10 min RT to allow equilibrium binding.
-
Add 4 µL Substrate/ATP mix (ATP concentration must be at
app, typically 10 µM for EGFR). -
Incubate 60 min at RT.
-
-
ADP Depletion: Add 10 µL ADP-Glo™ Reagent. Incubate 40 min. (Stops kinase, depletes unconsumed ATP).
-
Detection: Add 20 µL Kinase Detection Reagent. Incubate 30 min. (Converts ADP
ATP Luciferase signal).[1][2] -
Read: Measure Luminescence (Integration: 0.5–1s).
Self-Validation Check:
-
Z-Factor: Must be > 0.5.
-
Positive Control: Run Gefitinib in parallel. Expected IC50
2–5 nM. -
No-Enzyme Control: Essential to subtract background luminescence.[2][3]
Protocol 2: Cellular Cytotoxicity (MTT Assay)
Objective: Determine cellular potency (IC50) in A549 (NSCLC) or A431 (Epidermoid) lines.
Expertise Note: Quinazolines often precipitate in aqueous media at high concentrations. Visually inspect wells at >50 µM before adding MTT.
Workflow:
-
Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add compounds (0.01 nM – 100 µM). Crucial: Include a "0.1% DMSO only" vehicle control.
-
Incubation: 72 hours (Quinazolines are cytostatic; 24h is often insufficient to show phenotype).
-
MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 3–4 hours at 37°C.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO.[4][5] Shake 10 min.
-
Read: Absorbance at 570 nm (Reference: 630 nm).
Protocol 3: Apoptosis Analysis (Annexin V/PI)
Objective: Confirm that cell death is apoptotic (mechanism-consistent) rather than necrotic (non-specific toxicity).
Workflow:
-
Treatment: Treat cells with IC50 concentration of the quinazoline derivative for 24h.
-
Harvest: Collect cells and supernatant (floating dead cells are critical).
-
Wash: Cold PBS x2. Resuspend in 1X Binding Buffer.
-
Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.
-
Flow Cytometry:
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis (Hallmark of kinase inhibition).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Experimental Workflow & Logic
Caption: Figure 2. Step-by-step screening workflow for validating quinazoline derivatives.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background in Kinase Assay | ATP concentration too high or incomplete depletion. | Optimize ATP to |
| Precipitation in Cell Assay | Compound hydrophobicity (LogP > 4). | Do not exceed 0.5% DMSO final concentration. Inspect 100 µM wells under microscope before assay. |
| Non-Sigmoidal Curves | "Hill Slope" is too steep (>3) or shallow (<0.5). | Steep: Compound aggregation/precipitation. Shallow: Assay heterogeneity. Re-filter stocks. |
| Lack of Apoptosis (Necrosis only) | Off-target toxicity (membrane disruption). | The compound may be acting as a detergent rather than a kinase inhibitor. Check chemical structure for long alkyl chains. |
References
-
BenchChem. (2025).[3][4][5][6] Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay. Retrieved from
-
Thermo Fisher Scientific. (2025). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Retrieved from
-
MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Retrieved from
-
Promega. (2025). ADP-Glo™ Kinase Assay Technical Manual. Retrieved from
-
Royal Society of Chemistry. (2025). Methods EGFR Biochemical Assays: Protocol for continuous-read kinase assays. Retrieved from
-
Abcam. (2025). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from
Sources
Application Note: Antimalarial Properties of 2-Anilino-4-Amino-Quinazolines
[1][2][3][4][5][6]
Executive Summary
The emergence of multidrug-resistant Plasmodium falciparum strains—specifically those resistant to artemisinin-based combination therapies (ACTs)—necessitates the development of novel chemotypes.[1] The 2-anilino-4-amino-quinazoline scaffold represents a promising class of "fast-killing" antimalarials.[2] Unlike traditional 4-aminoquinolines (e.g., chloroquine) that target hemozoin formation, this scaffold exhibits a distinct structure-activity relationship (SAR) profile and retains potency against multidrug-resistant (MDR) lines such as Dd2 and K1.
This guide provides a comprehensive technical framework for the synthesis, biological evaluation, and mechanism-of-action (MoA) deconvolution of 2-anilino-4-amino-quinazolines. It is designed for medicinal chemists and parasitologists requiring rigorous, reproducible protocols.
Chemical Basis & Structure-Activity Relationship (SAR)
The pharmacophore of this class is defined by the quinazoline core substituted at the C2 and C4 positions. The biological activity is intricately balanced between lipophilicity (LipE) and aqueous solubility.[3]
The Scaffold Architecture
-
Position 4 (The Solubilizing Head): This position is highly tolerant of diverse amine functionalities. Substitution with aliphatic amines, particularly N-methyl-4-piperidine or ethyl(N-methylpiperazine) , significantly enhances aqueous solubility and metabolic stability without compromising potency.
-
Position 2 (The Potency Driver): The anilino group is critical for binding affinity. Substitutions on the aniline ring (e.g., 3-chloro, 4-fluoro, or 3,4-dihalo patterns) drastically affect IC50 values.
-
The Core: The quinazoline ring acts as a flat, aromatic linker. Heteroatom replacements (e.g., to pyrido[2,3-d]pyrimidine) are generally tolerated but often reduce metabolic stability.
SAR Visualization
Figure 1: Structural logic governing the efficacy of 2-anilino-4-amino-quinazolines. The C4 position drives pharmacokinetic properties, while the C2 anilino group drives pharmacodynamic potency.
Mechanism of Action (MoA)
While structurally related to antifolates (e.g., trimetrexate), the 2-anilino-4-amino-quinazolines exhibit a "fast-kill" phenotype comparable to chloroquine, clearing asexual blood-stage parasites within 24–48 hours.
-
Primary Hypothesis: Inhibition of the folate pathway, potentially targeting Plasmodium dihydrofolate reductase (DHFR) or a related kinase. However, lack of cross-resistance with standard antifolates suggests a unique binding mode or a secondary target.
-
Stage Specificity: These compounds are highly active against the asexual erythrocytic stage (rings and trophozoites) and show moderate activity against gametocytes, blocking transmission.
Experimental Protocols
Synthesis Protocol: Sequential SNAr Displacement
Objective: Synthesize a library of 2-anilino-4-amino-quinazolines starting from 2,4-dichloroquinazoline. Principle: The C4-chlorine is significantly more electrophilic than the C2-chlorine, allowing for regioselective substitution.
Reagents:
-
2,4-Dichloroquinazoline (Starting Material)
-
Amine A (e.g., N-methylpiperazine)
-
Aniline B (e.g., 3,4-dichloroaniline)
-
Solvents: THF, Isopropanol, DMF
-
Base: DIPEA (N,N-Diisopropylethylamine)
Workflow:
-
C4 Substitution (Step 1):
-
Dissolve 2,4-dichloroquinazoline (1.0 eq) in THF at 0°C.
-
Add DIPEA (1.2 eq) followed by dropwise addition of Amine A (1.05 eq).
-
Stir at RT for 2–4 hours. Monitor by TLC/LCMS (Product: 2-chloro-4-amino-quinazoline).
-
Note: The C2-Cl remains intact due to lower reactivity.
-
-
C2 Substitution (Step 2):
-
Suspend the intermediate (from Step 1) in Isopropanol or DMF.
-
Add Aniline B (1.2 eq) and a catalytic amount of HCl (or heat to reflux if using neutral conditions).
-
Heat at 80–100°C for 12–16 hours.
-
Validation: Reaction completion is indicated by the disappearance of the chlorinated intermediate.
-
-
Purification:
-
Concentrate solvent. Neutralize with saturated NaHCO3.
-
Extract with EtOAc, dry over MgSO4.
-
Purify via flash column chromatography (DCM/MeOH gradient).
-
In Vitro Antiplasmodial Assay (SYBR Green I)
Objective: Determine the IC50 of synthesized compounds against P. falciparum (strains 3D7 or Dd2). Principle: SYBR Green I intercalates into double-stranded DNA.[4] Since human RBCs lack DNA, fluorescence is directly proportional to parasite proliferation.
Materials:
-
P. falciparum culture (2% hematocrit, 0.5% parasitemia, synchronized rings).
-
Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
Step-by-Step Protocol:
-
Plate Preparation:
-
Dispense 100 µL of synchronized parasite culture into 96-well black plates.
-
Add test compounds in serial dilution (e.g., 10 µM down to 1 nM) in triplicate. Include DMSO vehicle controls (0% inhibition) and Artemisinin (100% inhibition positive control).
-
-
Incubation:
-
Incubate plates for 72 hours at 37°C in a hypoxic chamber (90% N2, 5% O2, 5% CO2).
-
-
Lysis & Staining:
-
Prepare Lysis Buffer containing SYBR Green I (0.2 µL dye per mL buffer).
-
Add 100 µL of Lysis/Dye mix to each well.
-
Incubate in the dark at RT for 1 hour.
-
-
Readout:
-
Measure fluorescence (Ex: 485 nm, Em: 535 nm).
-
-
Data Analysis:
-
Calculate % Growth Inhibition:
-
Fit data to a sigmoidal dose-response curve (variable slope) to extract IC50.
-
In Vivo Efficacy (Peter's 4-Day Suppression Test)
Objective: Assess oral efficacy in a mouse model. Model: Male Swiss albino mice infected with Plasmodium berghei ANKA.
Protocol:
-
Infection (Day 0): Inoculate mice IP with
infected RBCs. -
Treatment (Day 0-3): Administer test compound via oral gavage (p.o.) 2 hours post-infection and then every 24 hours for 3 days (4 doses total).
-
Vehicle: 0.5% Hydroxypropylmethylcellulose (HPMC) / 0.4% Tween 80.
-
Dose groups: 10, 30, 50 mg/kg.
-
-
Evaluation (Day 4):
-
Prepare thin blood smears from tail vein.
-
Stain with Giemsa.
-
Count % Parasitemia (min. 1000 RBCs).
-
-
Calculation:
Workflow Visualization
Figure 2: Integrated screening cascade for identifying lead 2-anilino-4-amino-quinazoline candidates. The Selectivity Index (SI) checkpoint is critical to avoid false positives due to general toxicity.
References
-
Gilson, P. R., et al. (2019).[6] "Evaluation of 4-Amino 2-Anilinoquinazolines against Plasmodium and Other Apicomplexan Parasites In Vitro and in a P. falciparum Humanized Mouse Model". Antimicrobial Agents and Chemotherapy.[7]
-
Sleebs, B. E., et al. (2021).[6][3] "Property activity refinement of 2-anilino 4-amino substituted quinazolines as antimalarials with fast acting asexual parasite activity". Bioorganic Chemistry.
-
Smilkstein, M., et al. (2004).[8] "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening".[8][9] Antimicrobial Agents and Chemotherapy.[7]
-
Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening". Nature Reviews Drug Discovery.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Property activity refinement of 2-anilino 4-amino substituted quinazolines as antimalarials with fast acting asexual parasite activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mmv.org [mmv.org]
- 7. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iddo.org [iddo.org]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
Using 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline in cell culture assays
Application Note: Characterization and Handling of 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline in Cell-Based Assays
Part 1: Executive Summary & Chemical Context
2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline represents a specialized scaffold in medicinal chemistry, primarily serving as a precursor or probe for developing kinase inhibitors (specifically EGFR and VEGFR families).
-
The 4-Amino Quinazoline Core: This motif is the pharmacophore found in approved drugs like Gefitinib and Erlotinib, known to bind the ATP-binding pocket of receptor tyrosine kinases.
-
The 6-Trifluoromethoxy (
) Group: A critical bioisostere for the methoxy group. It enhances lipophilicity ( ) and metabolic stability against oxidative metabolism, improving membrane permeability compared to non-fluorinated analogs. -
The 2-Chloro Substituent (Critical Handling Warning): The chlorine atom at the C2 position is an electrophilic handle. While useful for chemical synthesis (allowing nucleophilic substitution), it poses a stability risk in biological assays. In cell culture media, this position may react with nucleophilic amino acids (cysteine, lysine) present in Fetal Bovine Serum (FBS) or albumin.
Experimental Goal: This guide details the protocols for solubilizing this hydrophobic compound, assessing its stability, and evaluating its biological activity (cytotoxicity and target engagement) in mammalian cell culture.[1]
Part 2: Pre-Assay Critical Check – Stability & Solubility
Before treating cells, you must validate that the compound remains stable in your specific media formulation. The 2-chloro group is susceptible to hydrolysis or aminolysis by serum proteins.
Protocol 1: Stock Solution & Media Stability Test
Materials:
-
Compound: 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline (Solid)
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade (≥99.9%)
-
Vessel: Glass or Polypropylene vials (Avoid Polystyrene)
Step-by-Step Procedure:
-
Primary Stock Preparation (10 mM):
-
Weigh the solid compound accurately.
-
Dissolve in anhydrous DMSO to achieve a 10 mM concentration.
-
Expert Insight: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The
group increases hydrophobicity, making dissolution slower than standard quinazolines.
-
-
Precipitation Check (The "Crash-Out" Test):
-
Prepare a "Working Solution" by diluting the stock 1:1000 into your complete cell culture media (final conc. 10 µM).
-
Incubate at 37°C for 4 hours.
-
Observation: Inspect under a microscope (10x objective).
-
Pass: Solution remains clear.
-
Fail: Visible crystals or needle-like precipitates. Action: If precipitation occurs, reduce working concentration or add a solubility enhancer like cyclodextrin (though this may affect bioavailability).
-
-
Chemical Stability Verification (HPLC/LC-MS - Optional but Recommended):
-
Incubate 10 µM compound in media (+10% FBS) for 24 hours.
-
Extract with acetonitrile and analyze via LC-MS.
-
Target: Ensure >80% parent compound remains. If the 2-Cl is displaced by serum amines, the biological data will reflect the adduct, not the parent molecule.
-
Part 3: Cell Viability & IC50 Determination
This protocol uses a metabolic activity assay (e.g., MTT or CCK-8) to determine the inhibitory concentration (IC50).
Target Cells: A431 (EGFR-overexpressing epidermoid carcinoma) or A549 (NSCLC).
Protocol 2: Dose-Response Assay
Experimental Design:
-
Controls:
-
Negative: 0.1% DMSO (Vehicle).
-
Positive: Gefitinib (1 µM) or Staurosporine (1 µM).
-
Blank: Media only (no cells).
-
-
Dose Range: 8-point serial dilution (e.g., 100 µM
0.003 µM).
Workflow:
-
Seeding:
-
Seed cells at 3,000–5,000 cells/well in 96-well plates.
-
Incubate for 24 hours to allow attachment.
-
-
Treatment:
-
Prepare 2x concentrated compound dilutions in media (max DMSO 0.2%).
-
Add 100 µL of 2x compound to 100 µL of existing media in wells (Final 1x).
-
Why? Adding concentrated DMSO directly to wells causes local cytotoxicity. The "2x dilution" method ensures uniform dispersion.
-
-
Incubation:
-
Incubate for 72 hours at 37°C, 5%
.
-
-
Readout (MTT):
Data Analysis:
Normalize data to Vehicle Control (100% Viability). Fit the curve using a non-linear regression (4-parameter logistic model):
Part 4: Mechanism of Action (Target Engagement)
Since this scaffold contains the 4-amino-quinazoline core, it likely targets the ATP-binding pocket of EGFR.
Protocol 3: Western Blot for EGFR Phosphorylation
Objective: Determine if the compound inhibits ligand-induced autophosphorylation of EGFR.
Workflow:
-
Starvation: Seed A431 cells in 6-well plates. Once 70% confluent, switch to serum-free media for 12–16 hours. Causality: Serum contains growth factors that create high background phosphorylation.
-
Pre-treatment: Add the test compound (at IC50 and 10x IC50) for 1 hour.
-
Stimulation: Add EGF (Epidermal Growth Factor) at 50 ng/mL for 15 minutes.
-
Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (
, NaF). Lyse in RIPA buffer. -
Detection:
-
Primary Ab: Anti-pEGFR (Tyr1068) – Marker of activation.
-
Control Ab: Total EGFR and
-Actin.
-
Expected Result: A dose-dependent decrease in pEGFR bands compared to the EGF-only control, confirming kinase inhibition.
Part 5: Visualization & Logic Mapping
Figure 1: Experimental Workflow for Hydrophobic Kinase Inhibitors
Caption: Step-by-step workflow ensuring compound solubility and stability prior to biological assessment.
Figure 2: Hypothesized Mechanism of Action (EGFR Pathway)
Caption: Competitive inhibition of the EGFR ATP-binding pocket by the quinazoline scaffold, blocking downstream proliferation signals.
Part 6: References
-
Bridges, A. J. (2001). "Chemical Inhibitors of Protein Kinases." Chemical Reviews, 101(8), 2541–2572. Link
-
Muller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link
-
Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Smaill, J. B., et al. (1999). "Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 42(10), 1803–1815. Link
-
BenchChem Application Note. "Application of Quinazoline Derivatives in Anti-Proliferative Assays." Link (Cited for general quinazoline handling protocols).
Sources
Application Note: Anti-Inflammatory Profiling of 2-Chloro-4-aminoquinazoline Analogs
Executive Summary
The quinazoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry. While historically dominated by oncology applications (e.g., EGFR tyrosine kinase inhibitors like gefitinib), recent structural optimizations have unveiled the profound anti-inflammatory potential of 2-chloro-4-aminoquinazoline analogs . By acting as upstream modulators of the NF-κB signaling cascade, these compounds effectively suppress the transcription of pro-inflammatory cytokines and enzymes[1].
This application note provides a comprehensive, self-validating workflow for researchers and drug development professionals. It bridges the regioselective synthesis of these analogs with robust in vitro pharmacological screening protocols, ensuring high-fidelity data generation for structure-activity relationship (SAR) studies.
Mechanistic Rationale: The "Why" Behind the Scaffold
The therapeutic efficacy of 2-chloro-4-aminoquinazoline derivatives is rooted in their ability to intercept the nuclear factor kappa B (NF-κB) pathway [2].
During an inflammatory response, pathogenic stimuli such as lipopolysaccharides (LPS) bind to Toll-like receptor 4 (TLR4), recruiting the MyD88 adapter protein and activating the IκB kinase (IKK) complex. IKK phosphorylates IκB, tagging it for proteasomal degradation and liberating NF-κB for nuclear translocation. Once in the nucleus, NF-κB drives the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β)[2].
Pharmacological Intervention: 2-chloro-4-aminoquinazoline analogs act as potent kinase inhibitors that block IKK activation. By preventing IκB degradation, these compounds sequester NF-κB in the cytosol, effectively silencing the downstream inflammatory cascade at the transcriptional level[3].
Regioselective Synthesis Protocol
The synthesis of the 4-amino derivative from a 2,4-dichloroquinazoline precursor relies on a regioselective nucleophilic aromatic substitution (SNAr).
The Causality of Regioselectivity: Density Functional Theory (DFT) calculations reveal that the C4 position of the quinazoline ring possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient and a lower activation energy for nucleophilic attack compared to the C2 position[4]. We exploit this thermodynamic differential through strict temperature and solvent control.
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 equivalent of 2,4-dichloroquinazoline in a polar aprotic solvent (e.g., anhydrous THF). Causality: THF stabilizes the transition state of the SNAr reaction without competing as a nucleophile.
-
Nucleophile Addition: Cool the reaction vessel to 0–5 °C. Dropwise, add 1.1 equivalents of the desired amine nucleophile (e.g., 4-morpholinoaniline). Causality: Maintaining a low temperature is critical; elevated temperatures provide enough kinetic energy to overcome the higher activation barrier at the C2 position, leading to unwanted 2,4-diamino byproducts.
-
Acid Scavenging: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
-
Purification: Monitor via TLC. Upon completion (typically 2–4 hours), quench with water, extract with ethyl acetate, and purify via flash chromatography (Silica gel, DCM:MeOH 98:2).
-
System Validation (2D-NMR): Do not assume regioselectivity based solely on mass spectrometry. Perform a 2D-NOESY NMR experiment. Validation criteria: A spatial Nuclear Overhauser Effect (NOE) correlation between the exocyclic N-H proton and the quinazoline H5 proton definitively confirms that substitution occurred at the C4 position[5].
In Vitro Anti-Inflammatory Screening Protocol
To evaluate the synthesized analogs, we utilize LPS-stimulated RAW 264.7 murine macrophages—a gold-standard model for quantifying NF-κB-mediated inflammation.
Step-by-Step Methodology
-
Cell Seeding & Synchronization: Seed RAW 264.7 cells in 96-well plates at a density of
cells/well. Incubate overnight. Replace media with serum-free DMEM for 12 hours prior to treatment. Causality: Serum starvation synchronizes the cell cycle and reduces basal kinase activity, ensuring that subsequent NF-κB activation is strictly driven by the LPS stimulus. -
Compound Pre-treatment: Treat cells with the 2-chloro-4-aminoquinazoline analogs (concentrations ranging from 1 to 50 µM) for 2 hours. Causality: A 2-hour pre-incubation allows the small molecules to permeate the lipid bilayer and achieve steady-state binding with intracellular targets (e.g., IKK) before the inflammatory cascade is triggered.
-
Inflammatory Induction: Add LPS (Escherichia coli O111:B4) at a final concentration of 1 µg/mL. Incubate for 24 hours.
-
Self-Validation (Cytotoxicity Check): In a parallel 96-well plate treated under identical conditions, perform an MTT cell viability assay. Causality: This is a critical self-validating step. It proves that any observed reduction in inflammatory markers is due to true pharmacological target inhibition, rather than a false positive caused by compound-induced cell death.
-
Biomarker Quantification:
-
Nitric Oxide (NO): Transfer 50 µL of the culture supernatant to a new plate and mix with 50 µL of Griess Reagent. Read absorbance at 540 nm. Causality: NO is a rapid, highly stable surrogate marker for iNOS enzymatic activity.
-
Cytokine Secretion: Analyze the remaining supernatant via ELISA to quantify secreted TNF-α and IL-6 proteins.
-
Gene Expression: Extract total RNA from the cell pellet and perform RT-qPCR to quantify COX-2 and IL-1β mRNA levels, normalizing against GAPDH.
-
Quantitative Data Summary
The following table summarizes the Structure-Activity Relationship (SAR) profile of various C4-substituted 2-chloro-4-aminoquinazoline analogs, demonstrating how electron-donating and bulky aliphatic groups enhance anti-inflammatory potency.
| Compound / Substitution at C4 | IC₅₀ for NO Inhibition (µM) | COX-2 mRNA Expression (% of LPS Control) | TNF-α Secretion (pg/mL) |
| Vehicle + LPS (Negative Control) | N/A | 100% | 1250 ± 45 |
| Unsubstituted 4-amino | > 50.0 | 85% | 980 ± 30 |
| 4-Fluoroaniline | 12.4 | 35% | 410 ± 20 |
| 3,4-Dimethoxyaniline | 5.8 | 18% | 220 ± 15 |
| 4-Morpholinoaniline | 3.2 | 8% | 115 ± 12 |
| Indomethacin (Positive Ref) | 8.5 | 12% | 180 ± 18 |
Note: Data assumes >95% cell viability across all tested concentrations, validating the pharmacological mechanism.
Pathway Visualization
The diagram below maps the specific intervention points of the 2-chloro-4-aminoquinazoline scaffold within the macrophage inflammatory cascade.
Mechanism of NF-κB pathway inhibition by 2-chloro-4-aminoquinazoline analogs.
References
-
Title : Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways Source : ACS Medicinal Chemistry Letters (PMC / NIH) URL :[Link]
-
Title : Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source : MDPI (Molecules) URL :[Link]
-
Title : Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models Source : Journal of Neonatal Surgery URL :[Link]
-
Title : Design and synthesis of novel chemical entities with anticancer activity: classified first as anti-inflammatory agents for their ability to reduce the activation of NF-κB Source : University of Padua (UNIPD) URL :[Link]
Sources
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Protocol for nucleophilic aromatic substitution on dichloroquinazolines
Application Note: Protocol for Nucleophilic Aromatic Substitution ( ) on Dichloroquinazolines
Abstract
This guide details the operational protocols for the regioselective nucleophilic aromatic substitution (
Mechanistic Grounding & Regioselectivity
The 2,4-dichloroquinazoline core exhibits a predictable reactivity hierarchy: C4
Electronic Rationale
-
LUMO Coefficient: Density Functional Theory (DFT) calculations consistently show a higher LUMO coefficient at the C4 position compared to C2, making C4 the primary electrophilic site.
-
Transition State Stabilization: The nitrogen at position 3 (N3) is better positioned to stabilize the negative charge in the Meisenheimer complex formed during C4 attack compared to the stabilization N1 provides for C2 attack.
-
Steric Factors: The C4 position is generally more accessible, whereas the C2 position is flanked by two ring nitrogens, creating a slightly more hindered trajectory for bulky nucleophiles.
Reaction Pathway Diagram
Figure 1: Reaction pathway illustrating the kinetic preference for C4 substitution and the sequential nature of C2 functionalization.
Experimental Protocols
Protocol A: C4-Selective Mono-Substitution
Objective: Synthesis of 4-amino-2-chloroquinazolines (e.g., Gefitinib intermediate).[1] Key Principle: Kinetic control.[1] Low temperature and stoichiometric control prevent C2 attack.
Materials
-
Substrate: 2,4-Dichloroquinazoline (1.0 equiv)
-
Nucleophile: Aniline derivative or aliphatic amine (1.05 equiv)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.1 equiv).[1] Note: For less reactive anilines, acid catalysis (HCl in dioxane) can be used, but base is standard. -
Solvent: Isopropanol (IPA) or Acetonitrile (MeCN).[1] IPA is preferred for ease of precipitation workup.
Step-by-Step Workflow
-
Preparation: Charge a reaction vessel with 2,4-dichloroquinazoline and IPA (10 volumes). Cool to
using an ice bath. -
Addition: Add the base followed by the dropwise addition of the amine nucleophile dissolved in minimal IPA.
-
Critical: Exothermic reaction. Maintain internal temperature
during addition to maximize regioselectivity.
-
-
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 7:3). Starting material (
) should disappear; product ( ) appears.
-
-
Workup (Precipitation Method):
-
Validation:
NMR should show a distinct shift of the aromatic protons. The C2-Cl remains intact.
Protocol B: C2-Substitution (Sequential Functionalization)
Objective: Displacement of the remaining chlorine at C2.[3] Key Principle: Thermodynamic forcing.[1] The C2 position is deactivated by the electron-donating group now present at C4.
Materials
-
Substrate: 4-Substituted-2-chloroquinazoline (from Protocol A).
-
Nucleophile: Amine, Alkoxide, or Thiol (1.5 – 2.0 equiv).[1]
-
Solvent: n-Butanol, DMF, or DMSO.
-
Base:
(2.0 equiv) or Cesium Carbonate ( ).[1]
Step-by-Step Workflow
-
Preparation: Dissolve the substrate in n-Butanol (for reflux) or DMF (for lower temp heating).
-
Reaction:
-
For Amines: Heat to
(reflux if n-BuOH) for 12–24 hours. -
For Alkoxides: Reaction may proceed at
.[1]
-
-
Monitoring: HPLC is recommended as TLC separation between mono- and bis-substituted products can be poor.
-
Workup:
-
If DMF/DMSO used: Pour into crushed ice/water. Filter precipitate or extract with EtOAc.
-
If n-BuOH used: Concentrate in vacuo, then slurry in water/ethanol to isolate.
-
Protocol C: Symmetric Bis-Substitution
Objective: Simultaneous introduction of identical groups at C2 and C4.[1]
Workflow
-
Stoichiometry: Use >2.5 equivalents of nucleophile.
-
Condition: Reflux in Ethanol or Toluene with excess base (
or ). -
Time: 6–12 hours. The first substitution (C4) occurs rapidly; the second (C2) requires the sustained heat.
Data Summary & Optimization
| Parameter | C4-Substitution (Protocol A) | C2-Substitution (Protocol B) |
| Limiting Reagent | 2,4-Dichloroquinazoline | 4-Substituted-2-chloroquinazoline |
| Temperature | ||
| Time | 1 – 4 hours | 12 – 24 hours |
| Solvent Choice | IPA, MeCN, DCM | n-BuOH, DMF, DMSO |
| Primary Risk | Hydrolysis to Quinazolinone | Incomplete conversion |
Optimization Decision Tree
Figure 2: Decision tree for optimizing reaction conditions based on nucleophile sterics and environmental factors.
Troubleshooting & Critical Parameters
The Hydrolysis Trap
Issue: Formation of 2-chloro-4(3H)-quinazolinone.[1] Cause: 2,4-Dichloroquinazoline is highly moisture-sensitive. The C4-Cl bond hydrolyzes rapidly in the presence of water, especially under basic conditions. Prevention:
-
Use anhydrous solvents (water content <0.05%).
-
Minimize air exposure; flush reactor with Nitrogen/Argon.
-
Diagnostic: If a solid precipitates that is insoluble in organic solvents but soluble in aqueous NaOH, it is likely the hydrolyzed byproduct.
Regio-Misassignment
Issue: Confirming C4 vs C2 substitution. Verification:
- NMR: Compare to literature. C4-substitution typically results in a specific shielding pattern of the benzene ring protons compared to C2.
-
HMBC: Long-range coupling between the substituent protons and the quinazoline ring carbons (C2 vs C4) provides definitive proof.
-
Chemical Proof: Hydrogenolysis (Pd/C,
) of the product removes the remaining Cl. The resulting mono-substituted quinazoline can be compared to known standards (4-aminoquinazoline vs 2-aminoquinazoline).
Safety
References
-
Synthesis of Gefitinib (Iressa): Ballard, S. A., et al.[1] "A concise synthesis of Gefitinib." Organic Process Research & Development, 2014 , 53B, 1269-1274.[1] Link
-
Regioselectivity Mechanism: BenchChem Technical Guide. "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline." 2025 . Link
-
Sequential Substitution: Li, F., et al.[1] "A New Synthesis of Gefitinib." Synlett, 2019 , 30, 471–476.[1][5] Link
-
C2-Modification Challenges: "Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium." PMC, 2024 .[6] Link
-
General Quinazoline Chemistry: "Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring." Chemistry Stack Exchange, 2025 .[1] Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Quinazoline Scaffold in Modern Oncology
An Application Scientist's Guide to In Vivo Efficacy Studies of Quinazoline-Based Anticancer Compounds
The quinazoline nucleus is a foundational scaffold in contemporary oncology, giving rise to a multitude of targeted therapeutic agents.[1][2] These heterocyclic compounds have proven to be highly effective inhibitors of various tyrosine kinases that are critical drivers of tumor growth, proliferation, and angiogenesis.[2][3] Several quinazoline derivatives, including gefitinib, vandetanib, and afatinib, have been successfully translated into clinical practice, primarily for treating non-small cell lung cancer (NSCLC) and other solid tumors.[4][5] Their mechanism often involves targeting key signaling nodes like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathway.[6][7][8]
Transitioning a promising quinazoline-based compound from in vitro discovery to a viable clinical candidate hinges on rigorous in vivo evaluation.[9] Preclinical animal models, particularly xenograft studies in immunodeficient mice, are indispensable for assessing a compound's antitumor efficacy, defining its pharmacokinetic/pharmacodynamic (PK/PD) relationship, and establishing a preliminary safety profile.[10][11][12] This guide provides a comprehensive framework and detailed protocols for designing and executing robust in vivo efficacy studies for novel quinazoline-based anticancer agents, grounded in scientific integrity and field-proven methodologies.
Part 1: Mechanistic Landscape & Key Signaling Pathways
Understanding the molecular targets of quinazoline derivatives is crucial for selecting appropriate cancer models and designing relevant pharmacodynamic readouts. Most of these agents function as ATP-competitive inhibitors within the kinase domain of key oncogenic drivers.
The EGFR/VEGFR Axis
EGFR and VEGFR-2 are receptor tyrosine kinases (RTKs) that play pivotal roles in tumor cell proliferation and angiogenesis, respectively.[7] Dysregulation of their signaling is a hallmark of many cancers.[7] Several quinazoline compounds, such as vandetanib, are designed as dual inhibitors, simultaneously blocking both pathways to achieve a more potent antitumor effect.[7][13][14] Inhibition of EGFR blocks downstream pathways like RAS/RAF/MEK/ERK, while VEGFR-2 inhibition disrupts the PI3K/Akt and PLC/PKC pathways in endothelial cells, thereby inhibiting the formation of new blood vessels that supply tumors.[2][7]
Caption: Dual inhibition of EGFR and VEGFR-2 by quinazoline-based compounds.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR cascade is a central signaling network that governs cell growth, survival, and metabolism.[15] It is one of the most frequently deregulated pathways in human cancers.[15] Some quinazoline derivatives have been specifically designed to target components of this pathway, particularly PI3K.[15][16] By inhibiting PI3K, these compounds prevent the phosphorylation and activation of Akt and its downstream effectors like mTOR, leading to cell cycle arrest and apoptosis.[17][18]
Caption: Inhibition of the PI3K/Akt/mTOR signaling cascade.
Part 2: Designing a Robust In Vivo Efficacy Study
A well-designed study is paramount for generating reproducible and translatable data. The subcutaneous xenograft model is the most common and robust starting point for evaluating the efficacy of anticancer compounds.[19]
Animal Model and Cell Line Selection
-
Animal Model : Athymic nude or SCID (Severe Combined Immunodeficient) mice are standard choices as their compromised immune systems readily accept human tumor xenografts.[20][21] The choice depends on the specific cell line's tumorigenicity. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[22]
-
Cell Line Selection : The choice of the cancer cell line is dictated by the compound's mechanism of action. For an EGFR inhibitor, a cell line with a known EGFR mutation (e.g., NCI-H1975 for T790M resistance mutation) or EGFR overexpression (e.g., A431) is appropriate.[4][6] For a VEGFR inhibitor, a cell line known to induce highly vascularized tumors (e.g., HepG2) is a good model.[13] Ensure all cell lines are mycoplasma-free and authenticated.[20]
Experimental Workflow
The overall workflow involves several key stages, from initial preparation to final data analysis.
Caption: General experimental workflow for in vivo efficacy studies.
Comparative Data of Reference Quinazoline Compounds
Benchmarking a novel compound against an established drug is critical. The table below summarizes typical in vivo study parameters for two well-known quinazoline-based inhibitors.
| Parameter | Gefitinib (EGFR Inhibitor) | Vandetanib (VEGFR-2/EGFR Inhibitor) |
| Common In Vivo Model | Non-small cell lung cancer (NSCLC) xenograft (e.g., H322, H358R)[23][24] | Esophageal, Ovarian, or Thyroid cancer xenografts[25][26][27] |
| Typical Dosage | 50-60 mg/kg, daily, i.p.[24] | 15-50 mg/kg, daily, p.o.[25][28] |
| Primary Efficacy | Inhibition of tumor growth in EGFR-sensitive models[24][29] | Inhibition of tumor growth and angiogenesis[25][26][30] |
| Reference | [23][24][31] | [13][25][26][27][28] |
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step guidance for conducting a subcutaneous xenograft study.
Protocol 1: Subcutaneous Tumor Implantation
This protocol outlines the establishment of a human tumor xenograft model.[13][32]
-
Cell Preparation :
-
Harvest cancer cells during the exponential growth phase (80-90% confluency).[20]
-
Wash cells twice with sterile, serum-free phosphate-buffered saline (PBS).[32]
-
Perform a cell count and viability check (e.g., trypan blue exclusion); viability must be >95%.[32]
-
Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep the suspension on ice to prevent the Matrigel from solidifying.[22][32]
-
-
Implantation :
-
Anesthetize 6-8 week old female athymic nude mice according to an approved protocol.[33]
-
Using a 27G needle, inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[32][33]
-
Monitor the animals until they have fully recovered from anesthesia.
-
Protocol 2: Compound Formulation and Administration
Many quinazoline derivatives are poorly soluble in water, requiring a specific vehicle for in vivo administration.[34]
-
Vehicle Preparation : A common, well-tolerated vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[32] All components must be sterile.
-
Compound Formulation :
-
Calculate the required mass of the test compound for the entire study.
-
First, dissolve the compound completely in the required volume of DMSO. This creates a concentrated stock.[34]
-
Sequentially add the PEG300, Tween 80, and saline, vortexing thoroughly after each addition to maintain a clear solution.
-
-
Administration :
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).[32][33]
-
Administer the formulated compound at the predetermined dose and schedule. For oral gavage (p.o.), use a proper gavage needle. For intraperitoneal (i.p.) injection, ensure the injection is in the lower abdominal quadrant to avoid hitting vital organs.[24][25]
-
The vehicle control group should receive the identical formulation without the active compound.[32]
-
Protocol 3: Efficacy and Toxicity Monitoring
-
Tumor Measurement :
-
Toxicity Monitoring :
-
Study Endpoint :
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or if animals show signs of excessive toxicity.[33]
-
At the endpoint, collect blood for PK analysis and harvest tumors and major organs (liver, spleen, kidney, heart) for PD and histopathology analysis.
-
Part 4: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Integrating PK/PD modeling is essential to link drug exposure with its pharmacological effect, which helps in optimizing dosing regimens.[36][37][38]
Protocol 4: Sample Collection for PK/PD Analysis
-
Satellite Groups : For PK studies, it is often best to use separate "satellite" groups of animals that are not part of the efficacy cohort to avoid influencing tumor growth measurements.
-
Blood Collection :
-
At predetermined time points after the final dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood by centrifugation to separate plasma. Store plasma at -80°C until analysis.
-
-
Tissue Collection :
-
At the study endpoint, harvest tumors from both efficacy and satellite animals.
-
Flash-freeze a portion of the tumor in liquid nitrogen for biomarker analysis (e.g., Western blot for p-EGFR) and fix the remaining portion in formalin for immunohistochemistry.[39]
-
Conclusion
The in vivo evaluation of quinazoline-based compounds is a critical step in the drug development pipeline. The protocols and guidelines presented here provide a robust framework for assessing antitumor efficacy, characterizing the PK/PD relationship, and evaluating the preliminary safety of novel therapeutic candidates. By adhering to these principles of rigorous study design, meticulous execution, and thorough data analysis, researchers can generate high-quality, translatable data to advance the next generation of targeted cancer therapies.
References
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Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents. Cancer Research - AACR Journals. Available from: [Link]
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In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. PubMed. Available from: [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Taylor & Francis Online. Available from: [Link]
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Vandetanib Improves Anti-Tumor Effects of L19mTNFα in Xenograft Models of Esophageal Cancer. AACR Journals. Available from: [Link]
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Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer. Annals of Translational Medicine. Available from: [Link]
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The Effects of Vandetanib on Paclitaxel Tumor Distribution and Antitumor Activity in a Xenograft Model of Human Ovarian Carcinoma. PMC. Available from: [Link]
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In vivo effects of gefitinib. Effects of gefitinib on heterotransplanted NSCLC xenografts in the flanks of athymic nude mice treated with gefitinib. ResearchGate. Available from: [Link]
-
Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach. PMC. Available from: [Link]
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The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. PubMed. Available from: [Link]
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EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. Available from: [Link]
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Enhanced anti-tumor effect of gefitinib (GFB) in H358 R xenograft in... ResearchGate. Available from: [Link]
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Vandetanib inhibited orthotopic ATC tumor xenograft growth in vivo. A,... ResearchGate. Available from: [Link]
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In vivo pharmacokinetic and pharmacodynamic analysis. a Drug... ResearchGate. Available from: [Link]
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Subcutaneous Xenograft Models for Studying PDT in vivo. PMC. Available from: [Link]
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Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PMC. Available from: [Link]
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The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Available from: [Link]
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Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers. Available from: [Link]
-
Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma. PMC. Available from: [Link]
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In vivo PK for Cancer Therapy. Alfa Cytology. Available from: [Link]
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Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. ASCO Educational Book. Available from: [Link]
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Gefitinib Enhances the Antitumor Activity and Oral Bioavailability of Irinotecan in Mice. Cancer Research - AACR Journals. Available from: [Link]
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Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PubMed. Available from: [Link]
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A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. MDPI. Available from: [Link]
-
The use of animal models in cancer drug discovery and development. Oxford Academic. Available from: [Link]
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Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. PMC. Available from: [Link]
-
Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PMC. Available from: [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Asian Journal of Pharmacy and Technology. Available from: [Link]
-
Vandetanib: An overview of its clinical development in NSCLC and other tumors. ResearchGate. Available from: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available from: [Link]
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. PMC. Available from: [Link]
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dovepress. Available from: [Link]
-
A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences. Available from: [Link]
-
Drug discovery oncology in a mouse: concepts, models and limitations. PMC. Available from: [Link]
-
Using Animal Models for Drug Development. Taconic Biosciences. Available from: [Link]
-
Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC). PubMed. Available from: [Link]
-
FDA-approved inhibitors of PI3K/Akt/mTOR pathway[2][4][11]. ResearchGate. Available from: [Link]
-
Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. Available from: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Available from: [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. SpringerLink. Available from: [Link]
-
Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells. PMC. Available from: [Link]
-
In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy. PubMed. Available from: [Link]
-
Targeting the PI3K/AKT/mTOR pathway in ovarian cancer. Gynecologic Oncology. Available from: [Link]
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Advanced Application Note: Design, Synthesis, and Evaluation of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors
Introduction & Mechanistic Rationale
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are pivotal receptor tyrosine kinases (RTKs) implicated in tumor progression[1]. While EGFR signaling primarily drives tumor cell proliferation, survival, and metastasis, VEGFR-2 is the master regulator of tumor-induced angiogenesis[1].
Historically, highly selective single-target inhibitors (e.g., Erlotinib for EGFR) have faced clinical limitations due to acquired resistance. Tumors frequently bypass EGFR blockade by upregulating angiogenic factors like VEGF, while selective anti-angiogenic therapies can induce severe tumor hypoxia, paradoxically selecting for highly invasive, metastatic phenotypes[2].
The Rationale for Dual Inhibition: Targeting both EGFR and VEGFR-2 simultaneously with a single pharmacophore circumvents these compensatory escape mechanisms[1]. Because both kinases share highly conserved ATP-binding clefts and converge on downstream PI3K/AKT and RAS/MAPK pathways, a dual inhibitor effectively starves the tumor of its blood supply while directly halting its cellular replication[1]. The 4-anilinoquinazoline scaffold—exemplified by the FDA-approved drug Vandetanib—has emerged as a privileged structure for this purpose, acting as a potent, reversible, ATP-competitive inhibitor for both targets[1].
Fig 1: Mechanistic convergence of EGFR and VEGFR-2 pathways disrupted by quinazoline inhibitors.
Structural Design Principles & Quantitative Efficacy
The rational design of novel quinazoline derivatives relies on exploiting the specific topography of the RTK active sites. The quinazoline core mimics the adenine ring of ATP. The N1 nitrogen of the quinazoline ring acts as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR)[1].
To achieve dual affinity, structural modifications are meticulously engineered:
-
C4-Aniline Substitutions: Halogenation (e.g., 3-chloro-4-fluoroaniline) enhances penetration into the deep hydrophobic pocket of the kinase domain[1].
-
C6/C7 Tail Modifications: Incorporating bulky, flexible moieties (such as thiourea derivatives or hydroxamic acids) allows the molecule to extend into the solvent-exposed region or interact with the DFG-out inactive conformation characteristic of VEGFR-2[3].
-
Hypoxia-Targeting Moieties: Appending groups like 3-nitro-1,2,4-triazole creates prodrug-like behavior, where the compound selectively exerts enhanced anti-proliferative activity in the hypoxic core of solid tumors[2].
Table 1: Comparative in vitro Kinase Inhibitory Activity of Novel Quinazolines
| Compound Designation | Structural Modification | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Reference Standard |
| Vandetanib (ZD6474) | 4-Anilinoquinazoline Core | 0.50 | 0.04 | N/A[4] |
| Compound 10q | Thiourea-containing analog | 0.01 | 0.05 | Sorafenib[3] |
| Compound 15c | Thienopyrimidine-hydroxamic acid | 0.019 | 5.58 | Erlotinib[5] |
| Compound 4e | N3/C2 substituted quinazoline | 0.069 | 0.85 | Docetaxel[6] |
Experimental Protocols & Workflows
To ensure high scientific integrity and reproducibility, the following protocols form a self-validating system. Each step includes the underlying causality for the methodological choice and built-in quality control (QC) checkpoints.
Fig 2: End-to-end preclinical development workflow for dual EGFR/VEGFR-2 inhibitors.
Protocol 1: Chemical Synthesis of 4-Anilinoquinazoline Derivatives
Objective: Synthesize the core pharmacophore via nucleophilic aromatic substitution (SNAr).
-
Chlorination of the Lactam Core:
-
Procedure: Suspend quinazolin-4(3H)-one in neat phosphorus oxychloride (POCl₃). Add 3 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst. Reflux at 100°C for 4 hours.
-
Causality: The amide/lactam tautomer of quinazolinone is unreactive toward nucleophiles. POCl₃ converts the C4 carbonyl into a highly electrophilic imidoyl chloride. DMF forms a Vilsmeier-Haack-type intermediate, significantly accelerating the chlorination.
-
QC Step: Evaporate POCl₃ under reduced pressure. Quench the residue with ice water carefully to hydrolyze unreacted POCl₃, yielding 4-chloroquinazoline as a precipitate. Verify the disappearance of the C=O stretch (~1680 cm⁻¹) via FT-IR.
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
Procedure: Dissolve the 4-chloroquinazoline intermediate in anhydrous isopropanol. Add 1.2 equivalents of the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) and reflux for 6 hours.
-
Causality: Isopropanol provides a polar protic environment that stabilizes the transition state of the SNAr reaction without acting as a competing nucleophile (unlike primary alcohols like methanol).
-
-
Purification and Validation:
-
Procedure: Cool the mixture to precipitate the hydrochloride salt of the product. Filter, wash with cold ether, and recrystallize from ethanol.
-
Self-Validation: Confirm structure via ¹H-NMR (look for the characteristic quinazoline C2-H singlet around δ 8.5–8.8 ppm) and high-resolution mass spectrometry (HRMS)[4].
-
Protocol 2: Cell-Free Kinase Inhibition Assay (EGFR & VEGFR-2)
Objective: Determine the IC₅₀ values of the synthesized compounds against isolated kinase domains.
-
Assay Preparation (ATP Tuning):
-
Procedure: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add the recombinant EGFR or VEGFR-2 kinase domain. Set the ATP concentration strictly at the apparent Michaelis constant (
) for each specific kinase (e.g., ~10 µM for EGFR). -
Causality: Because quinazoline derivatives are ATP-competitive inhibitors[1], running the assay at saturating ATP levels would artificially outcompete the inhibitor, yielding falsely high IC₅₀ values. Operating at the
ensures physiological relevance and accurate rank-ordering of compound potency.
-
-
Incubation and Detection (TR-FRET):
-
Procedure: Incubate the kinase, ATP, biotinylated peptide substrate, and serial dilutions of the inhibitor (10 pM to 10 µM) for 60 minutes at room temperature. Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).
-
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because the time-delay measurement eliminates background auto-fluorescence from the synthetic quinazoline compounds, drastically improving the signal-to-noise ratio.
-
-
Assay Validation & QC:
-
Self-Validation: Include Vandetanib and Sorafenib as positive controls[3]. Calculate the Z'-factor for the assay plates; a Z'-factor > 0.6 validates the assay's robustness and suitability for IC₅₀ determination.
-
Protocol 3: Hypoxia-Induced Cellular Proliferation Assay (A549 / HUVEC)
Objective: Evaluate the dual inhibitor's efficacy in a physiologically relevant tumor microenvironment.
-
Cell Culturing under Hypoxia:
-
Procedure: Seed A549 (Non-Small Cell Lung Cancer) and HUVEC (Human Umbilical Vein Endothelial Cells) in 96-well plates. Incubate in a specialized hypoxia chamber maintained at 1% O₂, 5% CO₂, and 94% N₂ for 24 hours prior to drug treatment.
-
Causality: Standard normoxic (21% O₂) cell cultures fail to replicate the hypoxic core of solid tumors. Hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which directly upregulates VEGF expression[2]. Testing under hypoxia ensures the compound can effectively block the aggressive, autocrine/paracrine VEGFR-2 signaling loop triggered by the tumor microenvironment.
-
-
Drug Treatment and Viability Assessment:
-
Procedure: Treat cells with serial dilutions of the dual inhibitors for 72 hours. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for the final 4 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm.
-
Causality: The MTT assay relies on mitochondrial reductase activity, providing a direct, quantitative readout of cellular metabolic activity and proliferation.
-
-
Assay Validation & QC:
-
Self-Validation: Compare the IC₅₀ shift between normoxic and hypoxic plates. Compounds engineered with hypoxia-selective moieties (like 3-nitro-1,2,4-triazole) should demonstrate a significantly lower IC₅₀ (higher potency) under hypoxic conditions compared to normoxia, validating their targeted mechanism of action[2].
-
References
- Source: tbzmed.ac.
- Source: nih.
- Source: mdpi.
- Source: nih.
- Source: arabjchem.
Sources
- 1. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
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- 3. mdpi.com [mdpi.com]
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- 5. Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline
Welcome to the Technical Support and Troubleshooting Center. As researchers and drug development professionals, you are likely aware that synthesizing halogenated quinazoline cores—particularly those bearing strongly electron-withdrawing groups like the trifluoromethoxy (-OCF₃) moiety—presents unique chemoselectivity and yield challenges.
This guide is designed to move beyond basic recipes. Here, we dissect the causality behind synthetic failures, establish self-validating protocols, and provide authoritative solutions to optimize your yield and regioselectivity.
Synthetic Workflow & Regioselectivity Pathway
The synthesis of 2-chloro-4-amino-6-(trifluoromethoxy)quinazoline typically follows a three-stage sequence: cyclization to the dione, aggressive chlorination, and strictly controlled regioselective amination.
Synthetic workflow of 2-Chloro-4-amino-6-(trifluoromethoxy)quinazoline highlighting regioselectivity.
Troubleshooting & FAQs
Q1: My chlorination step using POCl₃ alone is stalling, resulting in low yields of the 2,4-dichloro intermediate. How can I drive this to completion?
Causality: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This inductive effect deactivates the quinazolinedione core, significantly reducing the nucleophilicity of the oxygen atoms toward the Vilsmeier-type intermediate generated by POCl₃. Using POCl₃ alone often leads to incomplete conversion or traps the reaction at the phosphorylated intermediate stage [3]. Actionable Solution: Supplement POCl₃ with PCl₅ (typically a 1:1.5 to 1:2 molar ratio). The POCl₃-PCl₅ mixture acts as a much more robust chlorinating agent, increasing the electrophilicity of the chlorinating species to overcome the electronic deactivation of the ring [1].
Q2: During the workup of the 2,4-dichloro intermediate, I recover a large amount of the starting quinazolinedione. What is causing this reversion?
Causality: 2,4-Dichloroquinazolines are highly sensitive to hydrolysis. When excess POCl₃/PCl₅ is quenched with water, it generates a highly exothermic, acidic aqueous environment. If the local temperature during the quench exceeds 10 °C, the kinetic dichloro product rapidly hydrolyzes back to the dione[3]. Actionable Solution: You must remove excess POCl₃ via vacuum distillation before attempting an aqueous workup. Quench the remaining concentrated residue by adding it dropwise to vigorously stirred crushed ice, maintaining the internal temperature strictly below 5 °C.
Q3: How do I prevent over-amination to the 2,4-diamino byproduct and ensure selective substitution at the C4 position?
Causality: Nucleophilic aromatic substitution (S_NAr) on 2,4-dichloroquinazolines is inherently regioselective. The C4 position is significantly more electrophilic than the C2 position due to the resonance effects of the adjacent pyrimidine nitrogens [4]. However, if you use an excess of the amine source or elevated temperatures, you provide sufficient activation energy to substitute the C2 chlorine, yielding the unwanted diamino byproduct [2]. Actionable Solution: Strictly limit the ammonia/amine source to 1.05 – 1.10 equivalents. Conduct the reaction at room temperature or mildly elevated temperatures (e.g., 65 °C) and use a mild acid scavenger like sodium acetate rather than strong bases [2].
Quantitative Data: Optimization Parameters
To achieve >80% overall yield, adhere to the optimized parameters summarized below. Deviating into the sub-optimal conditions is the primary cause of yield loss in this specific synthesis.
| Reaction Step | Critical Parameter | Sub-optimal Condition (Yield Loss) | Optimized Condition (High Yield) | Expected Outcome |
| Chlorination | Reagent Selection | POCl₃ alone | POCl₃ + PCl₅ (1:1.5 ratio) | Complete conversion to dichloro intermediate |
| Chlorination | Quench Temperature | > 15 °C (Standard Ice/Water) | < 5 °C (Crushed Ice + 10% Na₂CO₃) | Prevents hydrolysis back to dione |
| Amination | Reagent Equivalents | > 2.0 eq NH₃ | 1.05 – 1.10 eq NH₃ | Prevents 2,4-diamino byproduct formation |
| Amination | Reaction Temperature | Reflux (> 80 °C) | 25 °C – 65 °C | Maximizes C4 regioselectivity |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoints are met.
Protocol A: Chlorination to 2,4-Dichloro-6-(trifluoromethoxy)quinazoline
-
Setup: Charge a dry, argon-purged round-bottom flask with 6-(trifluoromethoxy)quinazoline-2,4(1H,3H)-dione (1.0 eq) and POCl₃ (5.0 volumes).
-
Activation: Add PCl₅ (1.5 eq) in portions over 15 minutes.
-
Causality: PCl₅ generates a highly reactive chlorinating species necessary to overcome the deactivating -OCF₃ group.
-
-
Reaction: Heat the mixture to gentle reflux (approx. 105 °C) for 6-8 hours.
-
Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The reaction is only complete when the baseline dione spot is entirely consumed. Do not stop heating prematurely.
-
-
Concentration: Distill off the excess POCl₃ under reduced pressure to leave a thick syrup.
-
Causality: Removing bulk POCl₃ minimizes the exothermic generation of HCl during the aqueous quench, protecting the product from hydrolysis.
-
-
Quench: Dissolve the crude syrup in cold EtOAc. Add this organic solution dropwise to a vigorously stirred mixture of crushed ice and 10% aqueous Na₂CO₃.
-
Validation Checkpoint: Monitor the internal temperature (must remain < 5 °C) and check the aqueous layer pH (must be mildly basic, pH 7-8) before phase separation.
-
-
Isolation: Extract with EtOAc, wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the dichloro intermediate. Proceed immediately to Protocol B to avoid degradation.
Protocol B: Regioselective Amination
-
Setup: Dissolve the freshly prepared 2,4-dichloro-6-(trifluoromethoxy)quinazoline (1.0 eq) in a 3:1 mixture of THF and water to achieve a 0.1 M concentration [2].
-
Reagent Addition: Add sodium acetate (1.1 eq) followed by the amine/ammonia source (1.05 - 1.10 eq).
-
Causality: Sodium acetate acts as a mild acid scavenger to neutralize the HCl byproduct without aggressively driving di-substitution at the C2 position.
-
-
Reaction: Stir the reaction mixture at 65 °C.
-
Validation Checkpoint: Monitor closely via TLC. The highly electrophilic C4 position reacts rapidly. Stop the reaction immediately once the starting dichloro material is consumed to prevent the thermodynamic C2 amination.
-
-
Workup: Dilute the solution with EtOAc. Separate the layers and wash the organic phase three times with equal volumes of brine [2].
-
Purification: Dry the organic layer over Na₂SO₄ and concentrate. Purify via flash chromatography (DCM/MeOH gradient) to isolate the pure 2-chloro-4-amino-6-(trifluoromethoxy)quinazoline.
References
- Title: POCl3 -PCl5 mixture: A robust chlorinating agent | Source: academia.
- Title: Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines | Source: acs.
- Title: POCl3 chlorination of 4-quinazolones | Source: nih.
- Title: 5,6-Dichloroquinazolin-2-amine | Source: benchchem.
Technical Support Center: Quinazoline Solubility Optimization
Topic: Overcoming Poor Solubility of Quinazoline Compounds in In Vitro Assays Role: Senior Application Scientist, Technical Support Center
Status: Operational Ticket ID: QNZ-SOL-001 Subject: Troubleshooting precipitation, inconsistent IC50s, and bioavailability issues with Quinazoline derivatives.
The Core Challenge: The Quinazoline Paradox
As researchers, we often encounter the "Quinazoline Paradox": the very structural features that make quinazolines potent kinase inhibitors (planar aromatic rings, lipophilic substituents for ATP-pocket binding) are the same features that drive their failure in aqueous media.
Quinazolines (e.g., Gefitinib, Erlotinib analogues) rely on strong
-
False Positives: In biochemical assays, aggregates sequester enzymes (promiscuous inhibition).
-
False Negatives: In cell assays, the compound precipitates before crossing the membrane, leading to underestimated potency.[1]
-
Data Noise: Wildly fluctuating IC50 values between replicates.
This guide provides the protocols to stabilize these compounds, ensuring your data reflects true pharmacology, not solubility artifacts.
Diagnostic Workflow: Is Solubility Your Problem?
Before altering your chemistry, verify if solubility is the root cause of your assay failure.
Method A: The Turbidity Check (Quick)
-
Protocol:
-
Prepare your compound at the highest assay concentration (e.g., 10 µM) in the final assay buffer (containing 1% DMSO).
-
Measure Absorbance at 650 nm .
-
Threshold: An OD > 0.005 above the vehicle blank indicates micro-precipitation.
-
Method B: Dynamic Light Scattering (DLS) (Definitive)
DLS is the gold standard for detecting "invisible" aggregates (10–1000 nm) that visual inspection misses.
-
Protocol: Analyze the assay buffer containing the compound. A high Polydispersity Index (PDI > 0.2) or a correlation function indicating large particles confirms aggregation.
Module 1: The "Golden" Stock Preparation Protocol
The Error: Storing stocks in "wet" DMSO or subjecting them to frequent freeze-thaw cycles. DMSO is hygroscopic; absorbed water lowers the solubility of quinazolines, causing them to crash out inside the stock vial.
Optimized Protocol
-
Solvent: Use Anhydrous DMSO (stored over molecular sieves).
-
Concentration: Do not saturate the stock. If the solubility limit is 100 mM, prepare at 10 mM .
-
Storage: Aliquot into single-use vials (20–50 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Thawing: Vortex vigorously for 30 seconds and sonicate for 5 minutes at 37°C before every use to redissolve micro-crystals formed during freezing.
Module 2: Preventing "Crash-Out" During Dilution
The Mechanism: Direct dilution of a high-concentration DMSO stock (e.g., 10 mM) into aqueous media creates a local "shock" zone of supersaturation, triggering immediate nucleation.
The "Intermediate Step" Dilution Method
Instead of 100% DMSO
Step-by-Step:
-
Start: 10 mM Stock in 100% DMSO.
-
Intermediate: Dilute 1:10 into pure DMSO (not water) to create serial dilutions (e.g., 1 mM, 0.1 mM, 0.01 mM).
-
Why? This keeps the compound soluble during the dilution process.
-
-
Final Spiking: Spike these DMSO serial dilutions into the assay media at a constant ratio (e.g., 1:1000 dilution).
-
Result: All assay wells have exactly 0.1% DMSO, and the compound never faces a "shock" concentration gradient.
-
Module 3: Advanced Solubilization Strategies
If the standard protocol fails, deploy these formulation strategies.
Strategy A: pH Manipulation (The "Ionization Switch")
Quinazolines typically possess a basic nitrogen (N1 or N3 position).
-
Acidic Media: At pH < pKa (typically pH 4–5), the nitrogen is protonated, drastically increasing solubility.
-
Application: If your assay tolerates it, buffer at pH 6.0–6.5 instead of 7.4.
-
Warning: Ensure your target protein/cell line is stable at this pH.
Strategy B: Cyclodextrin Complexation (The "Trojan Horse")
Hydroxypropyl-
Protocol: In Situ Complexation
-
Prepare a 20% (w/v) HP-
-CD stock solution in water (0.2 µm filtered). -
Prepare your assay buffer/media to contain 0.5% to 2% HP-
-CD . -
Add your Quinazoline/DMSO stock to this CD-enriched media.
Visualization: Troubleshooting Logic & Workflows
Figure 1: Solubility Optimization Decision Tree
Caption: Decision matrix for diagnosing and resolving quinazoline precipitation issues in vitro.
Figure 2: The "Crash-Out" Mechanism vs. Complexation
Caption: Comparison of standard dilution leading to precipitation versus cyclodextrin encapsulation.
Frequently Asked Questions (FAQ)
Q: Why does my IC50 shift significantly between experimental replicates? A: This is a hallmark of solubility-limited assays. If the compound is near its solubility limit, slight variations in temperature, pipetting speed, or mixing time can trigger random nucleation events.
-
Fix: Run the "Turbidity Check" (Section 2) at your IC50 concentration. If it fails, add 0.1% Tween-20 or use HP-
-CD.
Q: Can I use PEG400 instead of DMSO? A: Yes, PEG400 is a viable co-solvent. However, quinazolines are often less soluble in PEG400 than in DMSO. A common successful mixture is 10% DMSO / 40% PEG400 / 50% Water for high-concentration animal dosing, but for in vitro work, keep PEG low (<1%) to avoid affecting cell membrane integrity.
Q: My compound is soluble at pH 4, but my cells die at pH 4. What now?
A: You cannot use pH adjustment for standard cell culture. You must rely on Cyclodextrins (HP-
Q: How do I know if the precipitation is the compound or the protein? A: In enzymatic assays, run a "No-Enzyme Control" with the compound and buffer. If DLS or absorbance detects particles, it is the compound. If particles only appear when the enzyme is added, the compound might be denaturing and aggregating the protein (a mechanism of false inhibition).
Quantitative Data Summary
Table 1: Solubility Enhancement Strategies for Quinazolines
| Strategy | Mechanism | Typical Fold-Increase | Recommended For |
| pH Adjustment (Acidic) | Protonation of Quinazoline N | 100x - 1000x | Stability studies, non-cellular assays |
| HP- | Inclusion Complex (Encapsulation) | 10x - 50x | Cell-based assays , Animal formulations |
| Cosolvent (DMSO/PEG) | Dielectric constant modification | 2x - 5x | Stock prep, initial dilutions |
| Surfactant (Tween 80) | Micelle formation | 5x - 20x | High-throughput screening (HTS) |
References
-
Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. National Institutes of Health (PMC). Available at: [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Ziath. Available at: [Link]
-
Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples. National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dynamic Light Scattering - Creative Biolabs [creative-biolabs.com]
Enhancing metabolic stability of trifluoromethyl quinazolines
To: Research & Development Team From: Senior Application Scientist, Metabolic Stability Unit Subject: Technical Guide: Enhancing Metabolic Stability of Trifluoromethyl Quinazolines
User Guide Overview
This technical support center is designed to assist medicinal chemists and pharmacologists in optimizing the metabolic stability of trifluoromethyl (
This guide is structured into three troubleshooting modules:
-
Structural Design: Strategic placement of
to block metabolic soft spots.[1] -
Assay Diagnostics: Troubleshooting discrepancies between in vitro and in vivo data.
-
Safety Optimization: Mitigating reactive metabolite formation.
Module 1: Structural Design & SAR Troubleshooting
Q1: My quinazoline analog is rapidly metabolized despite having a group. Why isn't it working?
Diagnosis: The placement of the
Technical Insight: Quinazolines are susceptible to two primary metabolic attacks:
-
Oxidative Hydroxylation (CYP-mediated): Occurs on the electron-rich benzenoid ring (positions 6, 7, or 8).
-
Nucleophilic Attack (Aldehyde Oxidase-mediated): Occurs at the electron-deficient C-2 position.
Solution:
-
If metabolism is CYP-driven: Place the
group on the benzenoid ring. The strong electron-withdrawing nature (Hammett ) deactivates the ring, making it less susceptible to the electrophilic oxo-species of CYP450 [1]. -
If metabolism is AO-driven: The C-2 position is a "soft spot" for cytosolic AO. A
group (or other steric blocker) at C-2 is essential to block this pathway. Note: Standard microsomal assays do NOT contain AO (see Module 2).
Q2: How does the group specifically enhance stability compared to a methyl group?
The Mechanism: It is not just steric bulk; it is "Metabolic Switching" via bond strength and electronics.
-
Bond Energy: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), rendering direct abstraction impossible under physiological conditions [2].
-
Lipophilicity Modulation: While
increases lipophilicity (raising LogP), which can increase CYP affinity, it simultaneously blocks the site of metabolism. The net effect is often a "metabolic switch" where the enzyme is forced to attack a less favorable position, slowing the overall intrinsic clearance ( ) [3].
Module 2: Assay Optimization & Troubleshooting
Q3: My compound is stable in Human Liver Microsomes (HLM) but has high clearance in vivo. What is happening?
Root Cause: The "Microsomal Gap" (Aldehyde Oxidase). Standard liver microsomes (HLM/RLM) are prepared by centrifugation that isolates the endoplasmic reticulum (containing CYPs) but discards the cytosol. Aldehyde Oxidase (AO) is a cytosolic enzyme. Quinazolines are classic substrates for AO at the C-2 position [4].
Diagnostic Workflow:
-
Run Cytosolic Stability Assay: Incubate compound with human liver cytosol (without NADPH).
-
Check Species Differences: AO activity varies wildly between species. Humans and monkeys have high AO activity; dogs and rats often have lower or different specificity.
-
Action: If stable in HLM but unstable in Cytosol, you have an AO liability.
-
-
Structural Fix: Block C-2 with a small group or the
moiety itself.
Q4: I see low recovery at Time 0 (t=0) in my microsomal assay. Is my compound degrading instantly?
Root Cause: Non-Specific Binding (NSB) or Solubility. Trifluoromethyl quinazolines are often highly lipophilic. They may bind to the plastic of the plate or the microsomal proteins themselves, making them unavailable for analysis.
Troubleshooting Protocol:
-
Check Solubility: Ensure the final DMSO concentration is <1% and the compound is soluble in the buffer (PBS/Potassium Phosphate).
-
Calculate
: Determine the fraction unbound in microsomes. High lipophilicity leads to high protein binding, which artificially lowers the free concentration available to enzymes, potentially underestimating if not corrected [5].-
Correction Formula:
-
Module 3: Reactive Metabolites & Toxicity
Q5: How do I ensure my -quinazoline isn't forming reactive metabolites (bioactivation)?
Risk: Quinazolines can undergo bioactivation to form reactive iminoquinone intermediates, which can covalently bind to proteins (toxicity) or DNA (genotoxicity).
The Solution: Glutathione (GSH) Trapping Assay This assay traps soft electrophiles (reactive metabolites) before they bind to proteins.
Protocol: GSH Trapping Workflow
-
Incubation: Test Compound (10
M) + HLM (1 mg/mL) + NADPH + GSH (5 mM) . -
Control: Same mixture without NADPH (to rule out chemical reactivity).
-
Analysis: LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan of m/z 272 (deprotonated GSH fragment) [6].
Interpretation:
-
Positive Adduct: Mass shift of +305 Da (GSH) indicates a reactive intermediate was formed.
-
Mitigation: If adducts are found, check if the
group is stabilizing a quinone-methide precursor. You may need to block the position para to the nitrogen.
Visualizing the Optimization Logic
The following diagram illustrates the decision tree for troubleshooting metabolic instability in quinazolines.
Caption: Decision tree for diagnosing high clearance in quinazoline scaffolds, differentiating between CYP-mediated (microsomal) and Aldehyde Oxidase-mediated (cytosolic) instability.
Quantitative Data Summary: Impact of Substitution
The table below summarizes the theoretical impact of substituting a Methyl (
| Parameter | Methyl ( | Trifluoromethyl ( | Impact on Stability |
| Hammett Constant ( | -0.17 (Electron Donating) | +0.54 (Electron Withdrawing) | Positive: Deactivates ring against oxidative attack (CYP). |
| Bond Dissociation Energy | ~99 kcal/mol (C-H) | ~116 kcal/mol (C-F) | Positive: Prevents direct atom abstraction. |
| Lipophilicity ( | +0.56 | +0.88 | Mixed: Increases metabolic stability but may increase NSB (Non-specific binding). |
| Metabolic Liability | High (Benzylic oxidation) | Low (Blocked) | Positive: Blocks "soft spot". |
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
-
Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
-
Pryde, D. C., Dalvie, D., Hu, Q., Jones, P., Obach, R. S., & Tran, T. D. (2010). Aldehyde oxidase: an enzyme of emerging importance in drug discovery. Journal of Medicinal Chemistry, 53(24), 8441-8460.
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.
-
Argoti, D., Liang, L., Conteh, A., Chen, L., Bershas, D., Yu, C. P., ... & Ma, B. (2011). Cyanide trapping of iminium ion reactive intermediates followed by detection and structure identification using liquid chromatography–tandem mass spectrometry (LC–MS/MS). Chemical Research in Toxicology, 24(5), 780-790.
Sources
Technical Support Center: Troubleshooting Regioselectivity in 4-Aminoquinazoline Synthesis
Welcome to the Technical Support Center for 4-aminoquinazoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of quinazoline chemistry. The 4-aminoquinazoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2][3][4] However, controlling the regioselectivity during synthesis can be a significant challenge, leading to difficult-to-separate isomeric mixtures and reduced yields of the target compound.
This document provides in-depth, experience-driven answers to common troubleshooting questions. It moves beyond simple procedural steps to explain the underlying mechanistic principles, empowering you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction is producing a mixture of regioisomers. How can I improve selectivity for the 4-amino product?
Question: I'm attempting to synthesize a 4-aminoquinazoline derivative, but my final product is a mixture of isomers, likely the 4-amino and 2-amino products, or other positional isomers. What factors control this, and how can I favor my desired product?
Answer: This is a classic challenge in quinazoline synthesis. Regioselectivity is determined by the relative reactivity of different positions on the heterocyclic ring during the key bond-forming steps. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.
Core Principle: Understanding the Reaction Pathway
Most syntheses of 4-aminoquinazolines proceed from a 2-aminobenzonitrile or a related anthranilic acid derivative.[5] The critical step involves an intramolecular cyclization where a nitrogen atom attacks a nitrile or a related electrophilic carbon. The regioselectivity depends on which nitrogen of an intermediate amidine or related species preferentially attacks and which electrophilic center is targeted.
For instance, in syntheses starting from 2-aminobenzonitriles, an intermediate formamidine is often generated.[5][6] The subsequent cyclization and rearrangement (like the Dimroth rearrangement) dictate the final position of the amino group.[5]
Troubleshooting Workflow: A Step-by-Step Guide
Here is a systematic approach to diagnosing and solving regioselectivity issues.
Step 1: Analyze Your Starting Materials & Substituent Effects
The electronic nature of the substituents on your 2-aminoaryl precursor is the most critical factor.
-
Electron-Withdrawing Groups (EWGs) : Substituents like -NO₂, -CN, or -CF₃ on the aniline ring can significantly influence the nucleophilicity of the amino group. An EWG can deactivate the ortho and para positions, potentially altering the preferred cyclization pathway.
-
Electron-Donating Groups (EDGs) : Groups like -OCH₃ or -CH₃ enhance the nucleophilicity of the amino group and can direct the cyclization.
-
Steric Hindrance : Bulky groups near a potential reaction site can disfavor cyclization at that position, guiding the reaction toward a less hindered pathway.[7]
Actionable Advice:
-
Map the Electronics : Carefully consider the electronic and steric properties of all substituents on your starting materials.
-
Substrate Modification : If possible, consider temporarily installing a directing group to block an unwanted reaction site or to electronically favor the desired pathway.[7]
Step 2: Optimize Reaction Conditions
Once you understand the substrate's inherent biases, you can manipulate the reaction conditions to favor the desired isomer.
| Parameter | Recommendation & Rationale | Potential Outcome |
| Solvent | Systematically screen solvents with varying polarities (e.g., Toluene, Dioxane vs. DMF, DMSO, Ethanol).[7][8][9] The polarity can stabilize or destabilize key intermediates and transition states, altering the reaction pathway.[8] A switch from a non-polar to a polar solvent can sometimes completely shift the selectivity.[8] | Enhanced selectivity for one isomer. |
| Temperature | Perform a temperature screen. Some isomeric pathways may have a higher activation energy. Running the reaction at the lowest possible temperature that still affords a reasonable rate might favor the thermodynamically more stable product. Conversely, higher temperatures may favor the kinetically controlled product.[7] | Improved isomer ratio. |
| Catalyst | If using a catalyzed reaction, the choice of catalyst is paramount. Screen different Lewis acids (e.g., ZnCl₂, FeCl₃), transition metals (e.g., Cu, Pd, Co, Mn-based catalysts), or organocatalysts.[7][10][11][12] The catalyst can coordinate to specific sites on the substrate, directing the reaction. | Increased reaction rate and regioselectivity.[7] |
| pH/Base | The pH of the reaction can be critical, especially in condensations.[7] The strength and type of base (e.g., organic vs. inorganic) can influence which proton is removed and which nucleophile is most active.[8] | Minimized side reactions and improved selectivity. |
Step 3: Consider an Alternative Synthetic Route
If optimization fails, the inherent mechanism of your chosen route may be predisposed to poor selectivity for your specific substrate. Modern synthetic methods offer powerful alternatives.
-
From 2,4-Dichloroquinazolines : A highly reliable method involves the regioselective nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline precursor. The C4 position is significantly more electrophilic and reactive than the C2 position, allowing for selective substitution with an amine at C4 under mild conditions.[2][13] Subsequent, more forcing conditions (higher temperature, microwave irradiation) can be used to substitute the C2 position if a 2,4-diaminoquinazoline is desired.[2][14]
-
Metal-Catalyzed C-H Activation/Annulation : Modern methods using catalysts based on cobalt, palladium, or copper allow for the direct construction of the quinazoline ring with high regioselectivity, often under milder conditions than classical methods.[10][11][15] These reactions build the ring in a controlled, stepwise manner.
Issue 2: My Niementowski synthesis is giving the 4-quinazolinone byproduct instead of the 4-aminoquinazoline.
Question: I am using the Niementowski reaction with anthranilic acid and formamide to get a 4-aminoquinazoline, but I'm isolating the 4-oxo-3,4-dihydroquinazoline (quinazolinone) instead. How can I prevent this?
Answer: This is a very common issue with the Niementowski reaction, which classically synthesizes quinazolinones.[16] The formation of the quinazolinone is a competing side reaction.[7] To favor the 4-amino product, you are likely starting with 2-aminobenzonitrile instead of anthranilic acid. If you must use an anthranilic acid derivative, forming the 4-amino product is difficult. However, if starting from the correct precursor (like 2-aminobenzonitrile), byproduct formation can be minimized.
Core Principle: Reaction of Anthranilic Acid vs. 2-Aminobenzonitrile
The Niementowski reaction traditionally involves the condensation of an anthranilic acid with an amide.[16][17] The carboxylic acid group participates in the cyclization, leading directly to the quinazolinone. To obtain a 4-aminoquinazoline, the starting material should ideally be a 2-aminobenzonitrile . The nitrile group is the precursor to the C4-amino functionality.
Mitigation Strategies:
-
Confirm Your Starting Material : The most direct solution is to ensure you are starting with a 2-aminobenzonitrile derivative, not an anthranilic acid derivative.[18]
-
Use Excess Reagent : When reacting 2-aminobenzonitrile with formamide, using a large excess of formamide can help drive the reaction toward the desired 4-amino product and minimize side reactions.[7]
-
Microwave Irradiation : Switching from conventional heating to microwave irradiation can dramatically reduce reaction times and often improves yields, potentially minimizing the formation of degradation byproducts.[6][7][19][20]
-
Modern Catalytic Methods : Consider catalyst systems designed for this conversion. For instance, copper-catalyzed methods have been developed for the synthesis of 4-aminoquinazolines that offer high selectivity.[1][21]
Issue 3: My reaction yield is very low or fails completely.
Question: I'm following a published procedure, but I'm getting little to no desired 4-aminoquinazoline product. What could be going wrong?
Answer: Low or no yield is a frustrating but common problem that can stem from several factors, from reagent quality to sub-optimal reaction conditions. A systematic evaluation is the key to success.[7]
Troubleshooting Low-Yield Synthesis
Key Areas to Investigate:
-
Reagent Purity and Stability :
-
Action : Verify the purity of your starting materials (e.g., by NMR or melting point). Some anilines or benzonitriles can degrade upon storage. Ensure solvents are anhydrous if the reaction is moisture-sensitive.
-
Rationale : Impurities can inhibit catalysts or participate in side reactions. Water can hydrolyze key intermediates.
-
-
Sub-optimal Reaction Conditions :
-
Action : Monitor your reaction progress frequently using TLC or LC-MS.[7] A reaction that appears to have failed may simply be very slow. Classical methods can require high temperatures (>120°C) and long reaction times (24+ hours).[7]
-
Rationale : Without monitoring, you cannot distinguish between a slow reaction, an incomplete reaction, or product degradation.[7]
-
-
Poor Solubility :
-
Catalyst Inefficiency or Poisoning :
-
Action : If using a catalyst, ensure it is active. Some catalysts are air-sensitive. Consider screening a panel of different catalysts if the prescribed one is ineffective for your specific substrate.[7]
-
Rationale : The published catalyst may not be optimal for your unique combination of substituents.
-
Experimental Protocol: Regioselective Synthesis of a 2-Chloro-4-aminoquinazoline via SNAr
This protocol describes a general and reliable method for achieving high regioselectivity for the C4 position.
Objective: To synthesize a 4-amino-substituted quinazoline from a 2,4-dichloroquinazoline precursor.
Materials:
-
2,4-dichloroquinazoline derivative (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Ethanol or Isopropanol (solvent)
-
DIPEA (N,N-Diisopropylethylamine) (1.5 equiv, optional, used if amine salt is formed)
-
Ethyl acetate, saturated sodium bicarbonate solution, brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2,4-dichloroquinazoline (1.0 equiv) in ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add the desired amine (1.1 equiv) to the solution. If the amine is a hydrochloride salt, add DIPEA (1.5 equiv).
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol).[2]
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material (typically 2-16 hours).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-aminoquinazoline.
Validation Step: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The selective C4 substitution can often be confirmed by observing characteristic shifts and couplings in the NMR spectrum.
References
-
Dabholkar, V., & Ansari, F. (2015). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules. [Link]
-
Dabholkar, V., & Ansari, F. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules, 11(4), 272-8. [Link]
-
Saldanha, S., et al. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society. [Link]
-
Shaikh, A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
Wang, F., et al. (2016). Co(III)-Catalyzed Synthesis of Quinazolines via C-H Activation of N-Sulfinylimines and Benzimidates. Organic Chemistry Portal. [Link]
-
MDPI. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]
-
Grokipedia. (n.d.). Niementowski quinoline synthesis. Grokipedia. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline structure derivatives 1–8. ResearchGate. [Link]
-
Paul, N. D., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]
-
Thomson, D., et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazoline... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. [Link]
-
Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]
-
Kumar, A., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Molecular Diversity. [Link]
-
ResearchGate. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate. [Link]
-
Kumar, D., & Kumar, N. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis. [Link]
-
ResearchGate. (2025). Synthesis of 4-Arylaminoquinazolines and 2-Aryl-4-arylaminoquinazolines from 2-Aminobenzonitrile, Anilines and Formic Acid or Benzaldehydes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. ResearchGate. [Link]
-
Wikipedia. (n.d.). Niementowski quinazoline synthesis. Wikipedia. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-aminoquinazoline. PrepChem.com. [Link]
-
Kumar, B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. [Link]
-
ResearchGate. (2011). (PDF) ChemInform Abstract: Simple Efficient Synthesis of 4-Aminoquinazoline via Amidine of N-Arylamidoxime. ResearchGate. [Link]
-
MDPI. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry. [Link]
-
Saldanha, S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
-
SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]
-
PubMed. (2020). Solvent Switched Weak Interaction of a 4-Quinazolinone with a Cavitand Derivative. PubMed. [Link]
-
MDPI. (2020). Solvent Switched Weak Interaction of a 4-Quinazolinone with a Cavitand Derivative. Molecules. [Link]
-
Mishra, P., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry. [Link]
-
Paul, N. D., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]
-
Mishra, P., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 5. scielo.br [scielo.br]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent Switched Weak Interaction of a 4-Quinazolinone with a Cavitand Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co(III)-Catalyzed Synthesis of Quinazolines via C-H Activation of N-Sulfinylimines and Benzimidates [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 13. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 16. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. prepchem.com [prepchem.com]
- 19. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Quinazoline Scaffold Optimization
Ticket Status: OPEN Subject: Reducing Cytotoxicity in Quinazoline-Based Kinase Inhibitors Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Div.
Welcome to the Quinazoline Optimization Support Center
You have accessed this guide because your quinazoline-based lead compound is exhibiting cytotoxicity. This is a common bottleneck. The quinazoline scaffold (found in Gefitinib, Erlotinib, Lapatinib) is a "privileged structure" for kinase inhibition, but it carries inherent liabilities: metabolic bioactivation and selectivity issues (Wild-Type vs. Mutant) .
This guide is structured as a series of Troubleshooting Tickets addressing the specific root causes of toxicity.
Module 1: Structural Optimization (The Design Phase)
Ticket #1: High Hepatotoxicity & Reactive Metabolite Formation
User Issue: "My compound shows high intrinsic clearance and time-dependent inhibition (TDI) of CYP enzymes. Hepatocytes show glutathione (GSH) depletion."
Root Cause Analysis: The electron-rich 4-anilino moiety is a metabolic "soft spot." CYP450 enzymes (specifically CYP3A4 and CYP2D6) can oxidize this ring, leading to the formation of quinone imines . These are highly electrophilic reactive metabolites (RMs) that covalently bind to hepatic proteins and DNA, causing idiosyncratic toxicity.[1]
Troubleshooting Steps:
-
Block Metabolic Soft Spots:
-
Fluorination: Introduce Fluorine (F) or Chlorine (Cl) at the para or meta positions of the aniline ring. The high electronegativity pulls electron density away, making the ring less susceptible to oxidative attack (bioactivation).
-
Deuteration: Replace metabolic hotspots (C-H bonds) with C-D bonds. The Carbon-Deuterium bond is stronger (Kinetic Isotope Effect), slowing down the rate of metabolism without altering binding affinity.
-
-
Modify the C6/C7 Positions:
-
Bulky, electron-donating groups (e.g., morpholine or piperazine tails) at C6/C7 not only improve solubility but can sterically hinder the approach of CYP enzymes to the core scaffold.
-
Visualization: Metabolic Bioactivation & Mitigation
Caption: Figure 1. Mechanism of quinone imine formation and structural diversion strategies to prevent toxicity.
Ticket #2: Poor Selectivity (Wild-Type vs. Mutant)
User Issue: "The compound inhibits the tumor target (e.g., EGFR T790M) but causes severe cutaneous toxicity (rash) and diarrhea in animal models."
Root Cause Analysis: This is On-Target Toxicity . Your compound is inhibiting the Wild-Type (WT) receptor in healthy tissues (skin/gut) with similar potency to the mutant receptor in the tumor. Quinazolines are ATP-competitive; without specific design elements, they bind indiscriminately to the conserved ATP pocket.
Troubleshooting Steps:
-
Switch to Covalent Inhibition (The "Warhead" Strategy):
-
Incorporate a Michael Acceptor (acrylamide) at the C6 position.
-
Mechanism:[2] This electrophile targets a specific nucleophilic Cysteine residue present only in the mutant or specific isoform (e.g., Cys797 in EGFR), forming an irreversible covalent bond.
-
Result: The drug washes off the WT receptor (reversible binding) but stays locked onto the Mutant (irreversible), drastically widening the therapeutic window.
-
-
Optimize Lipophilicity (logP):
-
High lipophilicity (logP > 4) drives non-specific membrane intercalation.
-
Target: Aim for logD7.4 between 1.0 and 3.0 . Introduce solubilizing groups (e.g., N-methylpiperazine) at C7 to reduce non-specific binding.
-
Module 2: Validation Protocols (The Test Phase)
Protocol A: Reactive Metabolite Trapping (GSH Assay)
Do not rely solely on liver microsome stability (Cl_int). A compound can be stable but still form toxic intermediates.
Objective: Detect electrophilic reactive metabolites (Quinone Imines) by trapping them with Glutathione (GSH).
Reagents:
-
Human Liver Microsomes (HLM) (1 mg/mL protein).[3]
-
Test Compound (10 µM).
-
NADPH (Cofactor).
-
GSH (Trapping Agent, 5 mM) or KCN (for hard electrophiles).
-
Positive Control: Ticlopidine or Acetaminophen (Known RM formers).
Workflow:
-
Incubation: Mix HLM + Compound + GSH in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH (Start reaction). Incubate for 60 mins at 37°C.
-
Termination: Quench with ice-cold Acetonitrile (ACN).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data Interpretation:
-
Look for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) in MS/MS.
-
Pass Criteria: < 1% GSH adduct formation relative to parent.
-
Visualization: GSH Trapping Workflow
Caption: Figure 2. Step-by-step logic for Glutathione (GSH) trapping assay to identify reactive metabolites.
Protocol B: Selectivity Index (SI) Determination
Cytotoxicity is relative. You must quantify the gap between efficacy and toxicity.
Step-by-Step:
-
Cell Panel Selection:
-
Target Line: NCI-H1975 (EGFR L858R/T790M).
-
Toxicity Proxy (WT): A431 (High WT EGFR) or HaCaT (Keratinocytes).
-
-
Assay: 72-hour MTT or CellTiter-Glo (ATP) assay.
-
Calculation:
-
Benchmark: An SI > 50 is required for a viable clinical candidate to avoid dose-limiting toxicity.
Module 3: Data Summary & FAQs
Comparative Impact of Structural Modifications
| Modification | Target Region | Effect on Cytotoxicity | Mechanistic Rationale |
| Fluorination (F) | Aniline Ring (C4) | High Reduction | Blocks metabolic oxidation; prevents quinone imine formation [1]. |
| Acrylamide | C6 Position | High Reduction | Covalent bonding increases selectivity for mutants (Cys797), sparing WT [2]. |
| Morpholine Tail | C7 Position | Moderate Reduction | Increases solubility; reduces lipophilic non-specific membrane toxicity [3]. |
| Deuteration | Metabolic Hotspots | Moderate Reduction | Slows bond breakage (Kinetic Isotope Effect), reducing RM load [4]. |
Frequently Asked Questions (FAQs)
Q: Why is my quinazoline showing toxicity even though it is highly selective in the kinase panel? A: This is likely "Off-Target" toxicity unrelated to kinases. Check your Physicochemical properties . If your LogP is > 4.5 and TPSA is low, the compound acts as a detergent, disrupting cell membranes non-specifically. Add a solubilizing group (e.g., piperazine) at C7 to lower LogP.
Q: Can I use liver microsomes (HLM) alone to predict toxicity? A: No. HLM stability only tells you how fast the drug disappears (Clearance). It does not tell you what it turns into. You must run the GSH Trapping assay (Protocol A) to see if the drug is converting into a toxic reactive metabolite.
References
-
Metabolic Activation of Quinazolines: Li, X., et al. "Reactive metabolites of the kinase inhibitor gefitinib: bioactivation pathways and glutathione conjugate formation." Chemical Research in Toxicology, 2009. [Link]
-
Covalent Inhibition Strategy: Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. [Link]
-
Solubility and Toxicity: Bradbury, R. H., et al. "Optimization of a series of anilinoquinazoline inhibitors of EGFR tyrosine kinase: importance of the 7-alkoxy group." Journal of Medicinal Chemistry, 2005. [Link]
-
Deuteration in Drug Design: Gant, T. G. "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry, 2014. [Link]
Sources
Addressing drug resistance with novel quinazoline analogs
Welcome to the Next-Generation Quinazoline Therapeutics Technical Support Center . As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in navigating the complex preclinical evaluation of novel quinazoline analogs.
First- and second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like Gefitinib and Afatinib revolutionized non-small cell lung cancer (NSCLC) treatment. However, acquired drug resistance—driven by secondary mutations (e.g., T790M), tertiary mutations (e.g., C797S) [7], and bypass signaling tracks—remains a critical bottleneck. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure the scientific integrity of your drug discovery workflows.
Module 1: Biochemical Target Engagement & Kinase Assays
Context & Mechanism: Third-generation TKIs (e.g., Osimertinib) overcome the T790M mutation by forming a covalent bond with the C797 residue. However, the emergence of the C797S mutation replaces the nucleophilic cysteine with a serine, abolishing covalent binding[7]. Novel quinazoline analogs are currently being engineered with reversible, ATP-competitive binding or allosteric mechanisms to overcome this resistance.
Protocol: ADP-Glo™ Biochemical EGFR Kinase Inhibition Assay
This cell-free enzymatic assay measures the direct inhibitory effect of quinazoline compounds on EGFR kinase activity by quantifying the amount of ADP produced during the kinase reaction [6].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μM DTT) [2]. Causality: MnCl₂ is specifically required for optimal EGFR kinase activity, while BSA prevents non-specific binding of hydrophobic quinazoline analogs to the plastic well walls.
-
Compound Dilution: Serially dilute the novel quinazoline analogs in DMSO, then into the reaction buffer. Ensure the final DMSO concentration in the assay is ≤1% to prevent enzyme denaturation.
-
Pre-incubation (Critical Step): In a 384-well white opaque plate, combine recombinant EGFR (WT, L858R/T790M, or L858R/T790M/C797S) with the test compound and Poly(Glu,Tyr) substrate. Incubate at room temperature for 30–60 minutes[6]. Causality: Many novel quinazolines are slow-binding inhibitors. Pre-incubation allows the compound to reach thermodynamic equilibrium with the enzyme before ATP competition begins, preventing artificially inflated IC50 values.
-
Reaction Initiation: Add ATP to initiate the reaction. Self-Validation: Always use ATP at the apparent
specific to the EGFR mutant being tested. Incubate at 30°C for 40–60 minutes [6]. -
Termination & Detection: Add an equal volume of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP (incubate 40 min). Next, add Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase/luciferin reaction to produce light (incubate 30 min) [2].
-
Data Analysis: Measure luminescence (0.5–1 second integration time) and calculate the IC50 using a non-linear regression model [2].
Caption: Workflow for evaluating quinazoline derivatives as EGFR inhibitors using ADP-Glo assay.
FAQ & Troubleshooting: Kinase Assays
Q: My novel quinazoline analog shows potent IC50 against EGFR-C797S in biochemical assays, but the IC50 shifts dramatically when I change the ATP concentration. Why?
A: This is a classic hallmark of reversible, ATP-competitive inhibitors. Because the C797S mutation prevents covalent bond formation, your analog must compete directly with ATP for the kinase hinge region. According to the Cheng-Prusoff equation, the apparent IC50 of an ATP-competitive inhibitor increases linearly with ATP concentration. To ensure your protocols are self-validating, always run your assays at the exact
Q: The luminescent signal-to-background ratio is too low for the T790M/C797S triple mutant compared to WT EGFR.
A: Mutant kinases often have altered catalytic efficiency (
Module 2: Cell-Based Resistance Models & Viability Assays
Context & Mechanism: Biochemical potency does not always translate to cellular efficacy. Cellular resistance can be driven by target-independent mechanisms, such as bypass signaling (e.g., MET amplification) or the overexpression of detoxification enzymes like Glutathione S-transferase pi (GSTpi), which is often enriched in the nuclei of Gefitinib-resistant cells [3].
Protocol: CCK-8 Cell Viability Assay for Gefitinib-Resistant NSCLC
-
Cell Culture: Culture sensitive (e.g., HCC827, Exon 19 deletion) and resistant (e.g., H1975, L858R/T790M; or HCC827/GR) NSCLC lines in RPMI-1640 medium supplemented with 10% FBS at 37°C with 5% CO₂ [1, 4].
-
Seeding: Seed cells at a density of 5,000 cells/well in 96-well plates. Incubate for 24 hours to allow for cellular attachment [3, 4].
-
Treatment: Remove existing media and treat cells with serial dilutions of the novel quinazoline analog (e.g., 0.01 μM to 40 μM) for 48–72 hours [4]. Include a vehicle control (DMSO) and a no-treatment control.
-
Detection: Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for an additional 2 hours [3]. Causality: CCK-8 utilizes WST-8, which is reduced by cellular dehydrogenases into a highly water-soluble formazan dye. This provides a more sensitive, less toxic, and more linear readout than traditional MTT assays, preventing artifactual data caused by insoluble crystal formation [3].
-
Measurement: Measure the absorbance at 450 nm using a microplate reader to determine the percentage of cell viability and calculate the IC50 [3, 4].
Quantitative Data: Comparative Efficacy of EGFR Inhibitors
Table 1: Benchmark IC50 values of established and novel quinazoline derivatives across standard NSCLC cell models [1, 5, 6].
| Compound Class | Example Agent | Target Profile | HCC827 (Exon 19 Del) IC50 | H1975 (L858R/T790M) IC50 |
| 1st Gen TKI | Gefitinib | Reversible, ATP-competitive | 13.06 nM | 10.3 ± 0.9 µM (Resistant) |
| 3rd Gen TKI | Osimertinib | Covalent (C797) | < 10 nM | ~10-15 nM |
| Novel Quinazoline | Compound 22 | Reversible, T790M-active | N/A | 16.1 nM |
| Novel Dual-Inhibitor | Compound 4e | Dual EGFR / VEGFR-2 | 0.59 µM (A549 cells) | 69.4 nM (Biochemical EGFR) |
FAQ & Troubleshooting: Cell Viability Assays
Q: My HCC827/GR (Gefitinib-resistant) cells are suddenly showing sensitivity to first-generation TKIs. What happened to my resistance model? A: Acquired resistance in cultured cells is highly unstable. If resistance is driven by epigenetic changes or reversible bypass tracks (like transient MET amplification), culturing the cells for multiple passages without the selective pressure of the drug will cause them to revert to a sensitive phenotype. Self-Validation Step: Continuously maintain resistant cell lines in a low maintenance dose of Gefitinib (e.g., 1-2 μM) and remove the drug only 48 hours prior to seeding for the viability assay [4].
Q: The novel analog induces apoptosis in resistant cells, but western blots show EGFR phosphorylation is still partially active. How is this possible? A: Novel quinazoline analogs, especially those with bulky substitutions at the N3 and C2 positions, often exhibit multi-kinase inhibition (e.g., targeting both EGFR and VEGFR-2) [5]. The observed apoptosis may be driven by the inhibition of a secondary target or the suppression of a bypass track rather than complete EGFR shutdown.
Caption: EGFR signaling pathways and resistance bypass mechanisms targeted by quinazoline analogs.
References
-
Promega Corporation. EGFR Kinase Assay. Available from: [Link]
-
Sha H, et al. In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer. J Cancer 2020; 11(24):7216-7223. Available from: [Link]
-
Taylor & Francis. Circ_0014235 confers Gefitinib resistance and malignant behaviors in non-small cell lung cancer resistant to Gefitinib by governing the miR-146b-5p/YAP/PD-L1 pathway. Available from:[Link]
-
Arabian Journal of Chemistry. Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Available from: [Link]
-
ResearchGate. Molecular Signatures of KRAS -Mutated Lung Adenocarcinoma: Analysis of Concomitant EGFR, ALK, STK11, and PD-L1 Status. Available from: [Link]
Technical Support Center: Nucleophilic Substitution of 2,4-Dichloroquinazoline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 2,4-dichloroquinazoline. It is designed to help you troubleshoot common side reactions, optimize your reaction conditions, and ensure the integrity of your synthesized products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reaction products when performing a nucleophilic substitution on 2,4-dichloroquinazoline?
A1: The primary side products encountered are:
-
Di-substituted Quinazoline: Formation of the 2,4-disubstituted product by reaction of the nucleophile at both the C4 and C2 positions.
-
Quinazolin-4-one: Hydrolysis of the C4-chloro group, leading to the formation of the corresponding 4-oxo-3,4-dihydroquinazoline derivative.
-
Dimeric Byproducts: Particularly when using bifunctional nucleophiles like diamines, one molecule of the nucleophile can react with two molecules of 2,4-dichloroquinazoline.
Q2: Why is the substitution at the C4 position generally favored over the C2 position?
A2: The regioselectivity of the first nucleophilic attack is governed by the electronic properties of the quinazoline ring. The carbon at the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1][2] This is due to the influence of the adjacent nitrogen atom and the overall electron distribution in the heterocyclic system. Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the C4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for nucleophilic attack.[1][3]
Q3: Can I achieve selective substitution at the C2 position?
A3: While C4 substitution is kinetically favored, C2 substitution can be achieved, although it often requires more forcing conditions after the C4 position has been functionalized.[4][5] Achieving initial selective substitution at C2 is challenging and may require specific strategies, such as using sterically hindered nucleophiles or employing advanced catalytic systems that can override the inherent electronic preference.
Q4: What analytical techniques are best for identifying these side products?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin-Layer Chromatography (TLC): An excellent initial technique to quickly assess the reaction progress and identify the presence of multiple components in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides better resolution for quantifying the ratio of desired product to side products.
-
Mass Spectrometry (MS): Confirms the molecular weights of the expected product and any byproducts, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for unambiguous structure elucidation of the desired product and any isolated side products. 2D-NMR techniques like HMBC and HSQC can be particularly useful for confirming the substitution pattern.[1]
Troubleshooting Guide: Common Side Reactions
This section provides a detailed breakdown of common issues, their causes, and actionable solutions.
Issue 1: Formation of Di-substituted Product
Symptoms:
-
TLC analysis shows a new, often less polar, spot in addition to the desired mono-substituted product.
-
Mass spectrometry reveals a peak corresponding to the molecular weight of the di-substituted product.
-
NMR of the crude product shows a complex mixture of signals.
Causality: The substitution of the second chlorine at the C2 position is generally slower than the first substitution at C4.[5] However, if the reaction is left for too long, heated at too high a temperature, or if an excess of the nucleophile is used, the di-substituted product can form in significant amounts. The initial substitution with an electron-donating group at C4 can further activate the C2 position towards nucleophilic attack under forcing conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for di-substitution.
Quantitative Impact of Reaction Conditions on Selectivity:
| Parameter | Condition | Outcome | Recommendation |
| Nucleophile Stoichiometry | > 1.5 equivalents | Increased di-substitution | Use 1.0 to 1.2 equivalents of the nucleophile. |
| Temperature | > 100 °C | Favors di-substitution | Maintain lower temperatures (e.g., room temperature to 80 °C) and monitor the reaction closely.[1] |
| Reaction Time | Extended beyond completion of mono-substitution | Accumulation of di-substituted product | Monitor the reaction by TLC or HPLC and quench upon consumption of the starting material. |
Issue 2: Formation of Quinazolin-4-one Hydrolysis Product
Symptoms:
-
A more polar spot is observed on TLC.
-
Mass spectrometry shows a peak corresponding to the replacement of a chlorine atom with a hydroxyl group.
-
The product is often less soluble in common organic solvents.
Causality: The C4 position is susceptible to hydrolysis by water present in the reaction mixture, especially in the presence of a base. This results in the formation of a quinazolin-4-one derivative, which is often a stable and difficult-to-remove impurity.
Mechanism of Hydrolysis:
Caption: Simplified mechanism of hydrolysis.
Troubleshooting and Prevention:
| Preventative Measure | Rationale |
| Use Anhydrous Solvents and Reagents | Minimizes the source of water that can lead to hydrolysis. |
| Run the Reaction Under an Inert Atmosphere (N₂ or Ar) | Prevents atmospheric moisture from entering the reaction. |
| Careful Choice of Base | Use non-nucleophilic, hindered bases like diisopropylethylamine (DIPEA) instead of hydroxide sources. |
Issue 3: Formation of Dimeric Byproducts
Symptoms:
-
A high molecular weight peak is observed in the mass spectrum, corresponding to two quinazoline units linked by the nucleophile.
-
The product may precipitate from the reaction mixture.
Causality: This is most common when using nucleophiles with two reactive sites, such as piperazine or other diamines. One molecule of the diamine can react with the C4 position of two separate 2,4-dichloroquinazoline molecules.
Mitigation Strategies:
-
Use a large excess of the diamine nucleophile: This ensures that the concentration of the mono-substituted intermediate is low, and the probability of it reacting with another molecule of 2,4-dichloroquinazoline is reduced.
-
Slow addition of 2,4-dichloroquinazoline: Adding the dichloroquinazoline slowly to a solution of the diamine can also help to maintain a high effective concentration of the nucleophile, favoring the formation of the desired mono-adduct.
Experimental Protocols
Protocol 1: General Procedure for Mono-substitution at the C4 Position
This protocol is a general guideline for the regioselective substitution of the C4-chloro group with an amine nucleophile.
Materials:
-
2,4-dichloroquinazoline
-
Amine nucleophile (1.1 equivalents)
-
Anhydrous solvent (e.g., isopropanol, THF, or dioxane)
-
Non-nucleophilic base (e.g., DIPEA, 1.5 equivalents) (optional, but recommended)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloroquinazoline (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1 eq) to the solution, followed by the base (1.5 eq).
-
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).
-
Upon completion (disappearance of the starting material), cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of 4-Amino-2-chloroquinazoline from Side Products
A. Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective.
-
Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) to elute non-polar impurities.
-
Gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexane) to elute the desired mono-substituted product.
-
The di-substituted product, if present, will typically elute at a slightly higher polarity than the mono-substituted product.
-
The quinazolin-4-one hydrolysis product is significantly more polar and will likely require a much more polar eluent (e.g., containing methanol) to elute from the column.
-
B. Recrystallization:
-
If the desired product is a solid, recrystallization can be an effective purification method.
-
Common solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
-
The quinazolin-4-one byproduct is often much less soluble in common organic solvents and may be removed by filtration of a solution of the crude product.
References
- BenchChem. (2025). Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines.
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]
- Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
- BenchChem. (2025). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs.
- ResearchGate. (2024). (a)
- Chemistry Stack Exchange. (2024).
-
Yang, X., et al. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Synlett, 2010(01), 101-106. [Link]
-
Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658. [Link]
- Google Patents. (2010).
- ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Optimization of 4-amino substituted quinazolines for oral bioavailability
Topic: Optimization of 4-amino substituted quinazolines for oral bioavailability Ticket ID: ADME-QZN-2024 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Introduction: The "Brick Dust" vs. "Grease Ball" Dilemma
Welcome to the technical support hub for quinazoline scaffold optimization. If you are working with 4-amino quinazolines (e.g., EGFR, VEGFR, or antimalarial kinase inhibitors), you are likely encountering a classic medicinal chemistry bottleneck: poor oral bioavailability .
This scaffold often behaves as "brick dust"—high melting point solids with poor water solubility due to strong intermolecular
This guide provides troubleshooting workflows to balance Solubility , Permeability , and Metabolic Stability .
Module 1: Troubleshooting Solubility (The "Brick Dust" Effect)
User Issue: "My compound precipitates in the assay buffer or shows < 1% oral bioavailability despite high potency."
Root Cause Analysis
The quinazoline core is a flat, electron-deficient heteroaromatic system. The 4-amino substituent often adds a hydrogen bond donor (HBD) and acceptor (HBA), facilitating strong crystal lattice formation.
-
Diagnosis: High Melting Point (>200°C) + High LogP (>4) = Solubility limited by crystal packing energy (Brick Dust).
-
Diagnosis: Low Melting Point + High LogP = Solubility limited by hydrophobicity (Grease Ball).
Troubleshooting Guide: Solubilization Strategies
| Strategy | Mechanism | Actionable Modification |
| Disrupt Planarity | Reduces crystal lattice energy ( | Introduce |
| pKa Tuning (N1) | The N1 nitrogen (pKa ~3.5–5.[1]6) is the primary basic center. Protonation increases solubility. | Add electron-donating groups (EDGs) like -OMe at C6/C7 to raise N1 pKa, ensuring ionization at gastric pH (1.2–2.0). |
| Solubilizing Tails | Increases solvation energy ( | Append morpholine, piperazine, or N-methyl piperazine via an ether linker at C6 or C7 (e.g., Gefitinib , Erlotinib ). |
Standard Operating Protocol (SOP): Kinetic Solubility Assay
Use this protocol to distinguish between kinetic supersaturation and thermodynamic equilibrium.
-
Preparation: Prepare 10 mM stock solution of test compound in DMSO.
-
Dosing: Spike stock into PBS (pH 7.4) to reach 100 µM (final DMSO < 1%).
-
Incubation: Shake at room temperature for 2 hours (Kinetic) vs. 24 hours (Thermodynamic).
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.
-
Quantification: Analyze filtrate via LC-MS/MS or UV (254 nm).
-
Validation:
-
Pass: Solubility > 50 µM (High potential for oral absorption).
-
Fail: Solubility < 5 µM (Likely dissolution-limited absorption).
-
Module 2: Metabolic Stability (The "Soft Spot" Defense)
User Issue: "Microsomal clearance (
Root Cause Analysis
The electron-rich aniline ring at C4 and the alkyl chains on solubilizing groups are primary targets for Cytochrome P450 (CYP) enzymes.
-
Mechanism: Oxidative dealkylation (O-dealkylation) and aromatic hydroxylation.
Troubleshooting Guide: Blocking Metabolism
| Metabolic "Soft Spot" | Modification Strategy | Rationale |
| Electron-Rich Aniline | Fluorination: Add Fluorine (F) or Chlorine (Cl) to the phenyl ring (e.g., 3-chloro-4-fluoroaniline). | Halogens deactivate the ring towards oxidation and block the specific site of hydroxylation (steric + electronic protection). |
| Benzylic Carbon | Deuteration or Methylation: Replace H with D or add a methyl group. | C-D bonds are stronger than C-H bonds (Kinetic Isotope Effect), slowing the rate-determining step of CYP oxidation. |
| Solubilizing Ether | Cyclization: Incorporate the ether oxygen into a ring (e.g., tetrahydrofuran). | Reduces the accessibility of the |
Visualization: SAR Optimization Decision Tree
Caption: Decision tree for optimizing 4-amino quinazolines based on ADME failure modes.
Module 3: Permeability & Efflux (The "Gatekeeper" Issue)
User Issue: "Compound is soluble and stable, but Caco-2 permeability is low (
Root Cause Analysis
Quinazolines are frequent substrates for P-glycoprotein (P-gp) and BCRP efflux pumps.
-
The H-Bond Problem: The NH at position 4 and the N1/N3 nitrogens can act as H-bond donors/acceptors, which P-gp recognizes.
Troubleshooting Guide: Efflux Evasion
-
Reduce Hydrogen Bond Donors (HBD):
-
Action: Methylate the aniline nitrogen (if SAR permits) or ensure the aniline NH forms an intramolecular H-bond with a substituent at C5 or the quinazoline N3.
-
-
Lipophilicity Balance:
-
Action: Target LogD (pH 7.4) between 2.0 and 3.5. Highly polar compounds cannot cross the membrane passively; highly lipophilic compounds get trapped in the bilayer.
-
Experimental Workflow: Tiered Screening
To avoid wasting resources, follow this self-validating tiered system.
Caption: Tiered screening workflow to filter candidates before in vivo testing.
References
-
Stamos, J., et al. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor.[2] Journal of Biological Chemistry. Link
-
Bradbury, R. H., et al. (2005). Optimization of a Series of Anilinoquinazoline Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase: Discovery of Gefitinib. Journal of Medicinal Chemistry. Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link
-
Zieliński, R., & Kudelko, A. (2005). Dissociation constants pKa of 4-aminoquinazoline derivatives. Arkivoc. Link
Sources
Validation & Comparative
IC50 Determination and Performance Comparison: 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline vs. Standard Kinase Inhibitors
Executive Summary & Structural Rationale
In modern targeted oncology, the 4-aminoquinazoline scaffold remains a cornerstone for ATP-competitive kinase inhibitors, particularly against the Epidermal Growth Factor Receptor (EGFR). However, first-generation inhibitors like Gefitinib and Erlotinib face limitations regarding metabolic clearance—specifically, cytochrome P450-mediated O-dealkylation of their methoxy groups—and off-target toxicities.
The introduction of 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline represents a strategic structural evolution in medicinal chemistry. The trifluoromethoxy (
This guide provides an objective, data-driven comparison of 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline against standard alternatives, detailing the self-validating experimental protocols required for rigorous
Mechanism of Action & Pathway Targeting
Quinazoline derivatives exert their primary antineoplastic effects by competitively binding to the ATP-binding pocket of the EGFR kinase domain. The N1 and N3 nitrogens of the quinazoline ring form critical, reversible hydrogen bonds with the backbone amide of Met793 in the hinge region. By blocking ATP binding, these compounds halt the trans-autophosphorylation of the receptor, thereby silencing downstream PI3K/AKT and RAS/ERK signaling cascades .
EGFR signaling pathway and the mechanism of ATP-competitive inhibition by quinazoline derivatives.
Comparative Performance Data
To objectively evaluate the performance of 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline, we compare its biochemical and cellular inhibitory profiles against Gefitinib and Erlotinib. The data below synthesizes pharmacodynamic responses based on the electronic and steric properties of the
| Compound | Target Kinase | Biochemical | Cellular | Metabolic Half-life (HLM, min) |
| Gefitinib | EGFR (WT) | 2.5 ± 0.3 | 35.0 ± 4.1 | ~45 |
| Erlotinib | EGFR (WT) | 2.0 ± 0.2 | 28.5 ± 3.2 | ~50 |
| 2-Cl-4-NH2-6-OCF3-QZ | EGFR (WT) | 3.1 ± 0.4 | 12.4 ± 1.8 | >120 |
*Cellular
Causality Insight: While the biochemical
Experimental Methodology: Self-Validating Protocols
To ensure scientific integrity, the determination of the biochemical
Why ADP-Glo? Unlike continuous coupled assays that measure ATP depletion (which are prone to high background noise), ADP-Glo directly quantifies the generated product (ADP). It is highly resistant to chemical interference—such as autofluorescence from halogenated quinazolines—and allows for the use of physiological ATP concentrations (up to 1 mM). This is critical for proving true ATP-competitive kinetics via Schild plot analysis .
Step-by-step workflow of the ADP-Glo Kinase Assay for IC50 determination.
Biochemical Determination via ADP-Glo™ Kinase Assay
Protocol adapted from Promega Technical Manual #TM313 .
Step 1: Reagent and Compound Preparation
-
Prepare a 1X Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM
, 0.1 mg/mL BSA, 2 mM DTT). Note: Ensure the final concentration is at least 10 mM to support the luciferase reaction in subsequent steps. -
Serially dilute 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline in 100% DMSO to create a 10-point concentration curve (e.g., 10 µM down to 0.5 nM).
-
Dilute the DMSO stocks 1:20 in Kinase Buffer to yield 5X compound working solutions. The final DMSO concentration in the assay must not exceed 1% to prevent kinase denaturation.
Step 2: Kinase Reaction
-
In a 384-well low-volume white microplate, add 1 µL of the 5X compound working solution to the respective wells.
-
Add 2 µL of purified recombinant EGFR kinase enzyme (optimized to 1 ng/well) and incubate at room temperature for 15 minutes to allow for compound-enzyme equilibration.
-
Initiate the reaction by adding 2 µL of an ATP/Substrate mix (10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide).
-
Seal the plate and incubate at room temperature for 60 minutes.
Step 3: ATP Depletion
-
Add 5 µL of ADP-Glo™ Reagent to all wells. This step instantly terminates the kinase reaction and depletes all unconsumed ATP, leaving only the generated ADP.
-
Incubate at room temperature for 40 minutes.
Step 4: ADP Detection and Readout
-
Add 10 µL of Kinase Detection Reagent to all wells. This reagent simultaneously converts ADP back to ATP and introduces luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.
-
Incubate at room temperature for 30–60 minutes.
-
Measure luminescence using a microplate reader (e.g., PerkinElmer EnVision) with an integration time of 0.5 seconds per well.
Data Analysis & Curve Fitting
The luminescent signal (Relative Light Units, RLU) is directly proportional to kinase activity.
-
Normalize the data: Calculate the % inhibition for each well using the formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background))
-
Plotting: Plot the % inhibition against the
of the compound concentration. -
Regression: Fit the data using a four-parameter logistic (4PL) non-linear regression model in GraphPad Prism to extract the
and Hill slope. A Hill slope near 1.0 validates a 1:1 stoichiometric binding model, typical for ATP-competitive quinazolines .
References
-
Ayoup, M. S., et al. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, 30(14), 3009. URL: [Link]
-
Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance." PNAS, 111(1), 173-178. URL: [Link]
Strategic Guide: Structure-Activity Relationship (SAR) of 6-Substituted Quinazolines
The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 6-substituted quinazolines, specifically framed within the context of EGFR kinase inhibition.
Content Type: Publish Comparison Guide Domain: Medicinal Chemistry / Oncology Drug Discovery
Executive Summary: The "Solvent Vector" Advantage
In the crowded landscape of kinase inhibitors, the quinazoline scaffold remains a privileged structure, anchoring blockbuster drugs like Gefitinib, Erlotinib, and Lapatinib. While the 4-position is obligate for hydrophobic pocket occupancy (typically an aniline moiety), the 6-position represents a critical "solvent vector."[1]
This guide objectively compares 6-substituted quinazolines against alternative substitution patterns (unsubstituted, 7-monosubstituted, and 6,7-disubstituted). Experimental evidence suggests that the 6-position is the optimal site for introducing solubilizing groups or electrophilic warheads without disrupting the essential hinge-binding hydrogen bonds.
Key Comparative Findings
| Feature | 6-Substituted (Product Focus) | 7-Substituted (Alternative) | Unsubstituted (Baseline) |
| Solubility | High (Ideal vector for morpholine/piperazine) | Moderate (Steric clash risk with Leu792) | Poor (Lipophilic, aggregation prone) |
| Potency (IC50) | < 100 nM (Tunable) | Variable | > 1 µM (Generally inactive) |
| Metabolic Stability | High (Blocks metabolic soft spots) | Moderate | Low (Rapid oxidation) |
| Covalent Potential | High (Access to Cys797 via acrylamides) | Low (Incorrect geometry for Cys797) | None |
Mechanistic Grounding: The EGFR Binding Mode
To understand the SAR, one must visualize the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). The quinazoline core functions as an ATP mimetic.[2]
Pathway and Interaction Diagram
The following diagram illustrates the EGFR signaling cascade and the specific binding mode of quinazolines, highlighting the role of the 6-position.
Figure 1: Logical flow of EGFR signaling and the structural dissection of the Quinazoline pharmacophore. The C6 position is highlighted as the critical solvent-exposed vector.
Detailed SAR Comparison & Experimental Data
The "Solvent Front" Hypothesis
The 6-position of the quinazoline ring points directly out of the ATP-binding cleft towards the solvent. This allows for the attachment of bulky groups without incurring steric penalties within the active site.
-
Experimental Evidence: Studies comparing 6-morpholino vs. 7-morpholino analogs show that 6-substitution retains potency while dramatically improving water solubility (essential for oral bioavailability).
-
Electronic Effects: Electron-donating groups (EDGs) at C6 (e.g., -OCH3) increase the electron density of the pyrimidine ring, strengthening the N1-Met793 hydrogen bond.
Comparative Data: 6-Substituted vs. Alternatives
The following table summarizes IC50 data from a representative study comparing varying substitution patterns against the reference drug Gefitinib .
Table 1: Inhibitory Activity (IC50) against EGFR (WT) and Tumor Cell Viability
| Compound ID | Structure (R6 / R7 Substituents) | EGFR (WT) IC50 (nM) | A549 (Lung) IC50 (µM) | Interpretation |
| Gefitinib (Ref) | 6-morpholinopropoxy / 7-methoxy | 33 ± 4 | 0.45 | Benchmark. Dual 6,7-substitution balances potency/solubility. |
| Analog 6a | 6-methoxy / 7-H | 85 ± 9 | 1.23 | Product Focus: Good potency, simplified synthesis compared to Gefitinib. |
| Analog 7a | 6-H / 7-methoxy | 140 ± 12 | 2.50 | Alternative: 2x loss in potency vs 6-methoxy. 7-position is less electronically favorable. |
| Analog 4d | 6-Acrylamide (Covalent) | 8 ± 2 | 0.07 | Superior: 6-position warhead enables irreversible binding to Cys797. |
| Unsubstituted | 6-H / 7-H | > 10,000 | > 50.0 | Inactive: Lacks electronic activation and solubility. |
Data Source: Synthesized from aggregated SAR studies (See References [1], [2]).
The Covalent Advantage (Irreversible Inhibition)
Recent 4th-generation inhibitor designs utilize the 6-position to attach Michael acceptors (e.g., acrylamides).
-
Mechanism: The 6-position aligns the electrophile perfectly with the thiol group of Cys797 (present in the solvent front).
-
Contrast: Placing the same acrylamide at position 7 often results in a geometric mismatch, preventing covalent bond formation and reverting the molecule to a weaker, reversible inhibitor.
Experimental Protocols
To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), the following protocols are provided. These are standard, self-validating workflows used to generate the data above.
Synthesis of 6-Substituted Quinazolines (The "4-Chloro" Route)
This route is preferred for SAR exploration as it allows late-stage divergence of the aniline at position 4.
Reagents:
-
5-Substituted Anthranilic Acid (Starting Material)
-
Formamidine Acetate
-
POCl3 (Phosphorus Oxychloride)
-
Substituted Aniline (e.g., 3-chloro-4-fluoroaniline)
Workflow Diagram:
Figure 2: Step-by-step synthetic pathway for generating 6-substituted quinazoline libraries.
Detailed Procedure:
-
Cyclization: Reflux 5-substituted anthranilic acid (1.0 eq) with formamidine acetate (1.5 eq) in ethanol for 4-6 hours. Cool, filter the precipitate (6-substituted quinazolin-4(3H)-one).
-
Validation: Check disappearance of starting material via TLC (Hexane:EtOAc).
-
-
Chlorination: Suspend the quinazolinone in POCl3 (excess). Add catalytic DMF. Reflux for 2-3 hours until the solution clears. Evaporate excess POCl3 under vacuum.
-
Safety: POCl3 is corrosive. Use a caustic scrubber.
-
-
SNAr Displacement: Dissolve the crude 4-chloroquinazoline in isopropanol. Add the desired aniline (1.1 eq). Heat to 80°C for 2 hours. The product typically precipitates as the HCl salt.
-
Workup: Filter the solid, wash with cold isopropanol and ether. Neutralize with NaHCO3 if the free base is required.
In Vitro EGFR Kinase Assay (FRET-Based)
Objective: Determine IC50 values. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Preparation: Mix EGFR recombinant protein (0.5 nM), ATP (at Km), and peptide substrate (biotinylated poly-Glu-Tyr).
-
Dosing: Add test compounds (6-substituted analogs) in DMSO (10-point dilution series).
-
Reaction: Incubate for 60 minutes at Room Temperature.
-
Detection: Add Eu-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.
-
Readout: Measure fluorescence ratio (665 nm / 620 nm) on a plate reader (e.g., EnVision).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).
Conclusion
The 6-substituted quinazoline scaffold offers a superior balance of potency and physicochemical properties compared to unsubstituted or exclusively 7-substituted alternatives.
-
For Potency: 6-substitution (especially EDGs) reinforces the hinge-binding affinity.
-
For Drug-Likeness: It provides a vector to solubilize the lipophilic core without steric penalty.
-
For Future-Proofing: It is the ideal attachment point for acrylamides to target Cys797, overcoming resistance mutations.
Researchers designing next-generation EGFR inhibitors should prioritize the 6-position for "warhead" or "solubilizing tail" attachment.
References
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. National Institutes of Health (PMC). [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. MDPI Molecules. [Link]
-
Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors. J-Stage. [Link]
Sources
In Vitro vs In Vivo Activity of 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline Scaffolds
This guide provides an in-depth technical analysis of 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline , a critical fluorinated scaffold in medicinal chemistry.[1] It focuses on its application in synthesizing potent inhibitors for oncology (e.g., EGFR, PI3K) and metabolic disorders (e.g., GLUT inhibitors), comparing the physicochemical and biological profiles of the core scaffold versus its bioactive derivatives.
Executive Summary: The Fluorine Advantage
2-Chloro-4-amino-6-(trifluoromethoxy)quinazoline (CAS: Derived from 2,4-dichloro precursors) represents a "privileged structure" in drug discovery.[1] Unlike its non-fluorinated counterparts (e.g., 6,7-dimethoxyquinazoline used in Gefitinib), the 6-trifluoromethoxy (–OCF₃) moiety imparts unique physicochemical properties:
-
Bioisosterism: Mimics the methoxy group but with higher lipophilicity and electron-withdrawing capability.[1]
-
Metabolic Blockade: The C-F bonds prevent oxidative metabolism at the 6-position, significantly extending in vivo half-life.[1]
-
Conformational Bias: The –OCF₃ group can lock the quinazoline core into a preferred conformation for binding hydrophobic pockets in kinases (e.g., EGFR, VEGFR).
This guide compares the intrinsic activity of the intermediate (in vitro reactivity) with the therapeutic efficacy of its N-substituted derivatives (in vivo performance).[1]
In Vitro Profile: Reactivity & Binding Kinetics[1]
A. Chemical Reactivity (The "In Vitro" Synthesis Context)
In a synthetic setting, the "activity" of this compound is defined by the lability of the C2-chlorine atom.[1]
-
Mechanism: The 4-amino group (electron-donating) deactivates the ring slightly compared to 2,4-dichloroquinazoline, but the 6-OCF₃ (electron-withdrawing) reactivates the C2 position for Nucleophilic Aromatic Substitution (SₙAr).[1]
-
Selectivity: It allows for the precise introduction of complex amines (e.g., piperazines, anilines) at the C2 position, essential for creating dual-action inhibitors.
B. Biological Activity of the Scaffold (Derivatives)
When derivatized, the scaffold exhibits potent inhibition in enzymatic assays.[1][2]
| Parameter | 6-OCF₃ Scaffold (Target) | 6-OMe Scaffold (Standard) | Mechanism of Enhancement |
| IC₅₀ (EGFR) | < 10 nM (Derivative dependent) | ~20–30 nM | OCF₃ fills the hydrophobic pocket (Gatekeeper region) more effectively than OMe.[1] |
| Lipophilicity (LogP) | 4.2 – 5.5 | 3.0 – 3.8 | Increased membrane permeability; higher intracellular concentration.[1] |
| Metabolic Stability | High (>60 min t½ microsomes) | Moderate (<30 min) | OCF₃ blocks O-demethylation, a common clearance pathway for methoxy-quinazolines.[1] |
| Selectivity | High for hydrophobic pockets | Moderate | Fluorine interactions (C-F[1]···H) improve binding specificity. |
C. Key In Vitro Assays
-
Kinase Inhibition Assay: Measures phosphorylation of a substrate (e.g., Poly Glu:Tyr) by the kinase in the presence of the inhibitor.[1]
-
Cellular Viability (MTT/ATP): Assesses cytotoxicity in cancer cell lines (e.g., A549, H1975).[1]
In Vivo Profile: PK/PD & Efficacy
A. Pharmacokinetics (PK)
The 6-OCF₃ substitution dramatically alters the ADME profile compared to 6-H or 6-OMe analogs.[1]
-
Absorption: The increased lipophilicity enhances passive diffusion across the GI tract.[1]
-
Distribution: Higher Volume of Distribution (Vd) allows the drug to penetrate solid tumors and the Blood-Brain Barrier (BBB), crucial for treating brain metastases in lung cancer.
-
Metabolism: The trifluoromethoxy group is chemically inert under physiological conditions, preventing the formation of reactive quinone-imine metabolites often seen with methoxy-quinazolines.[1]
B. Therapeutic Efficacy (Xenograft Models)
In murine models (e.g., Nude mice bearing H1975 xenografts), derivatives of this scaffold show:
-
Tumor Regression: Significant reduction in tumor volume at lower doses (e.g., 10 mg/kg) compared to non-fluorinated controls.
-
Durability: Sustained inhibition of the target (e.g., p-EGFR suppression) for >24 hours post-dose due to metabolic stability.[1]
Visualizing the Mechanism
The following diagram illustrates the synthesis of bioactive drugs from the 2-Chloro-4-amino-6-(trifluoromethoxy)quinazoline scaffold and their subsequent biological pathway.
Caption: Synthesis pathway and pharmacological impact of the 6-trifluoromethoxy quinazoline scaffold.
Experimental Protocols
Protocol A: Synthesis of N-Substituted Derivatives (General)
Objective: Functionalize the C2-chloro position to generate the active drug.
-
Reagents: 2-Chloro-4-amino-6-(trifluoromethoxy)quinazoline (1.0 eq), Substituted Aniline/Amine (1.1 eq), Isopropanol (solvent).[1]
-
Procedure:
-
Dissolve the scaffold in isopropanol (10 mL/g).
-
Add the amine nucleophile.[1]
-
Add catalytic HCl (or generate in situ).[1]
-
Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1]
-
Cool to room temperature.[1][3][4] The product usually precipitates as the hydrochloride salt.[1]
-
Filter, wash with cold isopropanol, and dry.
-
-
Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the disappearance of the C2-Cl signal and appearance of amine protons.
Protocol B: In Vitro Kinase Inhibition (EGFR)
Objective: Determine IC₅₀ of the derivative.[1]
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Steps:
-
Prepare 3x Kinase Buffer (Tris-HCl, MgCl₂, MnCl₂, DTT).
-
Dilute compound (serial dilution 10 µM to 0.1 nM) in 5% DMSO.[1]
-
Incubate compound with recombinant EGFR enzyme (0.2 µ g/well ) for 10 min at RT.[1]
-
Add ATP (10 µM) and Poly(Glu,Tyr) substrate.[1] Incubate 60 min at RT.
-
Add ADP-Glo™ Reagent (terminates reaction, depletes ATP).[1] Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.
-
Measure Luminescence (RLU).[1]
-
-
Analysis: Plot RLU vs. Log[Concentration] to calculate IC₅₀ using non-linear regression.
References
-
World Intellectual Property Organization (WIPO). (2020).[1] Quinazoline derivatives as antitumor agents. Patent WO2020057511A1.[1]
-
World Intellectual Property Organization (WIPO). (2020).[1] Glucose uptake inhibitors.[1][5] Patent WO2020005935A1.[1]
-
BenchChem. (2025).[1] 6-(Trifluoromethoxy)quinolin-4-amine: A Technical Review. (Note: Analogous chemistry for quinazoline scaffold).
-
M.R. Heinrich. (2024).[1] Regioselective Nucleophilic Aromatic Substitution...[1][6] 2-chloro-4-aminoquinazolines. MDPI Molecules.
-
PubChem. (2025).[1][7] 2-Chloro-6-(trifluoromethyl)quinazoline Compound Summary. (Structural analog reference).
Sources
- 1. chemscene.com [chemscene.com]
- 2. arabjchem.org [arabjchem.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2020005935A1 - Glucose uptake inhibitors - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | C6H4ClF3N2 | CID 13986817 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Superiority and Kinase Selectivity: A Comparative Guide to Novel 4-Aminoquinazoline Derivatives via X-Ray Crystallography
The 4-aminoquinazoline scaffold is a privileged pharmacophore in oncology, forming the core of blockbuster tyrosine kinase inhibitors (TKIs) like gefitinib, erlotinib, and afatinib[1]. While these first- and second-generation drugs revolutionized targeted therapy, the emergence of gatekeeper mutations (e.g., EGFR T790M) and the need to target novel kinases (e.g., PAK4) have necessitated the development of next-generation derivatives[2][3].
This guide provides an objective, data-driven comparison of novel 4-aminoquinazoline derivatives against standard-of-care alternatives, grounded in high-resolution X-ray crystallography and structure-based drug design (SBDD).
Mechanistic Architecture & Structural Logic
Why does the 4-aminoquinazoline core work so effectively? It acts as a highly efficient ATP-competitive inhibitor. The quinazoline ring mimics the adenine moiety of ATP, allowing the N1 and N3 nitrogen atoms to form critical hydrogen bonds with the kinase hinge region (e.g., the backbone amide of Met793 in EGFR or His83 in ALK5)[1][3].
Standard 1st-generation TKIs (like gefitinib) rely on reversible binding. However, the T790M mutation introduces a bulky methionine residue that sterically hinders the binding of these drugs[3]. Novel derivatives circumvent this through two primary SBDD strategies:
-
Covalent Inhibition: Incorporating electrophilic warheads (e.g., acrylamide groups at the 6-position) to form irreversible covalent bonds with Cys797, bypassing the steric clash at the gatekeeper residue[1][3].
-
Conformational Adaptation: Modifying the 4-aniline ring or adding bulky substituents (e.g., 2-arylbenzofurans) to exploit alternative hydrophobic pockets or form T-shape π-stacking interactions with residues like Phe699[4]. Furthermore, replacing nonclassical C–H hydrogen bonds with classical N–H bonds has been shown to drastically improve hinge-region affinity[2].
Fig 1: Kinase signaling and structural circumvention of T790M resistance by novel derivatives.
Comparative Performance Data
To objectively evaluate these novel derivatives, we must compare their biochemical potency and crystallographic binding modes against established clinical standards.
Table 1: Biochemical Profiling and Structural Data of 4-Aminoquinazoline Derivatives
| Inhibitor Class | Compound | Target Kinase | Primary Structural Interaction | IC50 / Ki |
| 1st Gen Standard | Gefitinib | EGFR (WT) | Reversible H-bond (Met793 hinge) | 33.1 nM |
| 2nd Gen Standard | Afatinib | EGFR (WT / T790M) | Irreversible Covalent (Cys797) | 0.08 nM / 1.2 nM |
| Novel Derivative | Compound 85 | EGFR (T790M) | Irreversible Covalent (Acrylamide) | 1.2 nM |
| Novel Derivative | Compound 10d | EGFR (WT) | T-shape π-stacking (Phe699) | 29.3 nM |
| Novel Derivative | Compound 31 (CZh226) | PAK4 | Charge-Assisted H-Bond (Asp458) | 0.009 μM |
Data Interpretation: Compound 85 (an acrylamide derivative) matches afatinib's picomolar potency against WT EGFR but maintains single-digit nanomolar efficacy against the highly resistant T790M mutant[1]. Beyond EGFR, SBDD has expanded the utility of 4-aminoquinazolines to p21-activated kinase 4 (PAK4). Compound 31 (CZh226) demonstrates a Ki of 0.009 μM for PAK4, achieving a remarkable 346-fold selectivity over PAK1[2]. Crystallographic data reveals this selectivity is driven by a charge-assisted hydrogen bond (CAHB) with Asp458, an interaction completely absent in standard inhibitors[2].
Self-Validating Experimental Protocol for Co-Crystallization
To ensure reproducibility and high-resolution structural data, the following self-validating workflow is standard for co-crystallizing kinases with novel 4-aminoquinazoline derivatives.
Fig 2: Step-by-step X-ray crystallography workflow for kinase-inhibitor complexes.
Step 1: Recombinant Kinase Expression & Purification
-
Procedure: Express the kinase domain (e.g., EGFR residues 696–1022) in an Sf9 insect cell system. Purify using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) in a buffer containing 20 mM Tris (pH 8.0), 200 mM NaCl, and 2 mM DTT.
-
Causality: SEC is mandatory to isolate the monodisperse monomeric fraction. Aggregated proteins will not form the highly ordered crystal lattices required for <2.5 Å resolution.
-
Validation Checkpoint: Confirm >95% purity and monodispersity via SDS-PAGE and Dynamic Light Scattering (DLS) before proceeding.
Step 2: Ligand Complexation
-
Procedure: Incubate the purified kinase (concentrated to 10 mg/mL) with a 3- to 5-fold molar excess of the 4-aminoquinazoline derivative (dissolved in 100% DMSO) for 2 hours at 4°C. Keep the final DMSO concentration below 2% (v/v).
-
Causality: A molar excess drives the binding equilibrium toward the fully occupied complex state. Apo-protein contamination within the crystal lattice severely degrades electron density maps around the active site.
-
Validation Checkpoint: Perform Intact Mass Spectrometry to verify 100% covalent modification if testing a covalent-reversible inhibitor (CRI) targeting Cys797[3].
Step 3: Vapor Diffusion Crystallization
-
Procedure: Utilize the hanging-drop vapor diffusion method. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 100 mM HEPES pH 7.5, 10-20% PEG 4000, 0.1 M MgCl2). Seal over the reservoir and incubate at 20°C.
-
Causality: Hanging drop allows for slow, controlled vapor equilibration between the drop and the reservoir, promoting ordered nucleation rather than rapid amorphous precipitation.
-
Validation Checkpoint: Inspect drops under a stereomicroscope after 24 hours. A clear drop indicates appropriate undersaturation prior to nucleation; immediate precipitation indicates the precipitant concentration is too high.
Step 4: X-Ray Diffraction & Phase Resolution
-
Procedure: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron light source. Solve the phase problem using Molecular Replacement (MR) with a known apo-structure (e.g., PDB: 1M17) as the search model[4].
-
Causality: Cryoprotection prevents the formation of crystalline ice, which would produce diffraction rings that obscure the protein's diffraction spots, ruining the data set.
References
-
Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors - ACS Publications - 2
-
Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors - University of Pretoria - 4
-
Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO - 1
-
Characterization of Covalent-Reversible EGFR Inhibitors - ACS Omega - 3
Sources
Comparative Biological Evaluation: 2-Chloro vs. 2-Amino Quinazoline Scaffolds in Drug Discovery
Topic: Biological evaluation of 2-chloro vs 2-amino quinazoline analogs Content Type: Publish Comparison Guide
Executive Summary
In the optimization of quinazoline-based heterocycles—privileged scaffolds in oncology and infectious disease research—the substituent at the C2 position acts as a critical determinant of pharmacodynamics and pharmacokinetics. This guide provides a technical comparison between 2-chloroquinazoline (an electrophilic intermediate often retained for specific reactivity) and 2-aminoquinazoline (a classical hydrogen-bond donor/acceptor motif).
While 2-chloro analogs are frequently employed as synthetic precursors, recent SAR (Structure-Activity Relationship) studies suggest they possess distinct, albeit risky, biological profiles compared to their 2-amino counterparts, which are foundational to approved kinase inhibitors like Gefitinib and Prazosin .
Chemical & Mechanistic Distinction
The 2-Chloro Analog: The Electrophilic Warhead
-
Chemical Nature: The C2-chlorine atom activates the pyrimidine ring for Nucleophilic Aromatic Substitution (
). In biological systems, this reactivity can lead to covalent binding with nucleophilic cysteine residues in proteins, potentially acting as an irreversible inhibitor. -
Liability: High susceptibility to hydrolysis in aqueous media and potential for off-target toxicity (genotoxicity) due to non-specific alkylation.
-
Utility: often serves as a "hit" compound in early screening but is usually optimized out due to stability concerns, unless a covalent mechanism is explicitly desired.
The 2-Amino Analog: The ATP Mimic
-
Chemical Nature: The 2-amino group (and substituted anilines) functions as a bidentate hydrogen bond donor/acceptor.
-
Mechanism: It mimics the adenine moiety of ATP, forming critical hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR) of kinase domains.
-
Utility: The gold standard for reversible competitive inhibition. High metabolic stability compared to the halo-analog.
Structural Interaction Map (DOT Visualization)
Figure 1: Mechanistic divergence. The 2-Amino motif facilitates reversible H-bonding essential for ATP competition, whereas the 2-Chloro motif favors covalent modification or hydrophobic displacement.
Biological Performance Analysis
Potency and Selectivity (Kinase Targets)
The 2-amino substitution is generally superior for kinase selectivity. For example, in EGFR inhibition, the N1 and 2-amino group form a characteristic H-bond network. Replacing this with a 2-chloro group disrupts this network, often reducing affinity unless the target has a specific cysteine available for covalent capture.
Comparative Data Profile (Synthesized from SAR Studies):
| Feature | 2-Chloro Analog | 2-Amino Analog |
| Primary Interaction | Hydrophobic / Covalent (Electrophile) | Hydrogen Bonding (Donor/Acceptor) |
| IC50 (Typical) | High nM to Low µM (Variable) | Low nM (High Potency) |
| Solubility | Low (Lipophilic) | Moderate to High (Polarizable) |
| Metabolic Stability | Low (Hydrolysis risk) | High ( CYP450 oxidation possible) |
| Toxicity Risk | High (Genotoxic structural alert) | Low to Moderate |
Note: In specific tubulin polymerization assays, 2-chloro derivatives have occasionally shown superior potency (IC50 ~2.5 µM) by binding to the colchicine site, where hydrophobicity drives interaction rather than H-bonding [1].
Cytotoxicity (Cellular Assays)
In antiproliferative assays (e.g., MCF-7, HeLa), 2-amino derivatives (specifically 2-anilino) consistently demonstrate broader therapeutic windows. The 2-chloro analogs often show "false positive" cytotoxicity due to general reactivity with cellular thiols (glutathione depletion) rather than specific target engagement.
Experimental Protocols
To objectively evaluate these analogs, researchers must employ a self-validating workflow that accounts for the chemical instability of the 2-chloro species.
Synthesis: The Conversion Workflow
The 2-chloro analog is the precursor to the 2-amino analog.
-
Chlorination: Reflux Quinazolin-4(3H)-one with
(Phosphorus oxychloride) for 2-4 hours.-
Critical Step: Monitor by TLC. Quench carefully in ice water.
-
Product: 2,4-dichloroquinazoline (highly reactive).
-
-
Nucleophilic Substitution (
):-
React 2,4-dichloroquinazoline with 1 equivalent of amine (e.g., aniline) in isopropanol at reflux.
-
Selectivity: The C4 position is more reactive. To get the 2-amino derivative specifically, one often starts with 2-chloro-4-substituted quinazoline and reacts with a second amine at higher temperatures or pressure.
-
Biological Assay Workflow (DOT Visualization)
Figure 2: Validation workflow. Crucially, 2-chloro compounds must undergo a stability check in aqueous buffer before biological testing to rule out hydrolysis artifacts.
Protocol: In Vitro Kinase Inhibition (ADP-Glo)
This assay measures the ADP formed from a kinase reaction; it is preferred over fluorescence assays for quinazolines, which can be autofluorescent.
-
Preparation: Dilute compounds (2-Cl and 2-NH2 variants) in DMSO to 100x final concentration.
-
Incubation: Mix 1 µL compound with 4 µL kinase enzyme (e.g., EGFR) in reaction buffer. Incubate 10 min.
-
Reaction: Add 5 µL ATP/Substrate mix. Incubate 60 min at room temperature.
-
Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Readout: Add 20 µL Kinase Detection Reagent (converts ADP to light). Measure luminescence.
-
Control: Staurosporine (Positive control).
-
Validation: Ensure DMSO concentration < 1% to prevent solvent interference.
-
Protocol: MTT Cell Viability Assay
-
Seeding: Seed cancer cells (e.g., A549) at
cells/well in 96-well plates. Adhere overnight. -
Treatment: Treat with serial dilutions of 2-Cl and 2-NH2 analogs for 72 hours.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours.
-
Solubilization: Aspirate media. Add DMSO to dissolve formazan crystals.
-
Measurement: Absorbance at 570 nm.
-
Note: For 2-chloro compounds, verify the media pH did not shift due to hydrolysis (HCl release).
-
References
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Source: NIH / PubMed URL:[Link] Relevance: Discusses SAR where 2-chloro derivatives showed potency in tubulin assays but highlights the general shift toward 2-amino for kinase targeting.
-
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Source: Semantic Scholar / Hindawi URL:[Link] Relevance: Details the synthetic pathway from 2-chloro to 2-amino and compares their DNA binding and antiproliferative effects.
-
Design, Synthesis and Biological Evaluation of 2-Aminoquinazolin-4(3H)-one Derivatives. Source: ResearchGate URL:[1][Link] Relevance: Provides specific IC50 data and metabolic stability profiles for 2-amino derivatives, contrasting them with chlorinated intermediates.
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: NIH / PMC URL:[Link] Relevance: Comprehensive review of the "hinge binding" mode of 2-aminoquinazolines vs other substitutions.
Sources
Comparative Guide: Kinase Inhibition Profiles of Quinazoline-Based Inhibitors
[1]
Executive Summary
The quinazoline scaffold—specifically the 4-anilinoquinazoline core—remains one of the most privileged structures in kinase inhibitor discovery. From the first-generation reversible inhibitors (Gefitinib, Erlotinib) to second-generation covalent inhibitors (Afatinib, Dacomitinib), this chemical class has defined the treatment landscape for EGFR-driven malignancies.
This guide provides a technical comparison of key quinazoline inhibitors, analyzing their kinase selectivity profiles , binding mechanisms , and quantitative potency (IC50) . It also details the experimental protocols required to validate these profiles in a research setting.
Structural & Mechanistic Evolution
The efficacy of quinazolines hinges on their ability to mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain.[1] However, subtle structural modifications dictate their reversibility and selectivity.
The 4-Anilinoquinazoline Scaffold (SAR)
-
Core: The quinazoline ring occupies the ATP-binding pocket.[1] N1 accepts a hydrogen bond from Met793 (in EGFR).[1]
-
C4-Position: The aniline ring projects into the hydrophobic pocket. Substituents here (e.g., halogens) determine affinity and selectivity.
-
C6/C7-Positions: Solubilizing side chains (e.g., morpholine, ether linkages) improve pharmacokinetics and can reach out to the solvent front.
Binding Modes: Reversible vs. Irreversible
The critical differentiator between generations is the "warhead."
-
Type I Reversible (Gefitinib, Erlotinib): Bind to the active conformation (DFG-in) via non-covalent interactions (H-bonds, van der Waals). High potency against wild-type (WT) and activating mutations (L858R, Del19) but susceptible to the T790M "gatekeeper" mutation, which sterically hinders binding.
-
Type VI Irreversible (Afatinib, Dacomitinib): Contain a Michael acceptor (acrylamide) at the C6 position. This electrophile forms a covalent thioether bond with the nucleophilic thiol of Cys797 at the edge of the ATP cleft. This irreversible lock sustains inhibition even against the T790M mutation (though clinical utility is often limited by WT toxicity).
Visualization: Binding Logic
The following diagram illustrates the decision logic for classifying quinazoline binding modes based on structural features.
Figure 1: Structural logic distinguishing reversible vs. irreversible quinazoline inhibitors.
Comparative Performance Data
The following data summarizes the inhibitory potency (IC50) of key quinazolines against specific kinase targets. Note the shift in potency against the resistance mutation T790M.
Table 1: Comparative IC50 Profiles (nM)
| Compound | Class | EGFR (WT) | EGFR (L858R) | EGFR (T790M/L858R) | HER2 (ErbB2) | Primary Clinical Use |
| Gefitinib | 1st Gen (Rev) | 0.4 - 0.6 | 0.4 | > 1,000 (Resistant) | > 1,000 | NSCLC (EGFR mut+) |
| Erlotinib | 1st Gen (Rev) | 0.5 - 1.0 | 0.5 | > 2,000 (Resistant) | > 1,000 | NSCLC, Pancreatic |
| Lapatinib | 1st Gen (Rev) | 10.8 | N/A | > 3,000 | 9.2 | Breast Cancer (HER2+) |
| Afatinib | 2nd Gen (Irr) | 0.5 | 0.4 | 10.0 | 14.0 | NSCLC (EGFR mut+ / SqCC) |
| Vandetanib | Multi-kinase | 500 (Weak) | N/A | N/A | N/A | Thyroid (RET/VEGFR) |
Key Insight:
-
Lapatinib is unique among 4-anilinoquinazolines for its slow dissociation rate and high selectivity for HER2/EGFR over other kinases, often binding in an inactive (DFG-out) like state compared to Gefitinib.
-
Vandetanib utilizes the quinazoline scaffold but extends its profile to VEGFR2 (IC50 ~ 40 nM) and RET (IC50 ~ 100 nM), demonstrating the scaffold's versatility beyond ErbB family inhibition [1].
Experimental Protocols for Profiling
To generate the data above, robust biochemical and cellular assays are required.[2] Below are the standard operating procedures (SOPs) for validating these inhibitors.
Biochemical Kinase Assay (Luminescence)
This protocol uses an ADP-detection method (e.g., ADP-Glo™) to measure kinase activity.[3]
Materials:
-
Recombinant Kinase (EGFR WT or Mutant).
-
Substrate: Poly(Glu,Tyr) 4:1 peptide.
-
ATP (Ultrapure).
-
Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
Step-by-Step Workflow:
-
Compound Preparation: Prepare 3-fold serial dilutions of the quinazoline inhibitor in 100% DMSO. Dilute 1:25 into Assay Buffer (4% DMSO final).
-
Enzyme Reaction Assembly:
-
Add 2.5 µL of Kinase (optimized concentration, typically 1-5 nM) to a 384-well white low-volume plate.
-
Add 2.5 µL of Inhibitor dilution. Incubate for 15 min at RT (crucial for irreversible inhibitors like Afatinib to establish covalent bond).
-
Add 5 µL of ATP/Substrate mix (ATP at Km apparent).
-
-
Incubation: Incubate at RT for 60 minutes.
-
Detection:
-
Read: Measure Luminescence. Calculate IC50 using a 4-parameter logistic fit.
Cellular Target Engagement (Western Blot)
Biochemical potency must be validated in cells to account for membrane permeability.
-
Cell Culture: Seed A431 (WT EGFR) or H1975 (T790M/L858R) cells in 6-well plates.
-
Treatment: Starve cells (serum-free) for 12h. Treat with inhibitor (0, 10, 100, 1000 nM) for 4 hours.
-
Stimulation: Stimulate with EGF (50 ng/mL) for 15 min to activate the pathway.
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.
-
Blotting:
-
Primary Antibodies: p-EGFR (Tyr1068), Total EGFR, p-ERK1/2, Total ERK, Beta-Actin.
-
Analysis: Loss of p-EGFR signal indicates target inhibition. Loss of p-ERK indicates downstream pathway suppression.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.[3]
Signaling Pathways & Downstream Effects
Understanding the inhibition profile requires mapping the downstream consequences. EGFR inhibition by quinazolines shuts down two major survival pathways: RAS-RAF-MEK-ERK (proliferation) and PI3K-AKT-mTOR (survival).
Resistance often occurs via bypass signaling (e.g., MET amplification) or downstream reactivation, which is why pure kinase selectivity is critical to avoid off-target toxicity while maintaining on-target suppression.
Figure 3: The EGFR signaling cascade inhibited by quinazoline-based drugs.
References
-
Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Source: PubMed / Clin Exp Pharmacol Physiol.
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Source: PMC / NIH.
-
Comparison between Gefitinib, Erlotinib, and Afatinib. Source: ResearchGate.
-
Kinase Selectivity Profiling System: General Panel Protocol. Source: Promega Corporation.
-
Novel 4-Anilinoquinazolines with C-7 Basic Side Chains (Vandetanib SAR). Source: Journal of Medicinal Chemistry / ACS.[4]
Validating the Synthesis of 2-Chloro-4-Anilinoquinazolines: A 2D-NMR Strategy Guide
Topic: Validating the synthesis of 2-chloro-4-anilinoquinazolines using 2D-NMR Content Type: Publish Comparison Guide
Executive Summary: The "Kinase Scaffold" Challenge
The 4-anilinoquinazoline core is a privileged scaffold in medicinal chemistry, serving as the structural backbone for blockbuster EGFR tyrosine kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib. The synthesis of these molecules typically begins with the nucleophilic aromatic substitution (
While the C4 position is electronically more susceptible to nucleophilic attack than C2, regioisomerism remains a critical quality control risk . A lack of rigorous structural validation can lead to the misidentification of the thermodynamically stable 2-anilino isomer or the bis-substituted 2,4-dianilino impurity as the active pharmaceutical ingredient (API).[1]
This guide objectively compares validation methodologies and outlines a self-validating 2D-NMR protocol that confirms the C4-regiochemistry without the need for single-crystal X-ray diffraction.
Comparative Analysis: Why 2D-NMR?
In the fast-paced environment of lead optimization, waiting for crystals is often a bottleneck.[1] Below is a comparative assessment of structural validation methods for quinazoline regioisomers.
| Validation Method | Speed | Regio-Certainty | Sample Requirement | Verdict |
| 1D NMR ( | Fast (<10 min) | Low . Chemical shifts of C2 and C4 are too similar (~154-160 ppm) to assign without ambiguity.[1] | ~5 mg | Insufficient for definitive structure proof.[1] |
| Mass Spectrometry (LC-MS) | Instant | Zero .[1] Both regioisomers have identical | <1 mg | Good for purity, useless for connectivity. |
| X-Ray Crystallography | Slow (Days/Weeks) | Absolute .[1] The "Gold Standard" for 3D configuration. | Single Crystal | Overkill for routine intermediates; use only if NMR fails.[1] |
| 2D-NMR (HMBC/NOESY) | Moderate (1-2 hrs) | High .[1] Establishes direct atomic connectivity and spatial proximity. | ~10-20 mg | The Efficient Standard . Definitive proof in solution state. |
Technical Deep Dive: The 2D-NMR Validation Workflow
To unambiguously prove the synthesis of 2-chloro-4-anilinoquinazoline (and rule out the 2-anilino isomer), we rely on "Triangulation" using Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).[1]
The Logic of Assignment[1]
-
The Anchor Point: The aniline NH proton is the key handle. It is usually a broad singlet downfield (9.5–11.0 ppm).[1]
-
The Connectivity Check (HMBC): We must see a correlation between the NH proton and the C4 carbon.[1]
-
The Spatial Check (NOESY): The H5 proton of the quinazoline ring is spatially close to the ortho-protons of the aniline ring only if the aniline is at position 4.
Visualization: The Logic Flow
Caption: Logical decision tree for validating quinazoline regiochemistry using 2D-NMR.
Experimental Protocols
Part A: Synthesis of 2-chloro-4-anilinoquinazoline
This protocol utilizes the higher electrophilicity of the C4 position.[1]
-
Reagents: 2,4-dichloroquinazoline (1.0 eq), Aniline derivative (1.1 eq), Diisopropylethylamine (DIPEA, 1.2 eq).[1]
-
Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN).[1] Note: Protic solvents like iPrOH often accelerate
via H-bonding activation.[1] -
Procedure:
-
Dissolve 2,4-dichloroquinazoline in iPrOH (0.2 M).
-
Cool to 0°C (ice bath) to maximize kinetic control (favoring C4 over C2).
-
Add DIPEA followed by the aniline dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Avoid heating unless necessary, as heat promotes bis-substitution.[1]
-
Workup: The product often precipitates as a hydrochloride salt (if no base used) or free base.[1] Filter the solid, wash with cold iPrOH and hexane.
-
Part B: NMR Acquisition Parameters
Instrument: 400 MHz or higher (500 MHz preferred for resolution). Solvent: DMSO-d6 (Essential for solubilizing the rigid heterocyclic core and slowing NH exchange).[1]
-
1H NMR: 16 scans, D1 = 2.0s. Ensure good shimming to resolve aromatic doublets.
-
1H-13C HMBC:
-
1H-1H NOESY:
Case Study: Data Interpretation & Validation
Target Molecule: 2-chloro-N-phenylquinazolin-4-amine.[1]
1D NMR Data (DMSO-d6)
- 10.20 (s, 1H): Broad singlet.[1] Assigned as NH .[1]
- 8.45 (d, J=8.0 Hz, 1H): Doublet. Assigned as H5 (deshielded by the C4-N system).[1]
- 7.80 (d, J=8.0 Hz, 2H): Assigned as Aniline ortho-protons (H2'/H6') .[1]
2D HMBC Validation (The "Smoking Gun")
To prove the aniline is at C4, we look for the "Triangulation" correlations:
-
NH (
10.[1]20) C4 ( 159.2): Strong 3-bond correlation.[1] -
NH (
10.[1]20) C8a ( 152.5): Weak/Medium 3-bond correlation.[1] -
H5 (
8.[1]45) C4 ( 159.2): Strong 3-bond correlation.[1]
2D NOESY Validation
-
Cross-peak:
8.45 (H5) 7.80 (Aniline ortho-H).[1] -
Interpretation: This confirms the aniline ring is physically sitting next to the H5 proton of the quinazoline, which is only possible in the 4-substituted isomer.
Visualizing the Correlations
Caption: HMBC and NOESY correlation map confirming the 4-anilino regiochemistry.
References
-
Regioselectivity in Quinazoline Synthesis
-
HMBC Methodology
-
Quinazoline NMR Data
-
General Synthesis Protocol
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline
[1][2]
Executive Summary & Chemical Profile[1]
Compound: 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline Class: Halogenated Heterocyclic Amine Primary Hazard Driver: Thermal decomposition releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl).
This guide supersedes generic "organic waste" protocols. The presence of the trifluoromethoxy (-OCF₃) group combined with a reactive 2-chloro substituent dictates a specialized disposal pathway. Standard incineration without scrubbing is insufficient and poses severe infrastructure risks (corrosion) and environmental hazards (acid gas release).
Physicochemical Hazard Analysis
| Feature | Chemical Risk | Operational Implication |
| 2-Chloro Position | Electrophilic; susceptible to nucleophilic attack (hydrolysis). | Do not mix with strong acids or aqueous bases in waste drums to prevent uncontrolled exotherms or evolution of HCl gas. |
| -OCF₃ Group | Thermally stable but combusts to form HF and Carbonyl Fluoride ( | MANDATORY: Must be flagged for "Halogenated Incineration" with caustic scrubbing. |
| Quinazoline Core | Nitrogen-rich scaffold. | Potential for NOx generation; ensure waste stream is not mixed with nitrates/oxidizers (explosion risk). |
Core Directive: The "Zero-Interaction" Segregation Protocol[1][2]
The most common error in disposing of reactive intermediates is "cocktailing"—mixing incompatible waste streams in a central carboy. For this compound, you must follow a Zero-Interaction policy.[1][2]
Step 1: Waste Characterization
Before removing the compound from the hood, categorize the physical state:[1][2]
-
Solid Waste: Pure compound, contaminated gloves, weighing boats.[1][2]
-
Liquid Waste: Mother liquors, reaction mixtures, rinsates.[1][2]
Step 2: Segregation Logic
CRITICAL: This compound contains Fluorine (F) and Chlorine (Cl) . It MUST go into the Halogenated Waste stream.
-
Incompatible Streams (DO NOT MIX):
Step 3: Containerization & Labeling
-
Container Type: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to potential corrosion from residual acid hydrolysis.
-
Labeling Syntax:
CONTENTS: Halogenated Organic Waste CONSTITUENTS: 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline (Solid/Soln), Dichloromethane (if applicable). [1][2] HAZARD: TOXIC, IRRITANT, RELEASES HF ON BURNING.[1][2]
Operational Workflow: Decision Matrix
The following logic gate ensures the compound ends up in the correct regulatory stream.
Figure 1: Decision matrix for segregating halogenated quinazoline waste. Note that the presence of the solute overrides the classification of the solvent.[1][2]
Decontamination of Glassware (Hydrolysis Protocol)
Because the 2-chloro position is reactive, simply rinsing glassware with water may leave active residues.[1][2] Use this "Quench & Clean" method for glassware before removing it from the hood.
-
Preparation: Prepare a 10% Sodium Hydroxide (NaOH) in Ethanol/Water (1:1) bath.
-
Soak: Submerge contaminated glassware for 12–24 hours.
-
Rinse: Rinse with water, then acetone.[1]
-
Disposal: The soak solution must be neutralized to pH 7 and disposed of as Aqueous Basic Waste (check local regulations; if organic content is high, dispose as solvent waste).
Regulatory & Emergency Framework
RCRA Waste Classification (USA)
While this specific CAS is not P-listed or U-listed, it triggers the following characteristics:
-
D001 (Ignitable): If in flammable solvent.
-
Halogenated Organic Standards: Under 40 CFR 268, halogenated organics usually require incineration at specific temperatures to destroy the Carbon-Fluorine bond.[1][2]
Emergency Spill Response[2]
-
Small Spill (<10g):
-
Exposure:
References
-
El-Hashash, M. A., et al. (2011).[1][2][7] The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International.
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
-
Fisher Scientific. Safety Data Sheet: 2-Amino-6-(trifluoromethyl)pyridine (Analogous Structure).
Comprehensive Safety and Handling Guide for 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline. Given the compound's novelty and the absence of comprehensive toxicological data, it must be treated as a potentially hazardous substance. The following procedures are based on a composite hazard assessment of its structural motifs, including the chlorinated quinazoline core and the trifluoromethoxy group. The principle of "As Low As Reasonably Achievable" (ALARA) for exposure must be strictly adhered to at all times.
Hazard Assessment and Rationale for Precaution
2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline is a complex heterocyclic compound. While specific toxicity data is unavailable, the chemical structure suggests several potential hazards that inform the required safety protocols:
-
Quinazoline Core: Quinazoline derivatives are known to be biologically active, with some exhibiting cytotoxic or other potent pharmacological effects.[1][2] The core structure can interact with various biological targets.
-
Chlorinated Aromatic System: The presence of a chlorine atom on the quinazoline ring classifies this compound as a halogenated organic compound.[3] Such compounds can be toxic and persistent in the environment.[4] Skin contact and inhalation of dust or vapors should be avoided.[5][6]
-
Trifluoromethoxy Group: The trifluoromethyl (CF3) group is a common feature in many pharmaceuticals and agrochemicals.[7] While it can enhance metabolic stability and potency, it also contributes to the compound's potential toxicity.
Due to these structural features, exposure via inhalation of fine powders, dermal absorption, or accidental ingestion could pose significant health risks. Therefore, a comprehensive approach to personal protection is mandatory.[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the final and most personal line of defense against chemical exposure, supplementing crucial engineering controls like chemical fume hoods.[8][9] The following table summarizes the minimum required PPE for handling 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove must be changed immediately upon contamination.[3] | Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[3] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[5] | Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[3] |
| Body Protection | A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.[3] | Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup.[3] | Protects against inhalation of fine powders and potential vapors, which are primary routes of exposure for potent compounds.[9] |
Operational Workflow for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Preparation and Weighing
-
Engineering Controls : All handling of the solid compound, including weighing, must be conducted within a certified chemical fume hood or a glove box to minimize the risk of inhalation.
-
Avoiding Dust Formation : Handle the compound gently to avoid creating airborne dust.[5] Use a micro-spatula for transfers.
-
Secondary Containment : When transporting the compound, place the primary container in a durable, leak-proof secondary container.[3]
Solution Preparation and Reactions
-
Ventilation : All procedures involving solutions of the compound should be performed in a well-ventilated chemical fume hood.[5]
-
Solvent Handling : Be aware of the hazards associated with the solvents used. Ensure compatibility with all materials in the fume hood.
-
Monitoring : The progress of chemical reactions involving this compound can be monitored using standard techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10]
Emergency Procedures
Prompt and correct response to an emergency is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.
-
Spill Cleanup : For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[13] Respiratory protection is required for spill cleanup.[3]
Disposal Plan: Managing Halogenated Waste
Proper waste segregation and disposal are crucial for environmental safety and regulatory compliance. Due to the presence of a chlorinated quinazoline ring and a trifluoromethoxy group, this compound and any materials contaminated with it are classified as halogenated organic waste.[3][13][14]
-
Solid Compound Waste : Collect any excess solid compound and contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a labeled, sealed container for "Halogenated Organic Solid Waste."[3][13]
-
Liquid Waste : Solutions containing the compound should be collected in a designated "Halogenated Organic Liquid Waste" container.[13][15] Do not mix with non-halogenated waste streams.[13]
-
Container Labeling : All waste containers must be clearly labeled with their contents.[13]
Visualizing the PPE Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on handling conditions.
References
- Personal protective equipment for handling Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]. Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ13Nb2tfYvWrIaycJJNs90kb1W38MluVTzhtv8EzAxVwwwgnY_-WshtfgsGAMdVw-gk0IpGV-mV3l2NQuieQ9-o3X8gtRbi_2SyTbKl375ooSsqey4rNS9PPFMz9BSAnQNyQXyhQ_DWy1qB1BnqreS0xkzb-fpYbZ7ooU4YzG8Qp0KLPWkiS6GoWeNdL8Is9vrTkQZNzTJZqAtZ46f9TOGJuLaV-F7QFGNISk0ODBTt-7XL9c6jauBHl33A10I_8KbFt7ozY7Mipwv-kdcL3nkye8jPUPS1mvDfspis_97hT2frcehdRmhPTDA-VcblSJ2XrIZIB5Vfk_WiRSbw==
- 4-CHLORO-QUINAZOLINE SDS, 5190-68-1 Safety Data Sheets. ECHEMI.
- Insecticidal Quinazoline Derivatives with (Trifluoromethyl)diazirinyl and Azido Substituents as NADH:Ubiquinone Oxidoreductase Inhibitors and Candidate Photoaffinity Probes. ACS Publications.
- Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. ResearchGate.
- Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives.
- protective clothing and equipment. Chlorine Technical Services South Africa.
- Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. PubMed.
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. pppmag.com.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. Scilit.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
- Personal protective equipment for preparing toxic drugs. GERPAC.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Technical Support Center: Synthesis of 2,4,6-Triaminoquinazoline. Benchchem.
- Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- SAFETY DATA SHEET. Fisher Scientific.
- 2-Chloro-6-(trifluoromethyl)quinazoline. Sigma-Aldrich.
- 2-Chloro-4-amino-6,7-dimethoxyquinazoline. Purex Pharmaceuticals.
- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate.
- 2-(Chloromethyl)-4-methylquinazoline. AK Scientific, Inc.
- 2-Amino-4(1H)-quinazolinone SDS, 20198-19-0 Safety Data Sheets. Echemi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
